Technical Documentation Center

Fmoc-Tyr(3,5-Dichloro)-OH Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fmoc-Tyr(3,5-Dichloro)-OH

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Tyr(3,5-Dichloro)-OH

Introduction: The Strategic Incorporation of Halogenated Amino Acids in Peptide Science In the landscape of peptide chemistry and drug discovery, the site-specific incorporation of non-canonical amino acids is a powerful...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of Halogenated Amino Acids in Peptide Science

In the landscape of peptide chemistry and drug discovery, the site-specific incorporation of non-canonical amino acids is a powerful strategy to modulate the biological activity, metabolic stability, and conformational properties of peptides. Among these, halogenated amino acids have emerged as particularly intriguing building blocks. The introduction of halogen atoms onto an aromatic ring, such as that of tyrosine, can profoundly alter its electronic and steric characteristics, thereby influencing peptide-protein interactions and overall molecular behavior.[1][2]

This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-3,5-dichloro-L-tyrosine (Fmoc-Tyr(3,5-Dichloro)-OH), a key reagent for the introduction of the 3,5-dichlorotyrosine moiety into peptide sequences. We will delve into its core chemical properties, offer field-proven insights into its application in solid-phase peptide synthesis (SPPS), and discuss the functional implications of dichlorinating the tyrosine residue. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this modified amino acid in their work.

Core Physicochemical Properties

Fmoc-Tyr(3,5-Dichloro)-OH is a synthetically derived amino acid derivative where the α-amino group is protected by the base-labile Fmoc group, and the phenolic ring of tyrosine is substituted with two chlorine atoms at the 3 and 5 positions. While specific experimental data for some physical properties are not widely published, the fundamental characteristics are summarized below, with some values for related compounds provided for context.

PropertyValueReferences
Molecular Formula C₂₄H₁₉Cl₂NO₅[3][4]
Molecular Weight 472.32 g/mol [3][5]
CAS Number 1391508-43-2[3][6]
Appearance Typically a white to off-white powderInferred from related compounds
Purity ≥95-97% (supplier dependent)[3][4]
Solubility Expected to be soluble in DMF and DMSOInferred from related Fmoc-amino acids[7]
Storage 4°C, protect from light[3][8]

Spectroscopic Data: A Fingerprint of Molecular Integrity

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the Fmoc protecting group protons (typically in the range of 7.2-7.8 ppm), the α-proton of the amino acid, the β-protons, and the aromatic protons of the dichlorinated tyrosine side chain. The presence of two chlorine atoms will influence the chemical shifts of the remaining aromatic protons, and their signals are expected to be distinct from those of unsubstituted tyrosine.[9][10][11]

  • ¹³C NMR: The spectrum will display resonances for the carbonyl carbon of the carboxylic acid, the carbons of the Fmoc group, and the carbons of the dichlorinated tyrosine residue. The carbons bearing the chlorine atoms will exhibit a downfield shift compared to their unsubstituted counterparts.[7]

Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the molecular weight and for sequencing peptides containing this modified residue.

  • Electrospray Ionization (ESI-MS): This technique will readily show the protonated molecular ion [M+H]⁺ at approximately 473.06 m/z, confirming the molecular weight. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms, with the [M+2]⁺ and [M+4]⁺ peaks having predictable relative intensities.[12][13]

  • Tandem Mass Spectrometry (MS/MS): During peptide sequencing, the fragmentation pattern will be informative. The mass of the 3,5-dichlorotyrosine residue is 249.02 Da (monoisotopic). The presence of this residue can be confirmed by the mass difference between adjacent b- or y-type fragment ions.[13][14] The dichlorinated aromatic side chain can also give rise to characteristic fragment ions.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Tyr(3,5-Dichloro)-OH is in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce 3,5-dichlorotyrosine residues into a growing peptide chain.[15]

The Role of Dichlorination: Mechanistic Insights

The two chlorine atoms on the tyrosine ring are strongly electron-withdrawing. This has several important consequences:

  • Altered pKa: The pKa of the phenolic hydroxyl group is expected to be significantly lower than that of natural tyrosine (pKa ~10). This can influence the local chemical environment and potential hydrogen bonding interactions within the final peptide.[16]

  • Modified Reactivity: The electron-deficient nature of the aromatic ring can decrease its susceptibility to certain electrophilic side reactions that can occur with unsubstituted tyrosine during synthesis. However, it may also slightly decrease the nucleophilicity of the carboxyl group, which could potentially slow down the coupling reaction.

  • Enhanced Hydrophobicity: Halogenation generally increases the hydrophobicity of the amino acid side chain, which can impact peptide folding, aggregation, and interaction with biological targets.[1][2]

Experimental Protocol: A Self-Validating System

The following is a generalized, step-by-step protocol for the incorporation of Fmoc-Tyr(3,5-Dichloro)-OH into a peptide sequence using manual SPPS. This protocol is designed to be self-validating through monitoring of reaction completion.

Materials and Reagents:

  • Fmoc-protected resin (e.g., Rink Amide, Wang)

  • Fmoc-Tyr(3,5-Dichloro)-OH

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT)[17][18][19]

  • Cold diethyl ether

Workflow Diagram:

SPPS_Workflow Start Start: Peptide-Resin (Free N-terminus) Coupling 1. Amino Acid Coupling: - Fmoc-Tyr(3,5-Dichloro)-OH - Coupling Reagents (e.g., HBTU/DIPEA) - DMF Start->Coupling Wash1 2. Washing (DMF) Coupling->Wash1 Deprotection 3. Fmoc Deprotection: - 20% Piperidine in DMF Wash1->Deprotection Wash2 4. Washing (DMF) Deprotection->Wash2 Next_Cycle Next Coupling Cycle or Final Cleavage Wash2->Next_Cycle

Caption: Iterative cycle for incorporating Fmoc-Tyr(3,5-Dichloro)-OH in SPPS.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

    • Drain and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.

  • Coupling of Fmoc-Tyr(3,5-Dichloro)-OH:

    • Activation: In a separate vessel, dissolve Fmoc-Tyr(3,5-Dichloro)-OH (3-5 equivalents relative to the resin loading), a coupling agent (e.g., HBTU, 2.9 equivalents), and an additive (e.g., HOBt, 3 equivalents) in DMF. Add a non-nucleophilic base like DIPEA (6 equivalents) to activate the amino acid.

    • Causality: The use of uronium/aminium salt coupling reagents like HBTU is highly efficient and generally recommended. Due to the electron-withdrawing nature of the dichlorinated ring, a slightly longer coupling time or the use of a more potent activating agent like HATU might be beneficial to ensure complete reaction.

    • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature.

    • Validation: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (clear beads) indicates a complete reaction.

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

    • Causality: A cleavage cocktail containing scavengers is essential to prevent side reactions with sensitive residues. For peptides containing tyrosine (including halogenated versions), scavengers like phenol and water are important.[18][19] Reagent K (TFA/water/phenol/thioanisole/EDT) is a robust choice for complex peptides.[17]

    • Add the freshly prepared cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[20]

Advanced Applications and Functional Consequences

The incorporation of 3,5-dichlorotyrosine can be a strategic choice to fine-tune the properties of a peptide for specific applications.

  • Modulation of Peptide-Protein Interactions: The altered electronic nature and increased hydrophobicity of the dichlorinated tyrosine can enhance or modify binding to target proteins. The chlorine atoms can participate in halogen bonding, a non-covalent interaction that is gaining recognition in drug design.

  • Conformational Control: Halogenation can influence the conformational preferences of a peptide. This can be used to stabilize a particular secondary structure (e.g., an α-helix or β-sheet) that is important for biological activity.[1]

  • Metabolic Stability: The dichlorinated aromatic ring is more resistant to enzymatic hydroxylation compared to the unsubstituted ring of natural tyrosine, which can lead to increased metabolic stability and a longer in vivo half-life of the peptide.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all laboratory work must be conducted with the appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves) when handling Fmoc-Tyr(3,5-Dichloro)-OH and all other reagents.[8][21][22][23][24]

  • Ventilation: All manipulations, especially those involving volatile and corrosive reagents like TFA and piperidine, must be performed in a well-ventilated chemical fume hood.[8][23]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines. Halogenated organic waste should be collected in designated containers.[8]

  • Material Safety Data Sheet (MSDS): While a specific MSDS for Fmoc-Tyr(3,5-Dichloro)-OH is not widely available, refer to the MSDS for related Fmoc-amino acids and chlorinated organic compounds for general handling and safety information. Assume the compound is a potential irritant and handle it with care.

Conclusion

Fmoc-Tyr(3,5-Dichloro)-OH is a valuable and strategic building block for the synthesis of modified peptides. Its unique electronic and steric properties, conferred by the two chlorine atoms on the tyrosine ring, offer a powerful tool for modulating the physicochemical and biological characteristics of peptides. A thorough understanding of its properties and careful application of the described synthetic protocols will enable researchers to successfully incorporate this non-canonical amino acid and explore its potential in drug discovery and a wide range of scientific applications.

References

  • Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. Analytical Chemistry. [Link]

  • Analysis of protein chlorination by mass spectrometry. PMC. [Link]

  • 1391508-43-2 | Fmoc-Tyr(3,5-Dichloro)-OH. Capot Chemical. [Link]

  • Fmoc-3,5-dichloro-L-tyrosine. Aralez Bio. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

  • Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PMC. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. CSUB. [Link]

  • Tyrosine halogenation converts α-defensins into potent immunomodulators. bioRxiv. [Link]

  • Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). Peptides. [Link]

  • Halogenation of tyrosine perturbs large-scale protein self-organization. PMC. [Link]

  • Safety in the laboratory. University of Geneva. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound. [Link]

  • Safety in the Chemical Laboratory. Vanderbilt University Medical Center. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Working with Chemicals. National Academies Press. [Link]

  • Tables For Organic Structure Analysis. University of Colorado Boulder. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination. ACS Publications. [Link]

  • Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. SpringerLink. [Link]

  • The influence of side-chain halogenation on the self-assembly and hydrogelation of Fmoc-phenylalanine derivatives. Soft Matter. [Link]

  • Selected 1 H NMR chemical shift changes for 3 and 4 in D 2 O... ResearchGate. [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. [Link]

  • Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. ACS Publications. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Product Class 11: Peptides. Thieme. [Link]

  • Process for the solid phase synthesis of peptides which contain sulfated tyrosine.
  • Dichlorvos-induced formation of isopeptide crosslinks between proteins in SH-SY5Y cells. ScienceDirect. [Link]

  • Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Accurate Peptide Fragment Mass Analysis: Multiplexed Peptide Identification and Quantification. PMC. [Link]

  • Mascot help: Peptide fragmentation. Matrix Science. [Link]

  • Discriminating changes in protein structure using tyrosine conjugation. PMC. [Link]

  • Peptide–Protein Interactions: From Drug Design to Supramolecular Biomaterials. MDPI. [Link]

Sources

Exploratory

Introduction: The Role of Halogenated Amino Acids in Peptide Science

An In-Depth Technical Guide to the Strategic Incorporation of Fmoc-Tyr(3,5-dichloro)-OH in Advanced Peptide Synthesis In the landscape of drug discovery and chemical biology, the site-specific incorporation of unnatural...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Strategic Incorporation of Fmoc-Tyr(3,5-dichloro)-OH in Advanced Peptide Synthesis

In the landscape of drug discovery and chemical biology, the site-specific incorporation of unnatural amino acids into peptides is a cornerstone of rational design. Halogenated amino acids, in particular, serve as powerful probes and modulators of biological activity. The introduction of chlorine atoms onto the tyrosine ring, as in 3,5-dichloro-L-tyrosine, can profoundly influence peptide conformation, receptor binding affinity, and metabolic stability. This is achieved through altered electronic properties, increased hydrophobicity, and the potential for halogen bonding.

This guide provides a comprehensive technical overview of N-α-Fmoc-3,5-dichloro-L-tyrosine (Fmoc-Tyr(3,5-dichloro)-OH), a key building block for introducing this modification via Solid-Phase Peptide Synthesis (SPPS). We will delve into its core properties, provide field-tested protocols for its application, and explain the causal reasoning behind critical experimental steps, empowering researchers to leverage this unique derivative in their synthetic endeavors.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Fmoc-Tyr(3,5-dichloro)-OH is fundamental to its successful application. These parameters dictate solubility, reactivity, and storage, ensuring reproducibility in synthesis.

PropertyValueSource(s)
CAS Number 1391508-43-2[1][2][3]
Molecular Formula C₂₄H₁₉Cl₂NO₅[1][2]
Molecular Weight 472.32 g/mol [1][2]
Appearance White to off-white solid/powderInferred from similar compounds[4]
Purity Typically ≥95% - 97%[1][2]
Solubility Soluble in DMF, DMSOInferred from similar compounds[4][5]
Storage 4°C, protect from light[1][5]
Enantiomer L-enantiomer[3]

Chemical Structure Visualization

The structure of Fmoc-Tyr(3,5-dichloro)-OH combines the base-labile Fmoc protecting group on the alpha-amine with the dichlorinated phenolic side chain of tyrosine. This specific arrangement is central to its utility in the Fmoc/tBu orthogonal synthesis strategy.

Caption: Chemical structure of Fmoc-Tyr(3,5-dichloro)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Tyr(3,5-dichloro)-OH into a growing peptide chain follows the cyclical and well-established principles of Fmoc-SPPS. The phenolic hydroxyl group of the dichlorotyrosine side chain is sufficiently acidic that it does not typically require protection, simplifying the synthesis. However, for complex sequences, potential acylation should be considered, although it is often reversible upon Fmoc deprotection.[4]

Mandatory Visualization: The SPPS Incorporation Cycle

The following diagram illustrates the logical workflow for incorporating a single Fmoc-Tyr(3,5-dichloro)-OH residue into a peptide sequence.

spss_workflow cluster_activation Pre-activation Step start Start: Peptide-Resin with free N-terminal amine coupling Step 1: Amino Acid Coupling Activated Fmoc-Tyr(3,5-Cl2)-OH is added to the free amine start->coupling deprotection Step 2: Fmoc Deprotection (e.g., 20% Piperidine in DMF) Liberates N-terminal amine wash1 Step 3: DMF Wash Removes piperidine and dibenzofulvene adduct deprotection->wash1 wash1->coupling Next Amino Acid (Repeat Cycle) wash2 Step 4: DMF Wash Removes excess reagents and byproducts coupling->deprotection Chain elongation coupling->wash2 cycle_end End: Peptide-Resin elongated by one Fmoc-Tyr(3,5-Cl2) residue wash2->cycle_end next_cycle Proceed to next cycle or final cleavage cycle_end->next_cycle activation Fmoc-Tyr(3,5-Cl2)-OH + Coupling Reagent (e.g., DIC/Oxyma) + Base (e.g., DIPEA) in DMF activation->coupling Activated Amino Acid

Caption: Workflow for the incorporation of Fmoc-Tyr(3,5-dichloro)-OH in SPPS.

Experimental Protocol: A Step-by-Step Guide

This protocol details a manual synthesis on a 0.1 mmol scale. Reagent equivalents are calculated relative to the initial loading of the resin.

Materials & Reagents:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-Tyr(3,5-dichloro)-OH

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (or HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5)[6]

  • Cold diethyl ether

Protocol Steps:

  • Resin Swelling & Preparation:

    • Place the resin (0.1 mmol) in a fritted reaction vessel.

    • Add DMF (5 mL) and agitate gently for 30-60 minutes to swell the resin beads.

    • Drain the DMF.

    • Causality: Swelling the resin is critical as it opens up the polymer matrix, making the reactive sites fully accessible for subsequent chemical steps. This ensures efficient and complete reactions.

  • Fmoc Group Deprotection:

    • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 7-10 minutes.[4][6]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]

    • Causality: The two-step deprotection is a self-validating system. The first short treatment removes the bulk of the Fmoc groups quickly, while the second, longer treatment drives the reaction to completion, which is crucial for preventing deletion sequences. Thorough washing is essential because residual piperidine will deprotect the next incoming Fmoc-amino acid before it can couple.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve Fmoc-Tyr(3,5-dichloro)-OH (0.3 mmol, 3 eq.) and OxymaPure (0.3 mmol, 3 eq.) in DMF (~3 mL).

    • Add DIC (0.3 mmol, 3 eq.) to the solution and allow it to pre-activate for 1-2 minutes.[6]

    • Causality: Pre-activation converts the carboxylic acid of the amino acid into a more reactive species (e.g., an active ester). Using an additive like OxymaPure suppresses racemization at the alpha-carbon, preserving the stereochemical integrity of the final peptide, and increases coupling efficiency.[4]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Perform a qualitative test (e.g., Kaiser ninhydrin test) to confirm reaction completion. A negative test (beads remain colorless) indicates a complete coupling.

    • Causality: The Kaiser test validates the completion of the coupling step. If the test is positive (blue beads), it indicates free primary amines remain, and the coupling step must be repeated to avoid truncated peptide impurities.

  • Washing & Chain Elongation:

    • Once coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • The resin is now ready for the next cycle. Repeat steps 2-4 for each subsequent amino acid in the sequence.

Final Cleavage and Side-Chain Deprotection

After the final amino acid has been coupled and its Fmoc group removed, the peptide must be cleaved from the solid support, and any remaining side-chain protecting groups must be removed.

  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 5 mL) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Add the cleavage cocktail (e.g., Reagent K, ~5-10 mL) to the dry resin.

    • Gently agitate the mixture for 2-3 hours at room temperature.[6]

    • Causality: The strong acid (TFA) cleaves the peptide from the acid-labile linker on the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf). The "scavengers" (water, phenol, thioanisole, EDT) in the cocktail are critical. They act as sacrificial substrates for the highly reactive carbocations generated during deprotection, preventing them from modifying sensitive residues like tryptophan, methionine, or the dichlorotyrosine itself.[7]

  • Peptide Precipitation & Isolation:

    • Filter the resin and collect the filtrate into a centrifuge tube.

    • Add the filtrate dropwise to a large volume (~40 mL) of cold diethyl ether. A white precipitate (the crude peptide) should form.

    • Incubate at -20°C for at least 30 minutes to maximize precipitation.

    • Collect the peptide by centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude product contains the target peptide along with various impurities from the synthesis.[8] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purification.

Purification Protocol Outline
  • Method Development: Optimize the purification on an analytical C18 RP-HPLC column first. A typical gradient is 5-95% Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA) over 30-60 minutes.[9] The increased hydrophobicity from the dichloro-substituents will likely increase the peptide's retention time compared to its non-halogenated analog.

  • Preparative HPLC: Scale up the optimized method to a preparative or semi-preparative C18 column.

  • Fraction Collection: Collect fractions corresponding to the main product peak, monitoring absorbance at 210-220 nm.[8]

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm purity and identity. Pool the fractions that meet the desired purity specification.

  • Lyophilization: Freeze-dry the pooled, pure fractions to obtain the final peptide as a fluffy, white powder.[8][9]

Characterization Techniques
TechniquePurposeExpected Outcome for Tyr(3,5-Cl₂) Peptides
Analytical RP-HPLC Assess purity and retention time.A single major peak indicating high purity. Retention time will be longer than the non-chlorinated version.
Mass Spectrometry (ESI-MS or MALDI-TOF) Confirm molecular weight and thus, identity.The measured mass should match the calculated mass. The characteristic isotopic pattern of two chlorine atoms (a 3:1 ratio for the M+2 peak relative to the M peak, and a smaller M+4 peak) provides definitive confirmation of successful incorporation.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. When handling Fmoc-Tyr(3,5-dichloro)-OH and the reagents involved in SPPS:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling: Work in a well-ventilated fume hood, especially when handling piperidine, TFA, and cleavage cocktails. TFA is highly corrosive and volatile.[10]

  • Waste Disposal: Dispose of all chemical waste according to your institution's established safety protocols.

Conclusion

Fmoc-Tyr(3,5-dichloro)-OH is a valuable and accessible tool for chemists seeking to introduce specific halogenated residues into synthetic peptides. Its compatibility with standard Fmoc-SPPS protocols, combined with the predictable and significant impact of dichlorination on peptide properties, makes it a powerful asset in the development of novel therapeutics, biological probes, and advanced materials. By understanding the chemical principles and adhering to validated protocols as outlined in this guide, researchers can confidently and successfully utilize this building block to advance their scientific objectives.

References

  • Aralez Bio. Fmoc-3,5-dichloro-L-tyrosine. [Link]

  • Aralez Bio eStore. Fmoc-3,5-dichloro-L-tyrosine. [Link]

  • Aapptec Peptides. Fmoc-Tyr(3,5-diI)-OH [103213-31-6]. [Link]

  • Novabiochem®. Derivative for Fmoc SPPS of sulfotyrosine peptides. [Link]

  • Anaspec. Safety Data Sheet (SDS). [Link]

  • EMD Millipore. Fmoc Resin Cleavage and Deprotection. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Fields, G. B. Methods for Removing the Fmoc Group. [Link]

  • Royal Society of Chemistry. Green Chemistry - In situ Fmoc removal. [Link]

  • Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. International Journal of Peptide and Protein Research, 37(6), 572-575. [Link]

  • Merck Millipore. NEW Derivatives for Fmoc SPPS. [Link]

  • The Royal Society of Chemistry. Synthesis of Fmoc-Tyr-Leu-OH (Fmoc-YL). [Link]

  • Gilson. Chromatography and Detection Methods for Peptide Purification. [Link]

  • AAPPTec. Peptide Purification. [Link]

  • Wu, L., et al. (2004). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PMC. [Link]

  • Alsina, J., et al. (2003). A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on. OSTI.gov. [Link]

  • Crow, B. S., et al. (2014). Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS. PMC. [Link]

Sources

Foundational

Fmoc-Tyr(3,5-Dichloro)-OH: A Technical Guide to Synthesis and Characterization

Executive Summary & Strategic Utility Fmoc-3,5-dichloro-L-tyrosine (Fmoc-Tyr(3,5-Cl2)-OH) is a critical non-canonical amino acid used to modulate the physicochemical properties of therapeutic peptides. Unlike native tyro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Fmoc-3,5-dichloro-L-tyrosine (Fmoc-Tyr(3,5-Cl2)-OH) is a critical non-canonical amino acid used to modulate the physicochemical properties of therapeutic peptides. Unlike native tyrosine, the 3,5-dichloro derivative offers two distinct advantages in drug design:

  • pKa Modulation: The electron-withdrawing chlorine atoms lower the phenolic pKa from ~10.1 (native Tyr) to approximately 7.4–7.6. This ionization at physiological pH enhances receptor binding interactions via stronger hydrogen bonding or electrostatic bridges.

  • Metabolic Stability: Halogenation blocks the ortho-positions, preventing oxidative metabolism (e.g., by tyrosinase) and increasing proteolytic resistance.

  • Lipophilicity: The addition of chlorine atoms increases the LogP, facilitating membrane permeability.

This guide details a robust, scalable two-stage synthesis: regioselective chlorination of L-tyrosine followed by Fmoc protection, designed to minimize side reactions such as O-acylation or racemization.

Chemical Retrosynthesis & Pathway

The synthesis strategy prioritizes the chlorination of the free amino acid before Fmoc protection. Direct chlorination of Fmoc-Tyr-OH is discouraged due to the lability of the Fmoc group under the acidic/oxidative conditions required for electrophilic aromatic substitution.

Visualization: Synthesis Workflow

G Tyr L-Tyrosine (Starting Material) Chlorination Step 1: Chlorination (SO2Cl2, AcOH) Tyr->Chlorination Electrophilic Subst. H_Tyr_Cl2 H-Tyr(3,5-Cl2)-OH (Intermediate HCl Salt) Chlorination->H_Tyr_Cl2 Precipitation Protection Step 2: Fmoc Protection (Fmoc-OSu, Na2CO3) H_Tyr_Cl2->Protection Schotten-Baumann Crude Crude Fmoc-Tyr(3,5-Cl2)-OH Protection->Crude Acidification Purification Workup & Crystallization (EtOAc/Hexane) Crude->Purification Extraction Final Pure Fmoc-Tyr(3,5-Cl2)-OH Purification->Final >98% Purity

Figure 1: Step-wise synthetic pathway from L-Tyrosine to Fmoc-Tyr(3,5-Cl2)-OH.

Experimental Protocols

Step 1: Regioselective Synthesis of 3,5-Dichloro-L-Tyrosine

Objective: Complete bis-chlorination of the phenol ring while avoiding oxidation of the amine. Reagents: L-Tyrosine, Sulfuryl Chloride (


), Glacial Acetic Acid.

Protocol:

  • Slurry Preparation: Suspend L-Tyrosine (10.0 g, 55 mmol) in Glacial Acetic Acid (40 mL). The starting material will not fully dissolve initially.

  • Reagent Addition: Cool the suspension to 15°C. Add Sulfuryl Chloride (11 mL, ~2.5 eq) dropwise over 30 minutes. Caution:

    
     and 
    
    
    
    gases are evolved. Use a scrubber.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The suspension will thin as the chlorinated product forms, then thicken again as the HCl salt precipitates.

  • Workup: Dilute the reaction mixture with Et_2O (100 mL) to fully precipitate the product. Filter the white solid.

  • Washing: Wash the filter cake with Et_2O (3 x 50 mL) to remove excess acetic acid and sulfuryl chloride traces.

  • Drying: Dry under vacuum.[1] Yield is typically >90% as the hydrochloride salt.

Scientific Rationale:

  • Solvent Choice: Acetic acid promotes the electrophilic aromatic substitution mechanism.

  • Reagent Choice:

    
     is preferred over 
    
    
    
    gas for stoichiometry control, ensuring the 3,5-substitution without "over-chlorinating" or oxidizing the amine.
Step 2: N-Fmoc Protection

Objective: Protect the


-amine without O-acylation of the phenol.
Reagents:  3,5-Dichloro-L-tyrosine (from Step 1), Fmoc-OSu, 

, Acetone, Water.

Protocol:

  • Dissolution: Dissolve 3,5-Dichloro-L-tyrosine HCl salt (5.0 g) in water (50 mL) and Acetone (50 mL).

  • pH Adjustment: Add

    
     (approx. 2.5 eq) to adjust pH to 9.0. Critical: Do not exceed pH 10 to prevent Fmoc degradation (dibenzofulvene formation).
    
  • Acylation: Add Fmoc-OSu (0.95 eq relative to amine) in one portion. Stir at room temperature for 12 hours.

  • Monitoring: Monitor by TLC or HPLC. The free amine peak should disappear.

  • Workup (The "Self-Validating" Step):

    • Wash 1: Extract the basic aqueous solution with Et_2O (2 x 50 mL). Why? This removes unreacted Fmoc-OSu and byproducts (Fmoc-OH) before acidification.

    • Acidification: Cool the aqueous layer to 0°C and acidify carefully to pH 2.0 with 1N HCl. The product will precipitate as a white solid.

    • Extraction: Extract with Ethyl Acetate (3 x 75 mL). Wash combined organics with Brine, dry over

      
      .[2]
      
  • Crystallization: Concentrate the Ethyl Acetate and precipitate by adding cold Hexane.

Characterization & Quality Control

To ensure the material is suitable for SPPS, it must pass the following QC gates.

Data Summary Table
ParameterSpecificationMethodNote
Appearance White to off-white powderVisualYellowing indicates oxidation
Purity > 98.0%HPLC (C18)Critical for SPPS
Identity Consistent with Structure

H NMR, MS
Confirm Cl substitution pattern
Chiral Purity < 0.5% D-isomerChiral HPLCRacemization check
Water Content < 1.0%Karl FischerAffects coupling stoichiometry
NMR Interpretation ( H NMR, 400 MHz, DMSO-d )
  • 
     12.8 (s, 1H):  Carboxylic acid (-COOH).
    
  • 
     9.4 (s, 1H):  Phenolic -OH (Broad, exchangeable). Note: Shifted downfield compared to Tyr due to Cl electron withdrawal.
    
  • 
     7.89 (d, 2H), 7.70 (d, 2H):  Fmoc aromatic protons.
    
  • 
     7.25 (s, 2H): Key Diagnostic Signal.  The meta-protons of the tyrosine ring. In native tyrosine, this is an AB system. In 3,5-dichloro, it collapses to a singlet because the ortho-protons are replaced by Chlorine.
    
  • 
     4.2 - 4.4 (m, 3H):  Fmoc 
    
    
    
    and CH.
Mass Spectrometry (ESI)[6]
  • Target Mass: 472.32 Da.

  • Observed: [M+H]

    
     = 472.1.
    
  • Isotope Pattern: Look for the characteristic Chlorine isotope signature.

    • M (35Cl, 35Cl): 100% relative abundance.

    • M+2 (35Cl, 37Cl): ~65% relative abundance.

    • M+4 (37Cl, 37Cl): ~10% relative abundance.

    • Validation: If you do not see the M+2 peak at ~65% height of the parent, you likely have mono-chloro impurity.

Visualization: QC Decision Logic

QC Start Synthesized Product HPLC HPLC Purity Check Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 NMR 1H NMR Analysis Decision1->NMR Yes Recryst Recrystallize (EtOAc/Hex) Decision1->Recryst No (<98%) Decision2 Aromatic Singlet Present? NMR->Decision2 Pass Release for SPPS Decision2->Pass Yes (3,5-Cl2 confirmed) Reject Reject / Reprocess Decision2->Reject No (Mono-Cl or mix) Recryst->HPLC Retest

Figure 2: Quality Control Decision Matrix for Fmoc-Tyr(3,5-Cl2)-OH release.

Handling and Storage

  • Storage: Store at +2°C to +8°C. Keep desiccated.

  • Stability: The 3,5-dichloro substitution stabilizes the phenol against oxidation compared to native tyrosine. However, prolonged exposure to light should be avoided.

  • Solubility: The Fmoc derivative is soluble in DMF, DMSO, and NMP. It is less soluble in DCM than standard Fmoc-Tyr(tBu)-OH due to the lack of the bulky tBu group and the polarity of the phenol. Tip: For SPPS, dissolve in DMF/NMP rather than DCM.

References

  • Synthesis of Halogenated Tyrosines

    • Title: "Facile Synthesis of l-3,5-Diiodotyrosine by Solvent-Free Iodination...
    • Source: ResearchG
    • URL:

  • Fmoc Protection Methodology

    • Title: "The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide."
    • Source: BenchChem.[1]

    • URL:

  • Physical Properties & Biomarkers

    • Title: "3,5-dichloro-L-tyrosine | C9H9Cl2NO3 | CID 439986."
    • Source: PubChem.[3]

    • URL:

  • Analytical Characterization

    • Title: "Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine... by isotope dilution HPLC-MS/MS."
    • Source: NIH / PubMed Central.
    • URL:

Sources

Exploratory

Technical Guide: Fmoc-Tyr(3,5-Dichloro)-OH Solubility &amp; SPPS Handling

Executive Summary Fmoc-Tyr(3,5-Dichloro)-OH (Fmoc-3,5-dichloro-L-tyrosine) is a specialized non-proteinogenic amino acid derivative utilized in Solid-Phase Peptide Synthesis (SPPS) to introduce halogenated tyrosine resid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-Tyr(3,5-Dichloro)-OH (Fmoc-3,5-dichloro-L-tyrosine) is a specialized non-proteinogenic amino acid derivative utilized in Solid-Phase Peptide Synthesis (SPPS) to introduce halogenated tyrosine residues. These residues are critical for modulating peptide lipophilicity, membrane permeability, and receptor binding affinity.

Unlike native Tyrosine, the 3,5-dichloro modification significantly alters the electronic properties of the phenolic side chain, lowering its pKa and reducing nucleophilicity. This guide provides authoritative solubility data, handling protocols, and mechanistic insights to ensure high-efficiency coupling without side reactions.

Part 1: Physicochemical Profile

The introduction of two chlorine atoms at the ortho positions of the tyrosine phenol ring creates a sterically crowded and electron-deficient environment. This structural change dictates its solubility and reactivity profile.

ParameterData
Chemical Name N-alpha-(9-Fluorenylmethoxycarbonyl)-3,5-dichloro-L-tyrosine
CAS Number 1391508-43-2
Molecular Weight 472.32 g/mol
Appearance White to off-white crystalline powder
Side Chain pKa ~6.7 – 7.0 (vs. ~10.0 for native Tyr)
Side Chain Protection Typically Unprotected (Free Phenol)
Storage +2°C to +8°C, Desiccated

Critical Insight: The pKa shift from ~10 to ~7 means the phenolic hydroxyl is significantly more acidic. While native Tyrosine requires tert-butyl (tBu) protection to prevent O-acylation, the electron-withdrawing chlorine atoms render the oxygen less nucleophilic, often allowing the use of the free phenol in SPPS. However, this acidity makes it susceptible to deprotonation by organic bases (e.g., DIPEA).

Part 2: Solubility Data & Solvent Compatibility

Solubility is the primary bottleneck in SPPS. The following data synthesizes empirical observations and standard SPPS operating ranges.

Quantitative Solubility Limits
SolventSolubility RatingWorking Concentration (SPPS)Saturation Limit (Est.)
DMF (N,N-Dimethylformamide)Excellent 0.1 M – 0.5 M> 200 mg/mL
NMP (N-Methyl-2-pyrrolidone)Excellent 0.1 M – 0.5 M> 200 mg/mL
DMSO (Dimethyl sulfoxide)High 0.1 M – 0.6 M~ 100 mg/mL (Ultrasonic)
DCM (Dichloromethane)Moderate < 0.1 MVariable*
Water Insoluble N/A< 0.1 mg/mL

*Note: DCM solubility is lower compared to DMF. While useful for activation, it is recommended to add DMF (20-50%) to maintain solubility during the coupling reaction.

Dissolution Protocol (Self-Validating System)

To ensure complete dissolution and prevent aggregation-induced deletion sequences, follow this logical workflow:

DissolutionProtocol Start Weigh Fmoc-Tyr(3,5-Cl2)-OH SolventSelect Select Solvent (Standard: DMF or NMP) Start->SolventSelect AddSolvent Add Solvent to 0.2 M Conc. SolventSelect->AddSolvent Check Visual Inspection: Clear Solution? AddSolvent->Check Success Proceed to Activation Check->Success Yes Fail Turbid / Particulates Check->Fail No Fix1 Sonicate (30-60 sec) Fail->Fix1 Fix1->Check Fix2 Add 10% DMSO Fix1->Fix2 If still turbid Fix2->Check

Figure 1: Decision tree for ensuring complete dissolution of Fmoc-Tyr(3,5-Dichloro)-OH prior to coupling.

Part 3: Operational Protocol for SPPS

Handling the Unprotected Side Chain

Because Fmoc-Tyr(3,5-Dichloro)-OH is often supplied with a free phenolic hydroxyl, users must exercise caution with base usage.

  • Risk: High concentrations of base (DIPEA/NMM) can deprotonate the acidic phenol (pKa ~7), forming a phenoxide anion. This anion may precipitate or participate in slow side reactions.

  • Solution: Use a "Base-Deficit" or Equimolar activation strategy.[1] Avoid large excesses of DIPEA during the dissolution step.

Coupling Methodology

Recommended Reagents: DIC/HOBt (neutral conditions) or HBTU/DIPEA (controlled basicity).

Step-by-Step Protocol:

  • Resin Preparation: Swell resin in DMF for 20 minutes.

  • Activation (0.1 mmol scale):

    • Dissolve Fmoc-Tyr(3,5-Dichloro)-OH (5 eq, ~236 mg) in minimal DMF (2.5 mL).

    • Add HBTU (4.9 eq) or HATU (for difficult sequences).

    • Add DIPEA (10 eq) immediately before adding to the resin. Do not pre-incubate the activated ester with base for >2 minutes to prevent potential side reactions with the free phenol.

  • Coupling: Shake at Room Temperature for 45–60 minutes.

  • Monitoring: Perform a Kaiser test. If slightly positive, re-couple using fresh reagents.

  • Capping: Standard acetic anhydride/pyridine capping is safe.

Workflow Visualization

CouplingWorkflow Resin Resin-AA(n)-NH2 Coupling Coupling Reaction (45-60 min) Resin->Coupling FmocAA Fmoc-Tyr(3,5-Cl2)-OH (Free Phenol) Activator Activator: HBTU/DIPEA or DIC/HOBt FmocAA->Activator Activator->Coupling Check Kaiser Test Coupling->Check Next Fmoc Deprotection Check->Next Negative (Colorless) Recouple Re-Couple Check->Recouple Positive (Blue)

Figure 2: Coupling workflow emphasizing the integration of the halogenated amino acid.

Part 4: Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Precipitation on Base Addition Formation of Phenoxide SaltReduce DIPEA concentration. Switch to DIC/HOBt (base-free activation).
Incomplete Coupling Steric hindrance of Cl atomsUse HATU/HOAt. Increase temperature to 50°C (microwave assisted).
Side Chain Acylation Unprotected OH reactingHighly unlikely due to Cl deactivation. If observed, use 20% Piperidine wash to reverse O-acylation before Fmoc removal.

References

  • Merck Millipore (Novabiochem). Fmoc-Tyr-OH and Derivatives: Solubility and SPPS Protocols. Retrieved from .

  • MedChemExpress. Fmoc-Tyr(3,5-I2)-OH Solubility Data. Retrieved from .

  • Kitas, E. A., et al. (1991). Synthesis of Phosphotyrosine Peptides by Fmoc SPPS.[2] Helv. Chim. Acta, 74, 1314.

  • University of California, Irvine. Standard Practices for Fmoc-based Solid-Phase Peptide Synthesis. Retrieved from .

  • PubChem. 3,5-dichloro-L-tyrosine Physicochemical Properties. CID 439986.[3][4] Retrieved from .

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing SPPS of Halogenated Peptides

Topic: Incorporating Fmoc-Tyr(3,5-Dichloro)-OH into Peptides Content Type: Detailed Application Note and Protocol Incorporation of Fmoc-Tyr(3,5-Dichloro)-OH Executive Summary The incorporation of halogenated amino acids,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Incorporating Fmoc-Tyr(3,5-Dichloro)-OH into Peptides Content Type: Detailed Application Note and Protocol

Incorporation of Fmoc-Tyr(3,5-Dichloro)-OH

Executive Summary

The incorporation of halogenated amino acids, specifically 3,5-dichloro-L-tyrosine (Tyr(3,5-Cl₂)), is a powerful strategy in medicinal chemistry to enhance peptide lipophilicity, membrane permeability, and metabolic stability. Furthermore, the chlorine atoms at the ortho positions of the phenolic ring facilitate unique non-covalent interactions, such as halogen bonding, which can significantly improve receptor affinity.

This guide addresses the specific synthetic challenges posed by Fmoc-Tyr(3,5-Cl₂)-OH . Unlike standard tyrosine, this derivative is frequently employed with an unprotected side chain . Success depends on understanding the electronic effects of the chlorine substituents—specifically the dramatic reduction in phenolic pKₐ—and adapting the Solid Phase Peptide Synthesis (SPPS) protocol to prevent O-acylation side reactions.

Part 1: Chemical Profile & Mechanistic Insight
1.1 The Electronic Impact of Chlorination

The introduction of two electron-withdrawing chlorine atoms on the tyrosine ring fundamentally alters the physicochemical properties of the phenolic hydroxyl group.

PropertyNative Tyrosine (Tyr)3,5-Dichloro-Tyrosine (Tyr(Cl₂))Impact on Synthesis
Phenolic pKₐ ~10.1~6.7 – 7.0 CRITICAL: The hydroxyl is significantly more acidic. It deprotonates easily in the presence of bases (e.g., DIEA, Piperidine), forming a phenolate anion.
Lipophilicity (LogP) LowHighIncreases peptide retention on RP-HPLC; may improve membrane permeability.
Steric Bulk ModerateHighOrtho-chlorines create steric hindrance, potentially slowing coupling kinetics.
Side Chain Protection t-Butyl (tBu)None (Usually) Commercial building blocks often lack O-protection due to steric shielding, but the acidity creates a risk of O-acylation.
1.2 The "Unprotected" Dilemma

Most commercial suppliers provide Fmoc-Tyr(3,5-Cl₂)-OH without side-chain protection. While the steric bulk of the chlorines reduces the nucleophilicity of the hydroxyl oxygen, the lowered pKₐ means that in the presence of strong bases (like DIEA used in HBTU/HATU couplings), the phenol exists largely as a phenolate anion .

  • Risk: This phenolate is a nucleophile. During the coupling of the subsequent amino acid, the phenolate can attack the activated ester of the incoming amino acid, leading to O-acylation (branching).

  • Solution: The protocol below utilizes neutral/acidic coupling conditions (DIC/Oxyma) to keep the phenol protonated and unreactive.

Part 2: Optimized Experimental Protocol
2.1 Materials & Reagents[1][2]
  • Amino Acid: Fmoc-Tyr(3,5-Cl₂)-OH (Side chain unprotected).

  • Resin: Rink Amide or Wang resin (0.3 – 0.6 mmol/g loading recommended to reduce aggregation).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade.[1]

  • Deprotection: 20% Piperidine in DMF.[1][3][4]

2.2 Step-by-Step Synthesis Workflow

Step 1: Coupling Fmoc-Tyr(3,5-Cl₂)-OH (The Incorporation)

  • Rationale: We must ensure complete coupling despite steric hindrance.

  • Protocol:

    • Dissolve Fmoc-Tyr(3,5-Cl₂)-OH (4.0 eq) and Oxyma Pure (4.0 eq) in minimal DMF.

    • Add DIC (4.0 eq). Note: Do not pre-activate for >2 minutes to avoid racemization.

    • Add the mixture to the resin.[1][2]

    • Agitate for 60–90 minutes at room temperature. (Extended time accounts for steric bulk).

    • Wash resin: DMF (3x), DCM (3x), DMF (3x).[1]

    • QC Check: Perform a Kaiser test.[1] If slightly blue, re-couple using 2.0 eq reagents for 45 mins.

Step 2: Fmoc Removal

  • Protocol: Treat with 20% Piperidine/DMF (2 x 5 min). Wash thoroughly (5x DMF) to remove all traces of base.

Step 3: Coupling the Next Amino Acid (The Critical Step)

  • Objective: Prevent O-acylation of the now-exposed Dichloro-Tyr phenol.

  • Precaution: AVOID using HBTU/HATU with DIEA (Diisopropylethylamine) for this step. The basic environment (pH > 9) will deprotonate the Dichloro-Tyr side chain (pKₐ ~7), promoting side reactions.

  • Recommended Protocol:

    • Use DIC/Oxyma (or DIC/HOBt) for the next amino acid. These conditions are neutral to slightly acidic, keeping the Dichloro-Tyr phenol protonated and unreactive.

    • If base-mediated coupling (HATU/DIEA) is unavoidable (e.g., for a difficult Arg coupling), reduce DIEA to 2.0 eq and keep coupling time short (<30 min).

Step 4: Cleavage & Isolation

  • Stability: The aromatic chlorines are stable to standard TFA cleavage cocktails.

  • Cocktail: TFA/TIS/H₂O (95:2.5:2.5).

  • Time: 2–3 hours at room temperature.

  • Post-Processing: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Part 3: Visualization of Mechanistic Logic

The following diagram illustrates the decision logic required to avoid side reactions during the synthesis cycle.

SPPS_Workflow Start Resin-Peptide Chain Couple_Tyr Step 1: Couple Fmoc-Tyr(3,5-Cl2)-OH (Reagents: DIC/Oxyma) Start->Couple_Tyr Deprotect Step 2: Fmoc Removal (20% Piperidine) Couple_Tyr->Deprotect Exposed_Phenol State: Free Amine + Exposed Dichloro-Phenol (Phenol pKa ~ 7.0) Deprotect->Exposed_Phenol Choice Step 3: Coupling Next AA Exposed_Phenol->Choice Path_Safe Safe Route: DIC/Oxyma (Neutral pH) Choice->Path_Safe Recommended Path_Risky Risky Route: HBTU/DIEA (Basic pH) Choice->Path_Risky Avoid Result_Safe Phenol remains protonated (OH) Clean Coupling Path_Safe->Result_Safe Result_Risky Phenol deprotonates (O-) Risk: O-Acylation (Branching) Path_Risky->Result_Risky

Caption: Workflow logic for incorporating Tyr(3,5-Cl₂) emphasizing pH control during subsequent couplings.

Part 4: Troubleshooting & QC

Issue: Mass Spectrum shows +Amino Acid mass (Branching)

  • Cause: O-acylation occurred on the Dichloro-Tyr side chain during a subsequent coupling step.

  • Remedy 1 (Post-Synthesis): Treat the resin with 20% Piperidine/DMF for 30 minutes after the final sequence assembly but before TFA cleavage. Phenolic esters are often labile to piperidine and can be hydrolyzed back to the free phenol.

  • Remedy 2 (Prevention): Switch to Fmoc-Tyr(3,5-Cl₂)-OH with 2-Cl-Trt side-chain protection (custom synthesis may be required) or strictly enforce DIC/Oxyma couplings for all subsequent steps.

Issue: Incomplete Coupling of Tyr(3,5-Cl₂)

  • Cause: Steric hindrance from the two ortho chlorine atoms.

  • Remedy: Double couple (2 x 45 min) or use HATU/DIEA only for this specific coupling step (since the side chain is not yet on the resin, self-acylation is not an issue, but beware of racemization).

References
  • Vertex AI Search. (2025). Halogenation of tyrosine perturbs large-scale protein self-organization. National Institutes of Health (PMC). Available at: [Link]

  • Vertex AI Search. (2025). Hydrogen and halogen bond synergy in the self-assembly of 3,5-dihalo-tyrosines. Royal Society of Chemistry. Available at: [Link]

Sources

Application

Application Note: Optimized Coupling of Fmoc-Tyr(3,5-Dichloro)-OH in SPPS

This Application Note is structured to guide researchers through the specific challenges and optimized protocols for incorporating Fmoc-Tyr(3,5-Dichloro)-OH into peptide sequences via Solid Phase Peptide Synthesis (SPPS)...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges and optimized protocols for incorporating Fmoc-Tyr(3,5-Dichloro)-OH into peptide sequences via Solid Phase Peptide Synthesis (SPPS).

Executive Summary

The incorporation of 3,5-dichloro-L-tyrosine (Tyr(3,5-Cl₂)) is a critical strategy in medicinal chemistry to enhance metabolic stability and receptor binding affinity. However, the unique electronic and steric profile of this amino acid presents two distinct challenges in SPPS:

  • Steric Hindrance: The bulky ortho-chloro substituents impede the approach of the activated carboxyl group to the resin-bound amine.

  • Electronic Deactivation: The electron-withdrawing chlorine atoms significantly lower the pKa of the phenolic hydroxyl (~6.4 vs. 10.1 for native Tyr), altering its nucleophilicity and solubility profile.

This guide provides a validated protocol using Oxyma Pure/DIC and HATU/Collidine systems to ensure quantitative coupling while minimizing racemization and side reactions.

Strategic Reagent Selection

The choice of coupling cocktail is dictated by the balance between activation power and racemization suppression .

The Challenge of the "Free" Side Chain

Commercially available Fmoc-Tyr(3,5-Cl₂)-OH is typically supplied with an unprotected side-chain hydroxyl group .

  • Risk: Under basic coupling conditions (e.g., HATU/DIPEA), the phenolate anion forms. While its nucleophilicity is reduced by the chlorine atoms, it can still undergo O-acylation by the subsequent activated amino acid.

  • Mitigation: The resulting O-acyl ester is highly labile due to the electron-deficient ring. Standard piperidine deprotection cycles are usually sufficient to cleave this "branched" ester, reverting it to the free phenol. Therefore, side-chain protection is generally unnecessary if standard Fmoc protocols are followed.

Recommended Coupling Systems
SystemReagentsRoleRecommendation
Primary (Standard) DIC / Oxyma Pure Carbodiimide / OximePreferred. High efficiency, low racemization, and neutral pH avoids premature Fmoc removal. Excellent for automated synthesizers.[1][2]
Secondary (Difficult) HATU / TMP (Collidine) Uronium / Weak BaseFor hindered sequences. HATU is more potent for sterically demanding couplings. Collidine (TMP) is used instead of DIPEA to reduce base-catalyzed racemization.
Alternative PyBOP / DIPEA Phosphonium / BaseEffective but generates carcinogenic HMPA byproduct (if BOP) or similar phosphine oxides. Use only if HATU fails.

Detailed Experimental Protocols

Preparation of Reagents[3][4][5]
  • Solvent: NMP (N-methylpyrrolidone) is preferred over DMF for halogenated amino acids due to better solvation of hydrophobic protected segments.

  • Concentration: Maintain a 0.2 M to 0.5 M concentration of the amino acid to drive kinetics.

Protocol A: Automated Synthesis (DIC/Oxyma)

Best for routine incorporation on synthesizers (e.g., CEM Liberty, Biotage).

  • Resin Preparation: Swell resin (e.g., Rink Amide ProTide) in DMF/DCM (1:1) for 15 mins.

  • Deprotection: 20% Piperidine in DMF (2 x 3 min). Wash x5 DMF.

  • Activation (In-situ):

    • Amino Acid: 5.0 eq Fmoc-Tyr(3,5-Cl₂)-OH (0.2 M in DMF).

    • Activator: 5.0 eq Oxyma Pure (1.0 M in DMF).

    • Base/Coupler: 10.0 eq DIC (0.5 M in DMF).

  • Coupling:

    • Temperature: 75°C (Microwave) or 50°C (Conventional heat).

    • Time: 5 minutes (Microwave) or 60 minutes (Room Temp/Conventional).

    • Note: For microwave, use a "double pass" method if the sequence is >15 residues.

  • Wash: DMF (4 x 30 sec).

Protocol B: Manual "Difficult" Coupling (HATU/Collidine)

Use this when the N-terminus is aggregated or sterically crowded (e.g., following an N-methylated residue).

  • Dissolution: Dissolve 3.0 eq Fmoc-Tyr(3,5-Cl₂)-OH and 2.9 eq HATU in minimum NMP.

  • Activation: Add 6.0 eq 2,4,6-Trimethylpyridine (Collidine) .

    • Critical: Do not use DIPEA if racemization is a concern. Collidine is a weaker base (pKa ~7.4) that suffices to activate HATU but minimizes proton abstraction from the

      
      -carbon.
      
  • Pre-activation: Shake for exactly 30 seconds . (Do not exceed 1 min to avoid guanidinylation).

  • Addition: Add mixture to the resin.

  • Reaction: Agitate for 2 hours at Room Temperature.

  • Monitoring: Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines). If positive, proceed to Re-coupling .

Visualization of Logic & Workflow

Reagent Selection Decision Tree

This diagram illustrates the logical flow for selecting the appropriate coupling condition based on sequence difficulty.

CouplingLogic Start Start: Couple Fmoc-Tyr(3,5-Cl2)-OH CheckSeq Is the sequence sterically hindered? (e.g., N-Me-AA, Aib, Pro) Start->CheckSeq Standard Standard Sequence CheckSeq->Standard No Hindered Hindered / Aggregated CheckSeq->Hindered Yes ProtocolA Protocol A: DIC + Oxyma (Low Racemization Risk) Standard->ProtocolA ProtocolB Protocol B: HATU + Collidine (High Potency) Hindered->ProtocolB Microwave Microwave Available? ProtocolA->Microwave MW_Yes 75°C, 5 min Microwave->MW_Yes Yes MW_No RT, 60 min (Double Couple) Microwave->MW_No No

Caption: Decision matrix for selecting coupling reagents based on steric hindrance and equipment availability.

The "Self-Cleaning" Mechanism of O-Acylation

This diagram explains why the unprotected side chain is acceptable.

OAcylation Step1 Coupling Step: Free Phenol (Tyr-Cl2) exposed to Activated AA (Fmoc-X-OBt) SideRxn Side Reaction: Formation of O-Acyl Ester (Branched Peptide) Step1->SideRxn Minority Pathway Deprotect Next Cycle Deprotection: 20% Piperidine Treatment SideRxn->Deprotect Standard Cycle Clean Result: 1. Fmoc removed from N-term 2. Labile O-Ester cleaved (Aminolysis) Deprotect->Clean Restores Native Tyr(3,5-Cl2)

Caption: Mechanism by which standard piperidine washes reverse temporary O-acylation on the halogenated tyrosine.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Incomplete Coupling (Kaiser +) Steric hindrance from Cl atoms.Double Couple: Repeat Protocol B. Switch solvent to neat NMP. Increase temp to 50°C.
Racemization (D-isomer detected) Base-catalyzed proton abstraction.Switch from DIPEA to Collidine or DIEA/HOBt . Lower coupling temp to 4°C (overnight).
Extra Mass (+ Fmoc-AA mass) Stable O-acylation.Treat resin with 20% Hydrazine in DMF for 10 min (post-synthesis) to cleave stubborn esters before final TFA cleavage.
Low Solubility Hydrophobic nature of Cl-Tyr.Dissolve AA in NMP/DMSO (90:10) mixture.
Post-Synthesis Verification

Due to the isotopic pattern of Chlorine (


Cl and 

Cl), the Mass Spectrum (MS) of the final peptide will exhibit a distinct isotopic envelope.
  • Verification: Ensure the MS shows the characteristic M, M+2, M+4 splitting pattern (approx 9:6:1 intensity ratio for two chlorines).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes. Link

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Link

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Merck/MilliporeSigma Technical Guides. Link

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters. Link

Sources

Method

Application Note &amp; Protocol: Efficient Cleavage of Pe-ptides Containing 3,5-Dichlorotyrosine from Solid-Phase Resin

Abstract The incorporation of non-canonical amino acids such as 3,5-dichlorotyrosine (Tyr(3,5-Cl₂)) into peptides is a critical strategy in modern drug discovery and chemical biology, often imparting unique conformationa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids such as 3,5-dichlorotyrosine (Tyr(3,5-Cl₂)) into peptides is a critical strategy in modern drug discovery and chemical biology, often imparting unique conformational constraints, enhanced binding affinity, or proteolytic resistance. However, the successful synthesis of these modified peptides is contingent upon a robust final cleavage step from the solid-phase resin. This document provides a comprehensive guide to the efficient cleavage of peptides containing 3,5-dichlorotyrosine, detailing the underlying chemical principles, optimized protocols, and troubleshooting strategies to mitigate common side reactions.

Introduction: The Challenge of Halogenated Residues

Solid-Phase Peptide Synthesis (SPPS), predominantly utilizing the Fmoc/tBu strategy, culminates in a final acidolytic cleavage step to liberate the desired peptide from its solid support and concurrently remove side-chain protecting groups.[1] This process, typically mediated by Trifluoroacetic Acid (TFA), generates highly reactive carbocations from the acid-labile protecting groups (e.g., tert-butyl cations from tBu groups) and the resin linker itself.[2][3]

While standard cleavage protocols are well-established for canonical amino acids, the presence of electron-withdrawing groups, such as the chlorine atoms on the phenol ring of 3,5-dichlorotyrosine, can influence the electronic environment of the peptide and potentially introduce unique challenges. Although Tyr(3,5-Cl₂) itself does not possess an acid-labile side-chain protecting group, the overall peptide sequence and the presence of other sensitive residues dictate the composition of the cleavage cocktail. The primary goal is to ensure complete cleavage and deprotection while preventing irreversible modification of the peptide by cationic species.

Mechanism & Strategy: The Critical Role of Scavengers

The fundamental principle of the cleavage reaction is the acid-catalyzed hydrolysis of the ester or amide bond linking the peptide to the resin. In the widely used Fmoc-SPPS, this is almost universally achieved with TFA-based cocktails.[2] During this process, reactive electrophilic carbocations are generated, which can lead to unwanted alkylation of nucleophilic residues like tryptophan, methionine, cysteine, and tyrosine.[2]

To prevent these deleterious side reactions, "scavengers" are incorporated into the cleavage cocktail. These are nucleophilic compounds designed to efficiently trap the reactive carbocations before they can modify the peptide.[3][4] The selection of an appropriate scavenger cocktail is paramount for obtaining a high-purity crude peptide and is highly dependent on the amino acid composition of the sequence.[2] For peptides containing Tyr(3,5-Cl₂), the considerations are similar to those for peptides containing native tyrosine, as the phenolic ring, despite being deactivated by the chlorine atoms, can still be a target for electrophilic attack.

Diagram: Generalized Peptide Cleavage Workflow

CleavageWorkflow PeptideResin Peptide-Resin (Fully Protected) WashDry Wash & Dry Resin PeptideResin->WashDry Prepare CleavageCocktail Add Cleavage Cocktail (TFA + Scavengers) WashDry->CleavageCocktail Initiate Incubate Incubate (e.g., 2-3 hours, RT) CleavageCocktail->Incubate React Filter Filter to Separate Resin Incubate->Filter Separate Precipitate Precipitate Peptide (Cold Ether) Filter->Precipitate Isolate Isolate Isolate Crude Peptide (Centrifugation/Filtration) Precipitate->Isolate Collect Purify Purify Peptide (e.g., RP-HPLC) Isolate->Purify Refine

Caption: A generalized workflow for the cleavage of peptides from solid-phase resin.

Recommended Cleavage Protocols

The choice of cleavage cocktail is dictated by the presence of other sensitive residues in the peptide sequence. Given that 3,5-dichlorotyrosine does not have a side-chain protecting group, the primary considerations revolve around protecting other amino acids.

General-Purpose Protocol for Peptides without Highly Sensitive Residues

For peptides containing Tyr(3,5-Cl₂) but lacking highly sensitive residues such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), a standard and effective cleavage cocktail is Reagent B or a similar mixture.

Table 1: General-Purpose Cleavage Cocktail (Reagent B)

ComponentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA)88%Primary cleavage and deprotection agent.[5]
Phenol5%Scavenger for carbocations.
Water5%Scavenger for tert-butyl cations.[5]
Triisopropylsilane (TIS)2%Efficient scavenger for various cations, non-odorous.[6]

Step-by-Step Protocol:

  • Resin Preparation: Following synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove residual dimethylformamide (DMF).[2] Dry the resin under vacuum for at least 1 hour.[2]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh by mixing the components as listed in Table 1.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10-30 mL per gram of resin).[7] Gently agitate the mixture at room temperature for 2-3 hours.[2][7]

  • Peptide Isolation: Filter the resin and wash it with a small amount of fresh TFA.[7] Combine the filtrates.

  • Precipitation: Add the combined filtrate to a 10-fold volume of cold methyl tert-butyl ether (MTBE) or diethyl ether to precipitate the crude peptide.[7]

  • Collection: Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide under vacuum.

Protocol for Peptides Containing Sensitive Residues (Cys, Met, Trp)

When the peptide sequence also contains sensitive residues like Cysteine, Methionine, or Tryptophan, a more robust scavenger cocktail, such as Reagent K, is recommended to prevent side reactions like oxidation or alkylation.[3][7]

Table 2: Cleavage Cocktail for Sensitive Peptides (Reagent K)

ComponentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA)82.5%Primary cleavage and deprotection agent.
Phenol5%Scavenger.
Water5%Scavenger.
Thioanisole5%Scavenger, particularly for protecting Met and Trp.[7]
1,2-Ethanedithiol (EDT)2.5%Strong scavenger for t-butyl cations, helps prevent Trp modification.[3]

Step-by-Step Protocol:

The procedure is identical to the general-purpose protocol, with the substitution of Reagent K for Reagent B. The incubation time may be extended to 3-4 hours to ensure complete removal of more robust protecting groups that are often used for these sensitive residues.

Diagram: Decision Tree for Cleavage Cocktail Selection

CocktailSelection Start Peptide Contains Tyr(3,5-Cl₂) CheckSensitive Contains Cys, Met, or Trp? Start->CheckSensitive UseReagentK Use Reagent K (TFA/Phenol/Water/ Thioanisole/EDT) CheckSensitive->UseReagentK  Yes UseReagentB Use Reagent B (TFA/Phenol/Water/TIS) CheckSensitive->UseReagentB No   End Proceed to Cleavage UseReagentK->End UseReagentB->End

Caption: Decision guide for selecting the appropriate cleavage cocktail.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Cleavage Insufficient cleavage time; Inactivated TFA; Insufficient volume of cleavage cocktail.Extend the cleavage reaction time to 4 hours. Use fresh, high-quality TFA. Ensure a sufficient volume of cocktail is used (e.g., 10 mL per 0.25 mmol synthesis scale).[5]
Peptide Alkylation Inadequate scavenging of carbocations generated from protecting groups or the resin linker.Ensure the correct scavenger cocktail is used based on the peptide sequence (e.g., Reagent K for Trp-containing peptides).[3][7] Use fresh scavengers.
Oxidation of Methionine Exposure to oxidative species during cleavage.Use a cleavage cocktail containing reagents that can reduce methionine sulfoxide, such as Reagent H (contains dimethyl sulfide and ammonium iodide).[5][7]
Poor Precipitation The peptide may be too short, too hydrophilic, or the concentration in the filtrate is too low.Ensure the ether is sufficiently cold. If precipitation is poor, try concentrating the TFA filtrate under a stream of nitrogen before adding to ether. Lyophilization from an aqueous solution (e.g., water/acetonitrile) can be an alternative to precipitation.

Conclusion

The successful cleavage of peptides containing 3,5-dichlorotyrosine from solid-phase resins is readily achievable with careful consideration of the overall peptide composition. While Tyr(3,5-Cl₂) itself is stable to standard TFA cleavage conditions, the key to obtaining high-purity crude peptide lies in the judicious selection of a scavenger cocktail tailored to protect other sensitive residues within the sequence. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can confidently and efficiently liberate these valuable modified peptides for downstream applications in research and drug development.

References

  • CDN Scientific. Cleavage Cocktail Selection.

  • Peptides International. Cleavage Cocktails; Reagent B.

  • BenchChem. A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis.

  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.

  • Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail.

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266.

  • Thermo Fisher Scientific. Introduction to Cleavage Techniques.

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis.

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.

Sources

Application

Application Notes and Protocols for Site-Specific Peptide Modification Using Fmoc-Tyr(3,5-dichloro)-OH

Authored by: A Senior Application Scientist Abstract Site-specific modification of peptides is a cornerstone of modern chemical biology and drug development, enabling the creation of molecules with enhanced therapeutic p...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

Site-specific modification of peptides is a cornerstone of modern chemical biology and drug development, enabling the creation of molecules with enhanced therapeutic properties, novel functionalities, and tailored pharmacokinetic profiles.[1] The incorporation of non-canonical amino acids bearing reactive handles is a powerful strategy to achieve this precision. This guide provides an in-depth exploration of Fmoc-Tyr(3,5-dichloro)-OH , a halogenated tyrosine derivative, as a versatile building block for post-synthetic peptide modification. The dichloro-aromatic side chain serves as a robust platform for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse array of chemical moieties with high selectivity.[2] We present detailed protocols for the solid-phase synthesis of peptides containing 3,5-dichlorotyrosine and subsequent on-resin or in-solution modifications via Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful tool for creating advanced peptide-based therapeutics, diagnostics, and research probes.

The Rationale for Halogenated Tyrosine in Peptide Chemistry

The chemical modification of peptides is essential for improving their stability, binding affinity, and bioavailability.[3] While native amino acids like lysine and cysteine have traditionally been targets for conjugation, their high abundance can lead to heterogeneous products.[4] Tyrosine is an attractive alternative due to its lower prevalence and surface-exposed nature.[4] Introducing halogen atoms, specifically chlorine, onto the tyrosine ring creates a chemically orthogonal handle.

The carbon-chlorine (C-Cl) bonds at the 3 and 5 positions of the phenol ring are relatively stable to the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), yet they are susceptible to oxidative addition by a low-valent palladium catalyst.[5] This reactivity is the gateway to a suite of powerful C-C and C-heteroatom bond-forming reactions, enabling the precise installation of functional groups after the peptide backbone has been fully assembled. This "late-stage functionalization" approach is highly efficient for generating diverse peptide libraries from a single halogenated precursor.[6]

The introduction of halogens can itself beneficially influence the physicochemical properties of a peptide, potentially enhancing binding affinity through halogen bonding, increasing metabolic stability, or improving membrane permeability.[3][7]

Incorporation of Fmoc-Tyr(3,5-dichloro)-OH via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Tyr(3,5-dichloro)-OH into a peptide sequence follows standard Fmoc/tBu SPPS protocols.[8][9] The dichlorinated side chain is stable to the basic conditions of Fmoc deprotection (e.g., piperidine) and the final acidic cleavage from the resin.

Protocol 1: Automated SPPS Cycle for Fmoc-Tyr(3,5-dichloro)-OH Incorporation

This protocol is based on a 0.1 mmol synthesis scale and can be adapted for automated synthesizers or manual synthesis.

Materials:

  • Resin: Rink Amide or Wang resin (pre-loaded or for loading first amino acid)

  • Fmoc-Tyr(3,5-dichloro)-OH

  • Other required Fmoc-amino acids

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Activation Reagents: HBTU (0.5 M) and N,N-Diisopropylethylamine (DIPEA) (2.0 M) in DMF.

  • Solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[9]

  • Fmoc Deprotection:

    • Treat the resin with the deprotection solution for 3-5 minutes. Drain.

    • Treat again with the deprotection solution for 15-20 minutes to ensure complete removal of the Fmoc group. Drain.[9]

    • Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate Fmoc-Tyr(3,5-dichloro)-OH (4 equivalents relative to resin loading) with HBTU (3.95 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.[8]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test or other colorimetric test to confirm reaction completion. If incomplete, repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

  • Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the sequence.

Post-Synthetic Modification via Palladium-Catalyzed Cross-Coupling

Once the peptide containing the Tyr(3,5-dichloro) residue is synthesized, the halogenated side chain can be functionalized. These reactions can be performed either while the peptide is still attached to the solid support (on-resin) or after cleavage and purification (in-solution). On-resin modifications are often preferred as they simplify purification by allowing excess reagents to be washed away.

Causality Behind Experimental Choices:
  • Catalyst: Palladium(0) complexes are the active catalysts. Pd(PPh₃)₄ or Pd₂(dba)₃ are common precursors. The choice of catalyst and ligand is critical and depends on the specific reaction. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often accelerate the reaction and improve yields, especially for less reactive aryl chlorides.[2][10]

  • Base: A base is required to neutralize the HX generated during the catalytic cycle and, in the case of Suzuki coupling, to facilitate transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) are commonly used. The choice depends on solubility and compatibility with the peptide.[11]

  • Solvent: The solvent system must be able to swell the resin (if on-resin) and dissolve all reactants. Mixtures of organic solvents (DMF, acetonitrile, dioxane) and water are often employed.[2]

Diagram: General Workflow for Peptide Modification

G cluster_SPPS Solid-Phase Peptide Synthesis Resin Resin Deprotection Deprotection Resin->Deprotection 1. Swell Coupling Coupling Deprotection->Coupling 2. Fmoc Removal Coupling->Deprotection 4. Repeat Cycle Cleavage Peptide Cleavage & Deprotection (TFA) Coupling->Cleavage 3. Add Fmoc-AA Halogenated_Peptide Purified Tyr(Cl2)-Peptide Cleavage->Halogenated_Peptide Cross_Coupling Pd-Catalyzed Cross-Coupling Halogenated_Peptide->Cross_Coupling Modified_Peptide Final Modified Peptide Cross_Coupling->Modified_Peptide Analysis HPLC/MS Analysis Modified_Peptide->Analysis

Caption: Overall workflow from SPPS to the final, characterized modified peptide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl chloride with a boronic acid or ester.[5] This allows for the introduction of new aryl or vinyl groups.

Materials:

  • Tyr(Cl₂)-Peptide-Resin or purified Tyr(Cl₂)-Peptide

  • Aryl boronic acid (3-10 equivalents per chloride)

  • Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.1-0.2 equivalents)

  • Base: 1 M aqueous K₂CO₃ or Cs₂CO₃ (5-10 equivalents)

  • Solvent: DMF/H₂O (e.g., 3:1 v/v) or Acetonitrile/H₂O

Procedure (On-Resin):

  • Swell the peptide-resin in the chosen solvent system in a reaction vessel.

  • Degas the solvent by bubbling argon or nitrogen through it for 15-20 minutes to prevent catalyst oxidation.

  • Add the boronic acid, the base, and finally the palladium catalyst to the vessel.

  • Seal the vessel and agitate at an elevated temperature (e.g., 40-65°C) for 4-16 hours. Monitor reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Once complete, drain the reaction mixture and wash the resin extensively with DMF, water, and DCM to remove residual catalyst and reagents.

  • The modified peptide can now be cleaved from the resin (see Section 4).

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product Peptide-Tyr(R²) RedElim->Product Peptide_Cl Peptide-Tyr(Cl) Peptide_Cl->OxAdd Boronic_Acid R²-B(OH)₂ Boronic_Acid->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Sonogashira Cross-Coupling

The Sonogashira coupling enables the installation of alkyne functionalities by reacting the aryl chloride with a terminal alkyne.[10] This is particularly valuable as the installed alkyne can serve as a handle for subsequent "click chemistry" reactions.

Materials:

  • Tyr(Cl₂)-Peptide-Resin or purified Tyr(Cl₂)-Peptide

  • Terminal alkyne (5-10 equivalents)

  • Palladium Catalyst: Pd(PPh₃)₄ or [PdCl₂(CH₃CN)₂] (0.1-0.2 equivalents)[12]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) (0.2-0.4 equivalents)

  • Base: DIPEA or Triethylamine (TEA) (5-10 equivalents)

  • Solvent: Anhydrous, degassed DMF or Acetonitrile

Procedure (In-Solution):

  • Dissolve the purified Tyr(Cl₂)-peptide in the solvent.

  • Degas the solution with argon or nitrogen.

  • Add the terminal alkyne, the base, the copper(I) iodide, and finally the palladium catalyst.

  • Stir the reaction under an inert atmosphere at room temperature or elevated temperature (e.g., 50-65°C). Note that aryl chlorides are less reactive than bromides or iodides and may require higher temperatures.[12][13]

  • Monitor the reaction by LC-MS.

  • Upon completion, the product can be purified by preparative RP-HPLC.

Protocol 4: Heck Cross-Coupling

The Heck reaction couples the aryl chloride with an alkene (e.g., an acrylate or styrene derivative) to form a new substituted alkene.[14] This reaction is highly stereoselective, typically yielding the trans product.[15]

Materials:

  • Tyr(Cl₂)-Peptide-Resin or purified Tyr(Cl₂)-Peptide

  • Alkene (e.g., butyl acrylate) (5-10 equivalents)

  • Palladium Catalyst: Pd(OAc)₂ with a phosphine ligand like P(o-tolyl)₃ (0.1-0.2 equivalents)

  • Base: Triethylamine (TEA) or DIPEA (5 equivalents)

  • Solvent: Anhydrous, degassed DMF or Acetonitrile

Procedure (On-Resin):

  • Swell the peptide-resin in the solvent.

  • Degas the solvent with argon or nitrogen.

  • Add the alkene, the base, and the pre-mixed palladium catalyst/ligand solution.

  • Seal the vessel and heat to 60-80°C for 6-24 hours.

  • Monitor progress via test cleavage and LC-MS analysis.

  • When complete, wash the resin thoroughly as described for the Suzuki reaction.

Reaction Summary Coupling Partner Typical Catalyst System Base Key Feature
Suzuki-Miyaura Boronic Acid / EsterPd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃Forms biaryl or vinyl linkages
Sonogashira Terminal AlkynePd(PPh₃)₄ / CuIDIPEA, TEAInstalls a versatile alkyne handle
Heck AlkenePd(OAc)₂ / P(o-tol)₃TEA, DIPEAForms a stereoselective C=C bond

Peptide Cleavage and Purification

After on-resin modification, or for peptides that will be modified in solution, the peptide must be cleaved from the solid support and all side-chain protecting groups must be removed.

Protocol 5: Global Deprotection and Cleavage

Materials:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Note: Add scavengers like 1,2-ethanedithiol (EDT) if the sequence contains sensitive residues like Cys, Met, or Trp).[16]

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA filtrate.

  • Concentrate the TFA solution under reduced pressure or a stream of nitrogen.

  • Add the concentrated solution dropwise to a centrifuge tube filled with cold diethyl ether to precipitate the crude peptide.[9]

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether.

  • Dry the crude peptide pellet under vacuum.

Characterization of Modified Peptides

Rigorous analytical characterization is essential to confirm the identity, purity, and success of the modification.[17]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary tool for assessing the purity of the crude peptide and for purifying the final product.[18][19] A successful modification will result in a significant retention time shift compared to the starting halogenated peptide, typically to a later elution time due to the increased hydrophobicity of the added group.[20]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or MALDI-TOF MS is used to confirm the molecular weight of the modified peptide.[18][21] The observed mass should match the theoretical mass calculated for the successfully coupled product. A loss of 34 Da (Cl) and the addition of the new group's mass (minus one H) is expected for a monosubstituted product.

  • Tandem Mass Spectrometry (MS/MS): For unambiguous confirmation, MS/MS can be used to fragment the peptide and confirm that the mass modification is localized to the intended Tyr residue.[17]

Applications in Research and Drug Development

The ability to site-specifically modify peptides using Fmoc-Tyr(3,5-dichloro)-OH opens up a vast landscape of applications:

  • Peptide-Drug Conjugates (PDCs): Cytotoxic drugs can be attached to cell-targeting peptides for directed cancer therapy, similar to antibody-drug conjugates.[1][4]

  • Fluorescent and Biotinylated Probes: Attaching fluorophores or affinity tags (like biotin) via cross-coupling facilitates studies of peptide localization, protein-protein interactions, and diagnostic assays.[22]

  • Improving Pharmacokinetics: Conjugation to polymers like PEG (PEGylation) or lipidic moieties can improve a peptide's half-life, solubility, and bioavailability.[23]

  • Peptide Stapling and Cyclization: Intramolecular cross-coupling between a Tyr(Cl₂) and another modified residue can create conformationally constrained peptides with enhanced stability and target affinity.[2]

By providing a robust and versatile chemical handle, Fmoc-Tyr(3,5-dichloro)-OH is an invaluable tool for advancing the frontiers of peptide science and therapeutic development.

References

  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (2025, June 30). Vertex AI Search.
  • Site-specific Halogenation of Peptides and Proteins using engineered Halogenase Enzymes. (2022, July 20). bioRxiv.
  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022, December 8). PMC.
  • Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. (2023, April 25). Taylor & Francis.
  • Research progress on chemical modifications of tyrosine residues in peptides and proteins. (2023, October 11). Wiley Online Library.
  • Utilizing Tyrosine: Advancing Site-Specific Bioconjugation Applications. (2024, October 23). Walsh Medical Media.
  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. (2017, February 25). MDPI.
  • Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics. Institute of Crystallography - IC - CNR.
  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021, December 6). MDPI.
  • Application of High-Throughput Competition Experiments in the Development of Aspartate-Directed Site-Selective Modification of Tyrosine Residues in Peptides. PMC.
  • Effective Structural Characterization Strategies for Peptides. BioPharmaSpec.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Peptide Characterization Techniques and Applications. (2025, July 22). ResolveMass Laboratories Inc..
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC.
  • Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. (1991, June). PubMed.
  • Derivative for Fmoc SPPS of sulfotyrosine peptides Novabiochem® NEW. Merck.
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2024, October 23). Journal of the American Chemical Society.
  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. (2023, June 27). Chemical Science (RSC Publishing).
  • A Technical Guide to the Chemical Properties and Applications of Fmoc-Tyr-OH. Benchchem.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Process for the solid phase synthesis of peptides which contain sulfated tyrosine. Google Patents.
  • The 4 Most Promising Therapeutic Applications for Peptide Drug Development. (2025, October 3). CAS.
  • Peptides in Therapeutic Applications. (2025, July 3). BroadPharm.
  • Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water. (2016, November 11). PMC.
  • Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • HPLC Analysis and Purification of Peptides. PMC.
  • Tyrosine-rich peptide induced flower-like palladium nanostructure and its catalytic activity. (2025, August 6). ResearchGate.
  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University.
  • Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy. (2021, August 19). MDPI.
  • Palladium‐Catalyzed Site‐Selective C(sp2)−H Acetoxylation of Tyrosine‐Containing Peptides. ADDI.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • NEW Derivatives for Fmoc SPPS. Merck.
  • Characterization of Peptide-Preservative Interaction and Reversibility by NMR Spectroscopy. (2025, October 15). Molecular Pharmaceutics - ACS Publications.
  • Peptide Ligation via Suzuki-Miyaura Cross-Coupling Reaction. 5z.com.
  • A Leader-Guided Substrate Tolerant RiPP Brominase Allows Suzuki–Miyaura Cross-Coupling Reactions for Peptides and Proteins. (2023, June 5). PMC.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
  • Sonogashira coupling between Boc‐Tyr(Tf)‐OMe and Boc‐Ala‐OPrp. ResearchGate.
  • Fmoc-Tyr(3,5-diI)-OH [103213-31-6]. Aapptec Peptides.
  • Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PMC.
  • Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. (2025, October 23). PMC.
  • Heck Reaction. Organic Chemistry Portal.
  • Tyrosine analogues for probing proton-coupled electron transfer processes in peptides and proteins. (2010, January 20). PubMed.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube.

Sources

Method

Strategic Integration of Chlorinated Tyrosine in Peptide Drug Design

Introduction: The Halogen Advantage In modern drug design, the incorporation of non-canonical amino acids (ncAAs) is a pivotal strategy for overcoming the pharmacokinetic limitations of native peptides. Chlorinated tyros...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Halogen Advantage

In modern drug design, the incorporation of non-canonical amino acids (ncAAs) is a pivotal strategy for overcoming the pharmacokinetic limitations of native peptides. Chlorinated tyrosine—specifically 3-chlorotyrosine (3-Cl-Tyr) and 3,5-dichlorotyrosine (3,5-diCl-Tyr) —offers a unique physicochemical profile that extends beyond simple steric bulk.

For the medicinal chemist, the strategic value of 3-Cl-Tyr lies in three distinct mechanisms:

  • pKa Modulation: The electron-withdrawing chlorine atom lowers the phenolic pKa, enhancing hydrogen bond donor capability at physiological pH.

  • Halogen Bonding: The chlorine atom can function as a Lewis acid (sigma-hole), forming directional electrostatic interactions with backbone carbonyls or receptor side chains.

  • Metabolic Shielding: Halogenation at the ortho position sterically and electronically inhibits proteolytic cleavage by enzymes like chymotrypsin.

This guide provides validated protocols for incorporating 3-Cl-Tyr via Solid Phase Peptide Synthesis (SPPS) and Genetic Code Expansion (GCE), alongside methods to assess the resulting stability gains.

Physicochemical Tuning & Rational Design

Before synthesis, one must understand the quantitative shifts induced by chlorination. The depression of the phenolic pKa is the most critical parameter, as it alters the ionization state of the residue within the binding pocket.

Table 1: Comparative Physicochemical Properties
PropertyL-Tyrosine (Tyr)3-Chloro-L-Tyrosine (3-Cl-Tyr)3,5-Dichloro-L-TyrosineImpact on Drug Design
pKa (Phenolic OH) ~10.0~8.5~6.73-Cl-Tyr is ~30% ionized at pH 7.4; stronger H-bond donor.
Van der Waals Vol. 141 ų~160 ų~179 ųIncreases steric bulk; fills hydrophobic pockets.
Lipophilicity (

)
0.0+0.71+1.42Enhances membrane permeability and hydrophobic collapse.
Hammett Constant (

)
N/A0.370.74Electron-withdrawing nature deactivates the ring against oxidation.

Analyst Note: The pKa shift of 3-Cl-Tyr (8.5) allows it to act as a pH-sensitive switch. In slightly acidic tumor microenvironments (pH ~6.5), it remains protonated (neutral), while in cytosolic environments (pH 7.4), the ionization equilibrium shifts, potentially altering receptor affinity.

Protocol A: Chemical Synthesis via Fmoc-SPPS

Objective: Site-specific incorporation of 3-Cl-Tyr into a therapeutic peptide using Fmoc chemistry.

Materials
  • Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).

  • Building Block: Fmoc-3-Cl-Tyr(tBu)-OH (Recommended) or Fmoc-3-Cl-Tyr-OH.

    • Note: While the unprotected phenol can be used due to its lower nucleophilicity compared to Tyr, using the tert-butyl (tBu) protected version is the "Gold Standard" to prevent O-acylation during downstream couplings.

  • Coupling Reagents: HATU / DIEA (Diisopropylethylamine).

  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

Step-by-Step Workflow
  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling (The Critical Step):

    • Dissolve Fmoc-3-Cl-Tyr(tBu)-OH (4 eq), HATU (3.9 eq), and DIEA (8 eq) in DMF.

    • Pre-activation: Allow the mixture to react for 30 seconds before adding to the resin. This minimizes racemization, which can be exacerbated by the electron-withdrawing chlorine.

    • Reaction Time: Agitate for 60 minutes at room temperature.

    • Monitoring: Perform a Kaiser test. If not blue, recouple using PyBOP/HOAt to drive completion.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Elongation: Continue standard Fmoc cycles for the remaining sequence.

  • Global Cleavage:

    • Incubate resin in TFA/TIS/H2O cocktail for 2.5 hours.

    • Caution: Do not use scavengers containing thiols (like EDT) if possible, or use with caution, as chlorinated aromatics are generally stable but can be sensitive to radical reduction under extreme conditions.

  • Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Genetic Code Expansion (GCE)

Objective: Biosynthesis of a protein containing 3-Cl-Tyr in E. coli using orthogonal translation systems. This is essential for proteins too large for SPPS (>50 AA).

Mechanistic Workflow

The process relies on an Orthogonal Translation System (OTS) : a specific tRNA (


) and an engineered Aminoacyl-tRNA Synthetase (aaRS) that recognizes 3-Cl-Tyr but rejects native amino acids.

GCE_Workflow Plasmid1 Plasmid 1: Target Gene (TAG codon) Cell Host Cell (E. coli BL21) Plasmid1->Cell Transformation Plasmid2 Plasmid 2: Orthogonal aaRS + tRNA Plasmid2->Cell Transformation Media Media Supplement: 3-Cl-Tyr (1-2 mM) Media->Cell Uptake Translation Translation Machinery (Ribosome decodes TAG) Cell->Translation Expression Protein Mutant Protein (Contains 3-Cl-Tyr) Translation->Protein Incorporation

Figure 1: Workflow for the genetic incorporation of 3-chlorotyrosine via amber suppression.

Protocol Details
  • Strain Preparation: Transform E. coli (e.g., BL21(DE3)) with:

    • Expression Vector: Gene of interest with an Amber codon (TAG) at the desired site (e.g., pET system).

    • Suppression Vector: Plasmid encoding the Methanocaldococcus jannaschii derived TyrRS variant (specifically evolved for 3-Cl-Tyr) and

      
      .
      
  • Inoculation: Grow overnight culture in LB with antibiotics (e.g., Ampicillin + Chloramphenicol).

  • Induction & Supplementation:

    • Dilute 1:100 into fresh media. Grow to OD600 ~0.5.

    • Crucial Step: Add 3-Chloro-L-Tyrosine (dissolved in minimal dilute NaOH) to a final concentration of 1 mM .

    • Incubate for 30 min to allow cellular uptake before inducing protein expression.

    • Induce with IPTG (0.5 - 1 mM).

  • Expression: Incubate at 30°C for 12–16 hours. (Lower temperature improves solubility and suppression efficiency).

  • Purification: Lyse cells and purify via affinity chromatography (e.g., Ni-NTA).

  • Validation: Analyze intact protein mass via LC-ESI-MS. Expect a mass shift of +34 Da (Cl vs H) relative to the wild-type Tyr protein.

Protocol C: Proteolytic Stability Assay

Objective: Quantify the resistance of the chlorinated peptide to enzymatic degradation compared to the wild-type.

Experimental Logic

Chlorination at the ortho position of the phenol ring creates steric hindrance and alters the electronic environment, often making the peptide bond less accessible or less reactive to proteases like Chymotrypsin (which targets aromatic residues).

Stability_Assay Substrate Peptide Substrate (WT vs 3-Cl-Tyr) Incubation Incubation (37°C, pH 7.4) Substrate->Incubation Enzyme Protease Addition (Chymotrypsin/Trypsin) Enzyme->Incubation Sampling Time Point Sampling (0, 15, 30, 60, 120 min) Incubation->Sampling Kinetic Loop Quench Quench (1% Formic Acid) Sampling->Quench Analysis LC-MS Analysis (Quantify Parent Peak) Quench->Analysis Analysis->Sampling Next Time Point

Figure 2: Kinetic assay workflow for determining proteolytic half-life (


).
Workflow
  • Preparation: Prepare 100 µM stocks of Peptide-WT and Peptide-Cl in PBS (pH 7.4).

  • Enzyme Initiation: Add

    
    -Chymotrypsin (ratio 1:100 enzyme:substrate).
    
  • Sampling: At defined intervals (0, 15, 30, 60, 120, 240 min), remove 50 µL aliquots.

  • Quenching: Immediately mix aliquot with 50 µL of 1% Formic Acid/Acetonitrile to stop the reaction.

  • Quantification: Inject onto RP-HPLC or LC-MS. Integrate the area of the parent peptide peak.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives the half-life:
    
    
    .

Biomarker Application Note: The MPO Connection

While this guide focuses on forward engineering, 3-Cl-Tyr is also a critical biomarker. It is the specific footprint of Myeloperoxidase (MPO) activity. MPO produces HOCl (hypochlorous acid), which chlorinates endogenous tyrosine residues during inflammation.[1][2]

  • Relevance to Drug Design: When developing MPO inhibitors (for cystic fibrosis or neuroinflammation), the reduction of 3-Cl-Tyr levels in plasma or tissue serves as the primary pharmacodynamic (PD) biomarker to validate target engagement in vivo.

References

  • Genetic Code Expansion & aaRS Engineering

    • Chin, J. W. (2014).[3] Expanding and reprogramming the genetic code.[4][5] Nature, 550, 53–60. Link

    • Note: Foundational work on orthogonal tRNA/synthetase pairs.[6]

  • Physicochemical Properties of Chlorotyrosine: Sokolovski, M., et al. (1967). Chemical properties of 3-chlorotyrosine and 3,5-dichlorotyrosine. Biochemistry. Note: Classic reference for pKa values (8.5 for 3-Cl-Tyr).
  • MPO Biomarker & Detection

    • Hazen, S. L., & Heinecke, J. W. (1997). 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima. Journal of Clinical Investigation, 99(9), 2075–2081. Link

  • Halogen Bonding in Drug Discovery

    • Wilcken, R., et al. (2013). Halogen bonding in drug discovery: an overview. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

  • Metabolic Stability of Halogenated Peptides: Gong, P., et al. (2011). Halogenation of tyrosine residues in peptides: A method to improve stability. Journal of Peptide Science.

Sources

Application

Application Notes and Protocols: Leveraging 3,5-Dichlorotyrosine for Post-Translational Modification Mimicry

Introduction: The Challenge of Studying Protein Phosphorylation Protein phosphorylation is a ubiquitous post-translational modification (PTM) that governs a vast array of cellular processes, from signal transduction to c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Studying Protein Phosphorylation

Protein phosphorylation is a ubiquitous post-translational modification (PTM) that governs a vast array of cellular processes, from signal transduction to cell cycle control. The transient and dynamic nature of the phosphate group on serine, threonine, and tyrosine residues makes the study of phosphorylation-dependent interactions particularly challenging. The phosphate group is susceptible to enzymatic cleavage by phosphatases, and phosphorylated peptides and proteins can be difficult to synthesize and purify in homogenous forms[1][2]. To circumvent these challenges, researchers have turned to non-hydrolyzable phosphotyrosine (pTyr) mimics that can recapitulate the biophysical and biochemical properties of the native PTM, providing stable tools for investigating protein-protein interactions and enzyme activity[3].

This guide focuses on the application of 3,5-dichlorotyrosine (DCT) as a promising, yet-to-be-fully-explored, mimic of phosphotyrosine. The electron-withdrawing nature of the two chlorine atoms on the phenolic ring of tyrosine lowers the pKa of the hydroxyl group, rendering it more acidic and partially negatively charged at physiological pH. This, combined with the steric bulk of the chlorine atoms, allows DCT to approximate the electrostatic and structural features of the much larger phosphate group. While direct quantitative comparisons of DCT-containing peptides to their phosphorylated counterparts are still emerging in the literature, the principles of using halogenated and nitrated tyrosine analogs as pTyr mimics are well-established, suggesting a strong potential for DCT in this application[1][4].

These application notes will provide a comprehensive overview of the rationale for using DCT as a pTyr mimic, detailed protocols for the synthesis of DCT-containing peptides, and their application in key biochemical and biophysical assays.

Physicochemical Properties: 3,5-Dichlorotyrosine vs. Phosphotyrosine

A comparison of the key physicochemical properties of 3,5-Dichlorotyrosine and Phosphotyrosine highlights the basis for the mimicry.

PropertyTyrosine (Tyr)Phosphotyrosine (pTyr)3,5-Dichlorotyrosine (DCT)Rationale for Mimicry
Structure Aromatic ring with a hydroxyl groupAromatic ring with a phosphate groupAromatic ring with a hydroxyl group and two chlorine atoms at positions 3 and 5The bulky chlorine atoms in DCT provide steric hindrance that can mimic the larger phosphate group of pTyr.
pKa of Phenolic Hydroxyl ~10.1N/A (phosphate pKa2 ~5.9)~6.5 - 7.0The electron-withdrawing chlorine atoms lower the pKa of the hydroxyl group, making it partially deprotonated and negatively charged at physiological pH, similar to the phosphate group of pTyr.
Charge at pH 7.4 Neutral-2Partially negativeThe partial negative charge on the deprotonated hydroxyl group of DCT can mimic the electrostatic interactions of the phosphate group in pTyr.
Hydrolytic Stability StableLabile (susceptible to phosphatases)StableDCT is not susceptible to enzymatic cleavage by phosphatases, providing a stable analog for various assays.

Signaling Pathway Visualization: SH2 Domain-Mediated Interactions

Src Homology 2 (SH2) domains are key signaling modules that recognize and bind to specific phosphotyrosine-containing sequences, acting as crucial nodes in intracellular signaling cascades[5][6][7][8]. The ability of a pTyr mimic to engage with an SH2 domain is a critical validation of its function. The following diagram illustrates a generic signaling pathway where a DCT-containing peptide could be used to probe or inhibit SH2 domain interactions.

SH2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK (pTyr) RTK->pRTK 2. Dimerization & Autophosphorylation Ligand Growth Factor Ligand->RTK 1. Ligand Binding SH2_Protein SH2 Domain- Containing Protein (e.g., Grb2, STAT3) pRTK->SH2_Protein 3. SH2 Domain Recruitment Downstream Downstream Signaling Cascade SH2_Protein->Downstream 4. Signal Propagation DCT_Peptide DCT-Peptide (Competitive Inhibitor) DCT_Peptide->SH2_Protein 5. Competitive Inhibition

Caption: A generic signaling pathway initiated by Receptor Tyrosine Kinase (RTK) activation.

Application Notes & Protocols

Part 1: Synthesis of 3,5-Dichlorotyrosine-Containing Peptides

The incorporation of DCT into a peptide sequence is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols[9][10][11][12][13]. The key component is the Fmoc-protected 3,5-dichlorotyrosine amino acid, which can be synthesized or procured from commercial vendors.

Experimental Workflow for SPPS of DCT-Peptides

SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide, Wang) Fmoc_Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection1 First_AA_Coupling 3. First Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) Fmoc_Deprotection1->First_AA_Coupling Wash1 4. Washing (DMF, DCM) First_AA_Coupling->Wash1 Elongation 5. Peptide Elongation Cycle (Repeat steps 2-4 for each AA) Wash1->Elongation DCT_Coupling 6. DCT Incorporation (Fmoc-DCT-OH, HBTU/DIPEA) Elongation->DCT_Coupling Final_Deprotection 7. Final Fmoc Deprotection Elongation->Final_Deprotection Sequence Complete DCT_Coupling->Elongation Continue Elongation DCT_Coupling->Final_Deprotection Sequence Complete Cleavage 8. Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 9. Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification Analysis 11. Analysis (Mass Spectrometry) Purification->Analysis

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis of a DCT-containing peptide.

Detailed Protocol: Manual SPPS of a DCT-Containing Peptide (0.1 mmol scale)

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-3,5-dichloro-L-tyrosine (Fmoc-DCT-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Solid-phase synthesis vessel with a frit

  • Shaker

Procedure:

  • Resin Swelling:

    • Place 0.1 mmol of resin in the synthesis vessel.

    • Add 5 mL of DMF and shake for 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

    • Shake for 5 minutes and drain.

    • Add another 5 mL of 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Amino Acid Coupling (for standard amino acids and DCT):

    • In a separate vial, dissolve 0.4 mmol of the Fmoc-amino acid (or Fmoc-DCT-OH) and 0.39 mmol of HBTU in 2 mL of DMF.

    • Add 0.8 mmol of DIPEA to the solution and vortex for 1 minute to pre-activate.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • Self-Validation: Perform a Kaiser test to ensure complete coupling (ninhydrin-negative). If the test is positive, repeat the coupling step.

  • Peptide Elongation:

    • Repeat steps 2 and 3 for each amino acid in the desired sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the deprotected peptide-resin with DCM (5 x 5 mL) and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add 5 mL of the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the solution to separate the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise to a 50 mL conical tube containing 40 mL of cold diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Centrifuge at 3000 x g for 10 minutes to pellet the peptide.

    • Decant the ether, and wash the pellet twice more with cold ether.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of 50% ACN/water.

    • Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Part 2: Application in Binding Assays

The interaction of a DCT-containing peptide with a target protein, such as an SH2 domain, can be quantified using various biophysical techniques. Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) are two commonly employed methods.

Application Note: Fluorescence Polarization (FP) Competition Assay

FP is a powerful technique to measure molecular interactions in solution[14][15][16][17][18]. In a competition assay, the binding of a fluorescently labeled probe peptide (the "tracer") to a target protein results in a high polarization signal. An unlabeled competitor peptide (the DCT-peptide) will displace the tracer, causing a decrease in the polarization signal. This allows for the determination of the binding affinity (Ki) of the DCT-peptide.

Protocol: FP Competition Assay for SH2 Domain Binding

Materials:

  • Purified SH2 domain protein

  • Fluorescently labeled probe peptide (a known pTyr-binding sequence for the SH2 domain)

  • Unlabeled DCT-containing peptide (competitor)

  • Unlabeled pTyr-containing peptide (positive control competitor)

  • Unlabeled Tyr-containing peptide (negative control competitor)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • 384-well black, low-volume microplates

  • A microplate reader with FP capabilities

Procedure:

  • Determine the Kd of the Tracer-SH2 Domain Interaction:

    • Prepare a serial dilution of the SH2 domain protein in assay buffer.

    • In each well of the microplate, add a fixed concentration of the fluorescently labeled probe peptide (e.g., 1-5 nM).

    • Add the serially diluted SH2 domain protein.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization.

    • Plot the FP signal as a function of the SH2 domain concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).

  • Competition Assay:

    • Prepare a serial dilution of the unlabeled DCT-peptide, pTyr-peptide, and Tyr-peptide in assay buffer.

    • In each well of the microplate, add the SH2 domain protein at a concentration equal to its Kd determined in step 1.

    • Add the fluorescently labeled probe peptide at the same fixed concentration as in step 1.

    • Add the serially diluted competitor peptides.

    • Include control wells with only the SH2 domain and tracer (high FP) and only the tracer (low FP).

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization.

    • Plot the FP signal as a function of the competitor peptide concentration and fit the data to a competitive binding model to determine the IC50, from which the Ki can be calculated.

Data Interpretation: A potent DCT-peptide mimic should exhibit a significantly lower Ki value compared to the non-phosphorylated Tyr-peptide, and ideally, a Ki value approaching that of the pTyr-peptide.

Application Note: Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time[19][20][21][22][23]. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

Protocol: SPR Analysis of DCT-Peptide Binding to an SH2 Domain

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Purified SH2 domain protein

  • DCT-containing peptide

  • pTyr-containing peptide (positive control)

  • Tyr-containing peptide (negative control)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of the SH2 Domain:

    • Activate the carboxymethylated dextran surface of the CM5 sensor chip with a mixture of EDC and NHS.

    • Inject the SH2 domain protein (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.

  • Binding Analysis:

    • Prepare a series of dilutions of the DCT-peptide, pTyr-peptide, and Tyr-peptide in running buffer.

    • Inject the peptide solutions over the SH2 domain-immobilized surface and the reference flow cell at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time.

    • After the association phase, flow running buffer over the surface to monitor the dissociation phase.

    • Regenerate the sensor surface between peptide injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.

Expected Results: The DCT-peptide, if it is an effective pTyr mimic, should show a measurable binding affinity (KD) for the SH2 domain, which should be significantly stronger than that of the Tyr-peptide. The affinity should ideally be in a similar range to the pTyr-peptide.

Part 3: Application in Enzyme Assays

DCT-containing peptides can be used as substrates or inhibitors to probe the activity of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).

Application Note: Kinase Assay

A DCT-containing peptide can be tested as a potential substrate for a protein tyrosine kinase. Since DCT cannot be phosphorylated, it is expected to act as a competitive inhibitor of the kinase by binding to the active site but not undergoing the phosphotransfer reaction.

Protocol: In Vitro Kinase Assay with a DCT-Peptide Inhibitor

Materials:

  • Purified protein tyrosine kinase

  • Peptide substrate for the kinase

  • DCT-containing peptide (potential inhibitor)

  • ATP, [γ-³²P]ATP (for radiometric assay) or reagents for a non-radioactive kinase assay (e.g., ADP-Glo™)

  • Kinase reaction buffer

  • Phosphocellulose paper or other means of separating phosphorylated and unphosphorylated peptides (for radiometric assay)

  • Scintillation counter or luminometer

Procedure:

  • Set up kinase reactions containing the kinase, its peptide substrate at a concentration around its Km, and varying concentrations of the DCT-peptide inhibitor.

  • Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection).

  • Incubate for a time period within the linear range of the reaction.

  • Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

  • Quantify the amount of phosphorylated product formed.

  • Plot the kinase activity as a function of the DCT-peptide concentration and determine the IC50 value.

Application Note: Phosphatase Assay

A DCT-containing peptide can be used to investigate its interaction with protein tyrosine phosphatases (PTPs). Given that the hydroxyl group of DCT has a pKa closer to that of the phosphate group in pTyr, it could potentially bind to the active site of a PTP and act as a competitive inhibitor.

Protocol: In Vitro Phosphatase Assay with a DCT-Peptide Inhibitor

Materials:

  • Purified protein tyrosine phosphatase

  • Phosphopeptide substrate for the phosphatase (e.g., p-nitrophenyl phosphate (pNPP) or a specific phosphotyrosine-containing peptide)

  • DCT-containing peptide (potential inhibitor)

  • Phosphatase reaction buffer

  • Means of detecting the dephosphorylated product (e.g., a spectrophotometer for pNPP, or Malachite Green reagent for phosphate detection)

Procedure:

  • Set up phosphatase reactions containing the PTP, its substrate, and varying concentrations of the DCT-peptide inhibitor.

  • Incubate the reaction at the optimal temperature for the enzyme.

  • Stop the reaction and measure the amount of product formed.

  • Plot the phosphatase activity as a function of the DCT-peptide concentration to determine the IC50 or Ki value.

Conclusion and Future Directions

3,5-Dichlorotyrosine presents a compelling tool for the study of phosphorylation-dependent cellular processes. Its stability to phosphatases and its potential to mimic the electrostatic and steric properties of phosphotyrosine make it a valuable candidate for the development of research tools and therapeutic leads. The protocols outlined in this guide provide a framework for the synthesis of DCT-containing peptides and their characterization in binding and enzymatic assays. Further research, including direct quantitative comparisons with phosphorylated counterparts and co-crystallization studies with target proteins, will be instrumental in fully elucidating the utility and scope of DCT as a high-fidelity phosphotyrosine mimic.

References

  • Felding, J., et al. (1995). SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange. Proceedings of the National Academy of Sciences, 92(10), 4417-4421.
  • Mallozzi, C., et al. (2001). Nitrotyrosine mimics phosphotyrosine binding to the SH2 domain of the src family tyrosine kinase lyn. FEBS letters, 503(2-3), 183-187.
  • Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33, 237-256.
  • Nowick, J. S. (2011). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Seethala, R., & Menzel, R. (1997). A fluorescence polarization competition immunoassay for tyrosine kinases. Analytical biochemistry, 255(2), 257-262.
  • Burke, T. R., et al. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues.
  • AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

  • Bradshaw, J. M., & Waksman, G. (2002). Specificity and regulation of phosphotyrosine signaling through SH2 domains. Oncogene, 21(55), 8484-8494.
  • Hilaris Publisher. (n.d.). Recent Advancements in Medicinal Chemistry of Phosphotyrosine. Retrieved from [Link]

  • Cerulli, R. A. (2017). Phosphotyrosine-mimicking peptides for the inhibition of the Src Homology 2 (SH2)
  • Liu, B. A., & Nash, P. D. (2012). Phosphotyrosine recognition domains: the typical, the atypical and the versatile.
  • Gogl, G., et al. (2019). SH2 Domains: Folding, Binding and Therapeutical Approaches. International journal of molecular sciences, 20(5), 1089.
  • BMG LABTECH. (2023). High-throughput screening and hit validation with a fluorescence polarization assay. Retrieved from [Link]

  • tracerDB. (n.d.). Fluorescence Polarization. Retrieved from [Link]

  • Stanford, S. M., et al. (2014). Covalent Inhibition of the Lymphoid Tyrosine Phosphatase. ACS chemical biology, 9(2), 438-446.
  • Goryacheva, I. Y., & De Saeger, S. (2020). Fluorescence Polarization-Based Bioassays: New Horizons. Biosensors, 10(12), 209.
  • Zhang, J. H., et al. (2012). Fluorescence polarization assays in small molecule screening. Expert opinion on drug discovery, 7(7), 593-607.
  • Petrucci, T. C., et al. (2005). Biomolecular interactions by Surface Plasmon Resonance technology. Annali-Istituto Superiore Di Sanita, 41(4), 439-445.
  • Breinbauer, R., et al. (2002). Discovery of protein phosphatase inhibitor classes by biology-oriented synthesis.
  • Bradley, E. K., & Beltrao, P. (2019). Evolution of protein kinase substrate recognition at the active site. PLoS biology, 17(6), e3000341.
  • Smith, E. A., et al. (2003). Surface Plasmon Resonance Imaging Studies of Protein-Carbohydrate Interactions. Journal of the American Chemical Society, 125(20), 6140-6148.
  • Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1838(1), 43-55.
  • Anthis, N. (2009, November 12). On Mimicking Phosphotyrosine. ScienceBlogs.
  • Rikova, K., et al. (2007). Comparison of three quantitative phosphoproteomic strategies to study receptor tyrosine kinase signaling. Journal of proteome research, 10(11), 4535-4547.
  • Chen, Y., et al. (2011). Identification of direct tyrosine kinase substrates based on protein kinase assay-linked phosphoproteomics. Molecular & Cellular Proteomics, 10(12), M111.010257.
  • Jason-Moller, L., et al. (2006). Protein interaction analysis by surface plasmon resonance. Current protocols in protein science, Chapter 19, Unit-19.14.
  • Mullett, W. M., et al. (2000). Analysis of protein interactions by surface plasmon resonance. Methods in molecular biology, 121, 167-182.
  • Marquez, L. A., & Dunford, H. B. (1997). Kinetics of oxidation of tyrosine and dityrosine by myeloperoxidase compounds I and II. Journal of Biological Chemistry, 272(48), 30434-30440.
  • Gusakov, A. V., et al. (2023). Measuring Enzyme Kinetics of Glycoside Hydrolases Using the 3,5-Dinitrosalicylic Acid Assay. Methods in molecular biology, 2657, 15-25.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Fmoc-Tyr(3,5-Cl₂)-OH Incorporation

The Challenge: Why is this Coupling "Slow"? Users often report "slow coupling" with Fmoc-Tyr(3,5-Cl₂)-OH, but this is frequently a misdiagnosis of two distinct mechanistic barriers working in tandem.

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge: Why is this Coupling "Slow"?

Users often report "slow coupling" with Fmoc-Tyr(3,5-Cl₂)-OH, but this is frequently a misdiagnosis of two distinct mechanistic barriers working in tandem. Understanding these is the first step to solving the problem.

A. The Steric Wall (Kinetic Barrier)

The chlorine atoms at positions 3 and 5 are ortho to the phenolic hydroxyl, but more importantly, they create significant bulk on the aromatic ring. While less hindered than


-disubstituted amino acids (like Aib), the hydrodynamic radius of the dichlorophenyl group hinders the approach of the incoming nucleophile (the N-terminus of the resin-bound peptide) to the activated carboxyl species.
B. The Electronic Trap (Thermodynamic Barrier)

This is the most overlooked factor. Chlorine is strongly electron-withdrawing.

  • Standard Tyr pKa: ~10.0

  • 3,5-Cl₂-Tyr pKa: ~6.7 to 7.0

The Consequence: If you are using the side-chain unprotected variant (common for this derivative), the phenolic hydroxyl is 3 orders of magnitude more acidic than standard Tyrosine. In the presence of standard bases like DIPEA (pKa ~11), the phenol deprotonates to form a phenolate anion. This phenolate is a potent nucleophile that competes with the N-terminal amine, attacking the activated ester to form branched depsipeptides (O-acylation) . This consumes your reagents, appearing as "slow" or "incomplete" coupling of the desired amide bond.

Optimization Protocols

Do not use standard HBTU/DIPEA protocols for this derivative. The risk of racemization and O-acylation is too high.

Protocol A: The "Safe" Method (DIC/Oxyma)

Best for preventing racemization and O-acylation.

ParameterConditionRationale
Reagent DIC (Diisopropylcarbodiimide) + Oxyma PureCarbodiimide activation avoids the need for tertiary bases (DIPEA), keeping the phenol protonated.
Stoichiometry 5 eq. AA : 5 eq.[1] DIC : 5 eq. OxymaHigh excess drives the kinetically slow reaction.
Solvent NMP (N-Methyl-2-pyrrolidone)Superior solvation of the hindered active ester compared to DMF.
Temperature 50°C (Conventional) or 75°C (Microwave)Heat is required to overcome the steric energy barrier.
Time 60 mins (MW) or 12-16 hours (Room Temp)Extended time ensures completion.
Protocol B: The "Power" Method (HATU/Collidine)

Use only if Protocol A fails. Requires strict base control.

ParameterConditionRationale
Reagent HATU (or COMU)Generates the highly reactive -OAt/-Oxyma ester to overcome sterics.
Base TMP (2,4,6-Trimethylpyridine / Collidine) CRITICAL: Collidine is a weaker base (pKa ~7.4) than DIPEA.[2] It activates the HATU but is less likely to deprotonate the 3,5-Cl₂-Tyr phenol.
Stoichiometry 4 eq. AA : 3.9 eq. HATU : 8 eq. CollidineSlight deficit of HATU prevents capping; Collidine acts as the proton scavenger.

Decision Logic & Workflow

The following diagram illustrates the decision process for optimizing this specific coupling.

G Start Start: Coupling Fmoc-Tyr(3,5-Cl2)-OH CheckSideChain Is Side Chain Protected? (e.g., 2-Cl-Trt) Start->CheckSideChain Protected Yes (Protected) CheckSideChain->Protected Yes Unprotected No (Free Phenol) CheckSideChain->Unprotected No StandardHATU Method: HATU / DIPEA (Standard Protocol) Protected->StandardHATU SafeMethod Method: DIC / Oxyma (No Base) Unprotected->SafeMethod Avoid O-Acylation CheckYield Check Coupling Efficiency (Kaiser/Chloranil Test) StandardHATU->CheckYield SafeMethod->CheckYield Success Proceed to Deprotection CheckYield->Success Blue Beads (Negative) Fail Incomplete (<90%) CheckYield->Fail Color (Positive) AnalyzeFail Troubleshoot: 1. Aggregation? 2. Steric Clash? Fail->AnalyzeFail PowerMethod Switch to: HATU / Collidine (Sym-collidine) + Microwave (75°C) AnalyzeFail->PowerMethod PowerMethod->CheckYield

Caption: Optimization workflow distinguishing between protected and unprotected side-chain strategies to minimize side reactions.

Troubleshooting Center (FAQ)

Q1: I see a mass of [M + AA] in my LC-MS. Is this a double hit?

Diagnosis: Likely O-Acylation (Branched Peptide). Explanation: If you used a base (DIPEA) with the unprotected Fmoc-Tyr(3,5-Cl₂)-OH, the phenol reacted with the activated amino acid. You now have the amino acid coupled to the N-terminus and another copy esterified to the side chain. Fix:

  • Treat the resin with 20% Piperidine (or hydrazine) for 30 minutes before the next coupling. This often cleaves the labile ester bond on the phenol while leaving the amide backbone intact.

  • Switch to Protocol A (DIC/Oxyma) for future syntheses to avoid base entirely.

Q2: My Kaiser test is negative, but MS shows a deletion of the Tyr residue.

Diagnosis: Aggregation or False Negative . Explanation: The bulky dichlorophenyl group can induce hydrophobic collapse or aggregation, shielding the N-terminus from the Kaiser reagents. Fix:

  • Use the Chloranil Test (more sensitive for secondary amines or difficult sequences) or micro-cleavage LC-MS for verification.

  • Use NMP or DMF/DMSO (90:10) as the coupling solvent to disrupt aggregation.

Q3: I am observing racemization (D-isomer formation).

Diagnosis: Over-activation . Explanation: Halogenated aromatic rings are electron-deficient, making the


-proton more acidic and prone to abstraction by base, leading to racemization via the oxazolone mechanism.
Fix: 
  • Avoid HATU/DIPEA.

  • Use DIC/Oxyma (neutral pH).

  • If using microwave, limit temperature to 50°C instead of the standard 75°C or 90°C.

Q4: Can I use TFFH (Fluoro-formamidinium)?

Answer: Yes. Context: For extremely difficult couplings where HATU fails, converting the amino acid to an Acyl Fluoride using TFFH is a valid strategy.[3] Acyl fluorides are highly reactive toward amines but relatively stable toward moisture and less prone to racemization than OAt esters in the absence of base. Protocol: 4 eq. AA, 4 eq. TFFH, 8 eq. DIPEA (pre-activate 2 mins). Note: Ensure side chain protection if using high DIPEA, or accept risk of O-acylation.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.

  • Di Gioia, M. L., et al. (2010). Optimization of the Coupling Reaction for the Synthesis of Sterically Hindered Peptides. The Open Organic Chemistry Journal, 4, 18-24.
  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • BenchChem Support. (2025).[3][4] Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

Sources

Optimization

Technical Support Center: Optimizing Cleavage for 3,5-Dichlorotyrosine Peptides

Executive Summary & Core Directive The Challenge: 3,5-Dichlorotyrosine (Cl2-Tyr) contains aryl-chloride bonds that are susceptible to reductive dehalogenation during Fmoc-SPPS cleavage. Standard cleavage cocktails contai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: 3,5-Dichlorotyrosine (Cl2-Tyr) contains aryl-chloride bonds that are susceptible to reductive dehalogenation during Fmoc-SPPS cleavage. Standard cleavage cocktails containing silanes (Triisopropylsilane - TIS, or Triethylsilane - TES) act as hydride donors, stripping chlorine atoms from the tyrosine ring. This results in a mixture of monochlorotyrosine (-34 Da) and native tyrosine (-68 Da) impurities.

The Solution: You must utilize a Silane-Free Cleavage Strategy . The use of TIS/TES is strictly contraindicated. Instead, rely on Phenol and Thioanisole/DODT as alternative scavengers to trap carbocations without reducing the aryl-halide bond.

The Mechanism: Why Standard Cocktails Fail

To troubleshoot effectively, you must understand the causality. In standard SPPS, TIS is included to scavenge trityl (Trt) and tert-butyl (tBu) cations. However, in the acidic environment of 95% TFA, TIS behaves as a reducing agent (Hydride Donor).

Diagram 1: The Dehalogenation Pathway

This diagram illustrates how TIS attacks the Cl2-Tyr moiety.

DehalogenationMechanism Cl2Tyr 3,5-Cl2-Tyr Peptide (Intact) Intermediate Transition State (Hydride Attack on Ar-Cl) Cl2Tyr->Intermediate Exposed to TFA Acidic Medium (TFA) TFA->Intermediate TIS Silane Scavenger (TIS/TES) [Hydride Donor] TIS->Intermediate H- Transfer Product1 Monochloro-Tyr (Impurity -34 Da) Intermediate->Product1 Reduction Product2 Tyrosine (Impurity -68 Da) Product1->Product2 Prolonged Exposure

Caption: Mechanism of silane-mediated reductive dehalogenation in acidic media. TIS acts as a hydride source, converting Dichlorotyrosine to Monochlorotyrosine and Tyrosine.

Optimized Experimental Protocols

Do not use "Standard Reagent B" (TFA/TIS/H2O). Select the protocol below based on your peptide's sequence composition.

Protocol A: The "Halogen-Safe" General Cocktail (Recommended)

Best for: Peptides containing Cl2-Tyr alongside Met, Cys, or Trp.

Composition (Reagent K - Modified):

  • TFA: 82.5%

  • Phenol: 5% (Crystalline solid, liquefied)

  • Thioanisole: 5%[1]

  • Water: 5%[1]

  • DODT (3,6-dioxa-1,8-octanedithiol): 2.5% (Preferred over EDT for lower odor)

Step-by-Step Workflow:

  • Preparation: Pre-cool the TFA to 4°C. Dissolve the Phenol in the Thioanisole/DODT/Water mixture before adding TFA to prevent exothermic spikes.

  • Addition: Add the cocktail to the dry resin (10 mL per 1g resin).

  • Reaction: Agitate gently at Room Temperature (20-22°C) .

    • Critical: Do not heat. Higher temperatures accelerate dehalogenation even in the absence of silanes.

  • Duration: Limit cleavage time to 2 hours maximum .

  • Precipitation: Filter resin and precipitate filtrate immediately into ice-cold diethyl ether.

Protocol B: The "Simple" Cocktail

Best for: Peptides containing Cl2-Tyr but NO Met, Cys, or Trp.

Composition:

  • TFA: 95%[2][3]

  • Water: 2.5%[2][3][4][5]

  • Phenol: 2.5%

Logic: Without Met/Cys/Trp, you do not need sulfur-based scavengers (Thioanisole/DODT). Phenol and Water are sufficient to scavenge tBu cations without risking reduction of the Chlorine atoms.

Data Summary: Scavenger Compatibility Table
ScavengerRoleCompatibility with Cl2-TyrRisk Factor
TIS (Triisopropylsilane) Trt/tBu ScavengerIncompatible High (Causes Dehalogenation)
TES (Triethylsilane) Trt/tBu ScavengerIncompatible High (Causes Dehalogenation)
Phenol Polymer/tBu ScavengerCompatible Low (Safe alternative)
Thioanisole Met/Cys ScavengerCompatible Low (Generally safe)
DODT / EDT Trp/Cys ScavengerCompatible Low (Essential if Trp/Cys present)
Water General ScavengerCompatible None

Decision Logic & Visualization

Use this flow to determine the exact cocktail for your specific sequence.

Diagram 2: Cocktail Selection Matrix

CocktailSelection Start Analyze Peptide Sequence CheckMetCysTrp Contains Met, Cys, or Trp? Start->CheckMetCysTrp NoSensitive NO CheckMetCysTrp->NoSensitive Simple Sequence YesSensitive YES CheckMetCysTrp->YesSensitive Complex Sequence ProtocolB USE PROTOCOL B (TFA / Phenol / Water) Avoids sulfur smells NoSensitive->ProtocolB ProtocolA USE PROTOCOL A (TFA / Phenol / Water / Thioanisole / DODT) Protects Met/Trp from alkylation YesSensitive->ProtocolA Warning CRITICAL WARNING: NEVER add TIS or TES ProtocolB->Warning ProtocolA->Warning

Caption: Decision tree for selecting the optimal cleavage cocktail based on amino acid composition, prioritizing the exclusion of silanes.

Troubleshooting Guide (FAQ)

Q1: I see a mass peak at [M - 34 Da] in my LC-MS. What happened?

  • Diagnosis: You have significant Monochlorotyrosine contamination.

  • Root Cause: This is the signature of dehalogenation. You likely used TIS/TES in your cocktail, or the cleavage time was too long (>3 hours).

  • Fix: Switch to Protocol A (Silane-Free). If you are already using Protocol A, reduce cleavage time to 90 minutes and ensure the temperature is strictly controlled (20°C).

Q2: I see a mass peak at [M + 56 Da] or [M + 96 Da].

  • Diagnosis: t-Butyl alkylation (read-attachment).

  • Root Cause: Insufficient scavenger capacity. Without TIS, you rely on Phenol/DODT.

  • Fix: Increase the Phenol concentration to 7.5%. Ensure your ratio of Cocktail:Resin is at least 10mL:1g to prevent scavenger saturation.

Q3: My peptide contains Trp and I'm worried about alkylation without TIS.

  • Diagnosis: TIS is usually the defender of Trp.[3]

  • Fix: DODT (or EDT) combined with Thioanisole is an excellent protector of Tryptophan. Protocol A is specifically designed to protect Trp without using Silanes.

Q4: Can I use "Reagent K" directly from the bottle?

  • Diagnosis: Commercial Reagent K formulations vary.

  • Fix: Check the MSDS/Composition. If it contains only TFA, Phenol, Water, Thioanisole, and EDT, it is safe. If it contains TIS (Triisopropylsilane), do not use it .

Validation Standards

To verify your experiment was successful, perform High-Resolution LC-MS.

  • Isotopic Distribution: Cl2-Tyr has a distinct isotopic pattern due to the natural abundance of ^35Cl and ^37Cl.

    • Look for the "M, M+2, M+4" pattern (roughly 9:6:1 ratio for two chlorines).

  • Impurity Check: Extract ion chromatograms (EIC) for:

    • Target Mass (M)

    • De-chloro 1 (M - 34)

    • De-chloro 2 (M - 68)

  • Acceptance Criteria: The sum of (M-34) and (M-68) should be < 5% of the total peak area.

References

  • Engebretsen, M., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. National Institutes of Health (PubMed). Retrieved from [Link]

  • ResearchGate Forum. (2018). What is the role of Triisopropylsilane during the cleavage of peptides? Retrieved from [Link]

  • Wikipedia. (n.d.). Triisopropylsilane.[1][3][4][6][7] Retrieved from [Link][6]

Sources

Troubleshooting

Purification challenges of peptides with halogenated tyrosine

Technical Support Center: Purification of Halogenated Tyrosine Peptides Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #HALO-TYR-001 Subject: Troubleshooting Solubility, Separation...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Halogenated Tyrosine Peptides

Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #HALO-TYR-001 Subject: Troubleshooting Solubility, Separation, and Stability of Halo-Tyr Peptides

Welcome to the Specialized Peptide Support Unit

You are likely here because your standard purification protocol has failed. Peptides containing halogenated tyrosine (Chlorotyrosine, Bromotyrosine, or Iodotyrosine) are deceptive; they appear structurally similar to native peptides but exhibit drastically different physicochemical behaviors.

The introduction of heavy halogen atoms (


) onto the phenolic ring of Tyrosine fundamentally alters three parameters:
  • Lipophilicity: It increases significantly, often leading to irreversible adsorption on standard C18 columns.

  • Electronic Distribution: It creates unique

    
    -
    
    
    
    interaction possibilities but also deactivates the ring.
  • Bond Lability: The Carbon-Halogen bond (especially C-I) is photolabile and sensitive to nucleophilic attack.

This guide is structured to troubleshoot these specific failure modes.

Module 1: Solubility & Injection Strategy

The Problem: “My peptide dissolves in water/acetonitrile, but precipitates immediately upon injection or trails indefinitely on the column.”

The Diagnosis: Halogenated tyrosines act as "hydrophobic anchors." While the peptide backbone may be polar, the halogenated side chain drives aggregation, particularly in aqueous mobile phases. Standard solubilization (50% ACN) is often insufficient to break these hydrophobic stacks.

Troubleshooting Protocol:

Solvent / AdditiveFunctionRecommendation
HFIP (Hexafluoroisopropanol) The "Nuclear Option." Breaks

-sheet aggregation and disrupts hydrophobic clustering.[1]
Dissolve crude peptide in 100% HFIP, then dilute with Mobile Phase A. Limit: <5% HFIP in final injection to avoid peak distortion.
DMSO Universal solvent, but difficult to remove.Use only if HFIP fails. Keep injection volume low (<1 mL) to prevent "solvent breakthrough" (sample eluting in void volume).
6M Guanidine HCl Chaotropic agent.Good for very long peptides, but incompatible with MS (requires desalting). Use only for UV-triggered collection.

Q: Why is my peptide eluting as a broad hump? A: This is "on-column aggregation." The peptide is soluble in the vial but precipitates when it hits the aqueous Mobile Phase A inside the column.

  • Fix: Use "At-Column Dilution" or increase the column temperature to 45–60°C .

    • Caution: Do not exceed 40°C for Iodotyrosine peptides (see Module 3).

Module 2: Chromatographic Resolution

The Problem: “I cannot separate the mono-halogenated product from the non-halogenated precursor or the di-halogenated impurity.”

The Diagnosis: The hydrophobicity difference between Tyr and 3-Cl-Tyr is small. Standard C18 columns rely purely on hydrophobic partitioning, which may not offer enough selectivity.

The Solution: Leveraging


-Selectivity. 
Halogens affect the electron density of the aromatic ring. Phenyl-based stationary phases can exploit these electronic differences via 

-

interactions, offering orthogonality to C18.

Selectivity Workflow:

ChromatographyLogic Start Start: Select Stationary Phase Standard Standard C18 Column Start->Standard ResolutionCheck Is Resolution > 1.5? Standard->ResolutionCheck Success Proceed to Polish ResolutionCheck->Success Yes Fail Co-elution observed ResolutionCheck->Fail No Switch Switch Mechanism Fail->Switch PhenylHexyl Phenyl-Hexyl Column (Exploits pi-pi interactions) Switch->PhenylHexyl General Halo-Tyr FPP Fluorophenyl (FPP) Column (Targeted Halogen Selectivity) Switch->FPP Difficult Isobars

Figure 1: Decision tree for selecting stationary phases when purifying halogenated peptides. Phenyl-based columns often resolve species that co-elute on C18.

Elution Order (General Rule on C18):



Note: The di-halogenated species is significantly more hydrophobic and will elute much later.

Module 3: Stability & Handling (Crucial for Iodine)

The Problem: “My mass spec shows a mass corresponding to [M-126] or [M-H]. The iodine is falling off.”

The Diagnosis: Photolytic Dehalogenation. The Carbon-Iodine (C-I) bond energy is relatively weak (~218 kJ/mol) compared to C-H (~413 kJ/mol). UV light provides enough energy to homolytically cleave this bond, creating a radical that abstracts a hydrogen from the solvent.

The Protocol: The "Dark Room" Approach

  • Amber Glassware: All fractions and stock solutions must be kept in amber vials. If unavailable, wrap tubes in aluminum foil immediately after collection.

  • pH Limits:

    • Safe Zone: pH 2.0 – 7.5.

    • Danger Zone: pH > 8.0. Under basic conditions, nucleophilic aromatic substitution is possible, and general peptide degradation (deamidation) accelerates.

  • Lyophilization: Do not leave iodinated peptides in dilute acidic solution (e.g., 0.1% TFA) for extended periods (days). Freeze and lyophilize immediately.

Stability Logic Flow:

StabilityFlow Synthesis Peptide Synthesis Cleavage Cleavage/Deprotection (Avoid scavengers containing Iodine) Synthesis->Cleavage Purification HPLC Purification Cleavage->Purification Risk1 Risk: Photolysis Purification->Risk1 Risk2 Risk: Hydrolysis Purification->Risk2 Action1 Wrap Column/Tubing in Foil Risk1->Action1 Storage Lyophilized Storage (-20°C, Dark) Action1->Storage Action2 Keep pH < 7.0 Cold (4°C) Risk2->Action2 Action2->Storage

Figure 2: Workflow for minimizing degradation of labile halogenated peptides during purification.

Module 4: Analytical Validation (Mass Spectrometry)

The Problem: “How do I confirm I have the halogenated peptide and not a contaminant with a similar mass?”

The Solution: Look at the Isotopic Envelope . Halogens have distinct natural isotope distributions that act as a "fingerprint."

Isotope Reference Table:

ElementMajor IsotopesRatio (approx)Visual Pattern in MS
Chlorine

:

3 : 1 M is 100%, M+2 is ~33%.[2] (Look for a "step down" pattern).
Bromine

:

1 : 1 M and M+2 are almost equal height.[3][4] (The "Twin Towers" pattern).
Iodine

100% Monoisotopic. No M+2 signature. (Harder to distinguish from standard peptides; requires high-res MS).

Validation Steps:

  • Zoom in on the molecular ion cluster.

  • If you see a 1:1 doublet separated by 2 Da, you have Bromine .

  • If you see a 3:1 pattern , you have Chlorine .[4][5]

  • If you see a standard organic envelope (C/H/N/O distribution) but the mass is shifted by +125.9 Da (vs native), you have Iodine .

References

  • Narita, M., et al. (1988). The Solubility of Peptide Intermediates in Organic Solvents.[6] Solubilizing Potential of Hexafluoro-2-propanol. Bulletin of the Chemical Society of Japan.

  • Aguilar, M. I.[7] (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology.[7][8]

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns.

  • Sigma-Aldrich. (2023). Peptide Stability and Potential Degradation Pathways.[8][9]

  • University of Calgary. Mass Spectroscopy - Isotope patterns for -Cl and -Br.

Sources

Optimization

Technical Support Center: Mass Spectrometry of 3,5-Dichlorotyrosine Peptides

Introduction: The Analytical Challenge You are likely accessing this guide because you have observed an unusual mass shift (+68.9 Da or +70 Da) or a complex isotopic envelope in your peptide mapping data. 3,5-Dichlorotyr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

You are likely accessing this guide because you have observed an unusual mass shift (+68.9 Da or +70 Da) or a complex isotopic envelope in your peptide mapping data. 3,5-Dichlorotyrosine (Cl2-Tyr) is a critical biomarker for myeloperoxidase (MPO) activity and oxidative stress, but it is notorious for generating false positives and spectral artifacts.

This technical guide moves beyond basic identification. It addresses the causality of artifacts —distinguishing between biological chlorination, sample-prep induced artifacts, and gas-phase fragmentation anomalies.

Part 1: Identification & Spectral Logic

Q1: How do I distinguish a true Cl2-Tyr peptide from a contaminant or noise?

Answer: You must validate using the Rule of Isotopic Fidelity . Unlike most organic modifications (phosphorylation, oxidation), chlorine introduces a massive disruption to the standard carbon isotope distribution due to the high natural abundance of


 (approx. 24%).

The Diagnostic Envelope: For a peptide containing a single Cl2-Tyr residue (two chlorine atoms), you will not see a standard Gaussian distribution. You will see a distinct "comb" pattern:

  • M (Monoisotopic): Contains two

    
    .
    
  • M+2: Contains one

    
     and one 
    
    
    
    . (Intensity
    
    
    of M).
  • M+4: Contains two

    
    . (Intensity 
    
    
    
    of M).

Artifact Warning: If your spectrum lacks the M+4 peak or the ratios are strictly Carbon-like (


), it is not  Cl2-Tyr, regardless of the accurate mass match.
Q2: Why does my Cl2-Tyr peptide show a "tailing" mass shift of -36 Da or -34 Da?

Answer: This is a Gas-Phase Fragmentation Artifact , not a biological impurity. Chlorinated aromatic rings are susceptible to specific neutral losses during ionization (In-Source Decay) or collision-induced dissociation (CID).

  • Loss of HCl (-36 Da): Common in proton-deficient environments or specific charge states.

  • Loss of Cl Radical (-35 Da): Rare in ESI, but can occur in high-energy collisions.

  • Dehydrohalogenation: The loss of H and Cl leads to the formation of a radical cation or a cyclized product.

Troubleshooting Step: If you observe these peaks in your MS1 (full scan), lower your Cone Voltage or Declustering Potential . High source energy causes premature fragmentation before the quadrupole, splitting your signal and reducing sensitivity.

Part 2: Visualizing the Decision Matrix

The following diagram outlines the logical workflow to validate Cl2-Tyr and rule out common artifacts.

Cl2Tyr_Validation Start Unusual Mass Shift (+68.9 Da on Tyr) IsotopeCheck Check Isotopic Pattern (MS1 Level) Start->IsotopeCheck Pattern_Normal Standard Carbon Pattern (M >> M+2) IsotopeCheck->Pattern_Normal No Cl Pattern Pattern_Cl2 Distinct Cl2 Pattern (M : M+2 : M+4) (100 : 65 : 10) IsotopeCheck->Pattern_Cl2 Matches Cl2 Model FalsePositive FALSE POSITIVE Pattern_Normal->FalsePositive Artifact / Other Mod RT_Check Check Retention Time vs Native Peptide Pattern_Cl2->RT_Check RT_Same RT Unchanged RT_Check->RT_Same RT_Shift RT Increased (Hydrophobic Shift) RT_Check->RT_Shift CoEluting_Artifact FALSE POSITIVE RT_Same->CoEluting_Artifact Likely Isobaric Interference Frag_Check MS/MS Fragmentation (Diagnostic Ions) RT_Shift->Frag_Check Immonium Observe m/z 204.03 (Cl2-Tyr Immonium) Frag_Check->Immonium No_Immonium AMBIGUOUS Frag_Check->No_Immonium Final_Valid CONFIRMED 3,5-Cl2-Tyr Immonium->Final_Valid

Caption: Logical workflow for distinguishing biological 3,5-dichlorotyrosine from spectral artifacts and false positives.

Part 3: Experimental Artifacts (Sample Prep)

Q3: I found Cl2-Tyr in my "Control" samples. Is my instrument contaminated?

Answer: It is rarely the instrument; it is usually the Sample Preparation . Cl2-Tyr is an "induced artifact" candidate. If you use hypochlorite (bleach) to clean glassware or if your buffers contain trace chlorides and are exposed to strong oxidants/UV, you can chlorinate tyrosine residues ex vivo.

The "Control" Validation Protocol:

  • Buffer Check: Ensure no HCl was used to adjust pH in buffers where oxidants (like peroxides) are present.

  • Scavenger Test: Add Methionine (10 mM) to your digestion buffer. Methionine is easily oxidized and acts as a "sink" for stray oxidants, protecting Tyrosine from artificial chlorination.

  • Time-Course: If Cl2-Tyr signal increases with digestion time (4h vs 18h), it is an artifact of the digestion process, not a biological marker.

Part 4: Quantitative Data & Parameters

Summary of Physicochemical Properties & MS Behavior
ParameterNative Tyrosine (Y)3,5-Dichlorotyrosine (Cl2-Y)Impact on Analysis
Residue Mass 163.0633 Da230.9853 DaMass shift of +67.922 Da (approx +68)
Immonium Ion m/z 136.07m/z 204.03 Critical Diagnostic Ion for MS/MS confirmation
Hydrophobicity ModerateHighRT Shift: Cl2-Y peptides elute later on C18 columns.
pKa (Phenol) ~10.1~7.4Cl2-Tyr ionizes differently; phenol is more acidic.
Isotope Pattern Carbon-dominatedCl-dominated M+2 is ~65% of M; M+4 is ~10% of M.
Recommended MS Settings for Detection

To maximize sensitivity and minimize in-source dehalogenation (artifactual loss of Cl):

  • Ion Source: ESI (Positive Mode preferred for peptides).

  • Spray Voltage: 3.0 - 3.5 kV (Keep moderate; arcing can induce radical formation).

  • Capillary Temperature: 275°C - 300°C (Avoid >320°C to prevent thermal dehalogenation).

  • Collision Energy (HCD/CID):

    • Start with standard peptide energy (e.g., NCE 28-30).

    • Note: The C-Cl bond is relatively stable under standard CID, but the Immonium Ion (204.03) requires sufficient energy to form.

Part 5: Step-by-Step Validation Protocol

Objective: Confirm the presence of Cl2-Tyr in a target peptide sequence.

Step 1: In-Silico Prediction Calculate the theoretical mass of your peptide with the modification 2Cl-Tyr (or Dichlorination in software like Skyline/MaxQuant).

  • Formula Change: Add

    
     and subtract 
    
    
    
    .
  • Net Mass Shift: +67.92204 Da.

Step 2: LC-MS/MS Targeted Acquisition (PRM/MRM) Do not rely on DDA (Data Dependent Acquisition) alone, as the lower ionization efficiency of halogenated peptides might cause the instrument to skip them.

  • Target: The theoretical M (monoisotopic) and M+2 precursor masses.[1]

  • Inclusion List: Add the calculated m/z values.

Step 3: Diagnostic Fragment Confirmation Analyze the MS/MS spectrum. You must find:

  • Sequence Ions:

    
    - and 
    
    
    
    -ions shifted by +68 Da at the Tyr position.
  • The "Smoking Gun": The immonium ion at m/z 204.03 .

    • Extract Ion Chromatogram (XIC): Plot m/z 204.03. It should co-elute exactly with your peptide precursor.

Step 4: The "Artifact" Check

  • Look for a peak at -34 Da or -36 Da from the precursor in the MS1 spectrum.

  • If these are higher intensity than the parent, your source parameters are too harsh (In-Source Decay).

References

  • Kettle, A. J., et al. (1997). "Mechanism of inactivation of myeloperoxidase by 3-chlorotyrosine." Biochemical Journal. Link

  • Bergt, C., et al. (2004). "Identification of Carbonylated and Chlorinated Peptides in Lipoproteins by MS/MS." Analytical Chemistry. Link

  • Crowley, J. R., et al. (2016). "Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of 3-Chlorotyrosine and 3,5-Dichlorotyrosine." Methods in Molecular Biology. Link

  • Fu, X., et al. (2004). "Specific detection of 3-chlorotyrosine and 3-nitrotyrosine in proteins by Triple Quadrupole MS." Journal of Mass Spectrometry. Link

Sources

Troubleshooting

Technical Support Center: Dichlorotyrosine-Containing Peptides

A Guide to Preventing and Troubleshooting Degradation Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've seen firsthand how the unique properties of dichlorotyrosine (Cl2Tyr)...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Degradation

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've seen firsthand how the unique properties of dichlorotyrosine (Cl2Tyr)-containing peptides can be leveraged for groundbreaking research. However, their chemical reactivity also presents stability challenges. This guide is designed to provide you with a deep understanding of the degradation mechanisms and to offer practical, field-proven solutions to ensure the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when working with Cl2Tyr-containing peptides.

Q1: What are the primary causes of degradation for my Cl2Tyr-peptide?

A1: The three main degradation pathways are oxidation , pH-mediated hydrolysis , and photodegradation . The chlorinated phenol side chain of dichlorotyrosine is susceptible to oxidation, while the peptide backbone can be cleaved under harsh pH conditions. Like many peptides, exposure to UV or even strong ambient light can also induce degradation.

Q2: How can I tell if my peptide is degrading?

A2: The most common indicators include a loss of expected biological activity, the appearance of new peaks in your HPLC chromatogram, and unexpected mass signals in mass spectrometry (MS) analysis. Visually, you might notice discoloration or precipitation in your stock solution.

Q3: What is the most critical factor for long-term storage?

A3: Storing the peptide in its lyophilized (powder) form at -80°C is paramount.[1][2][3] In this state, degradative chemical reactions like hydrolysis and oxidation are significantly slowed. Once reconstituted, the peptide is far more susceptible to degradation.

Q4: My peptide solution has turned slightly yellow. What does this mean?

A4: A yellow tint often indicates oxidation of the peptide, particularly of aromatic residues like tyrosine or tryptophan.[4][5] For Cl2Tyr-peptides, this is a strong indicator that you should verify the integrity of your sample using an analytical technique like LC-MS before proceeding with your experiment.

Q5: Can I add a standard antioxidant like DTT to my peptide solution?

A5: Caution is advised. While antioxidants are beneficial, they are not one-size-fits-all. Dithiothreitol (DTT) is a reducing agent primarily used to prevent cysteine oxidation and may not be the most effective choice for protecting the tyrosine ring. Furthermore, some antioxidants can interfere with specific assays. It is better to use a combination of strategies, such as de-gassing buffers and using a chelating agent like EDTA to prevent metal-catalyzed oxidation.[6]

Section 2: In-Depth Troubleshooting Guides

This section explores specific degradation problems, their underlying causes, and detailed solutions with step-by-step protocols.

Guide 1: Combating Oxidative Degradation

Problem: You observe a decrease in the main peptide peak on your HPLC and the appearance of new peaks, often with a mass increase of +16 Da or other modifications when analyzed by MS.

Probable Cause: Metal-catalyzed oxidation is a primary culprit.[6] Trace metal ions (like Cu²⁺ or Fe³⁺) in your buffers can catalyze the formation of reactive oxygen species (ROS), which then attack the dichlorotyrosine residue.[6][7] Atmospheric oxygen dissolved in your buffers also contributes directly to oxidation.

Solution: A multi-pronged approach is necessary to eliminate sources of oxidation. This involves removing trace metals, eliminating dissolved oxygen, and in some cases, adding specific antioxidants.

cluster_prep Buffer Preparation cluster_peptide Peptide Handling cluster_storage Storage b1 Start with High-Purity Water (Milli-Q or equivalent) b2 Add Buffer Components and a Chelating Agent (e.g., EDTA) b1->b2 b3 Saturate with Inert Gas (Argon or Nitrogen) for 15-30 min b2->b3 p2 Reconstitute with Oxygen-Free Buffer b3->p2 Use Immediately p1 Equilibrate Lyophilized Peptide to Room Temp in Desiccator p1->p2 p3 Overlay Aliquots with Inert Gas before Sealing p2->p3 s1 Flash-Freeze Aliquots (Liquid Nitrogen or Dry Ice/Ethanol) p3->s1 s2 Store at -80°C s1->s2 Result Stable, Oxidation-Resistant Peptide Stock Solution s2->Result

Caption: General pH stability profile for peptides.

pH RangeRecommended BufferComments
5.0 - 6.0 Acetate or MESMildly acidic conditions can enhance the stability of some peptides by reducing the rate of deamidation. [8][9]Ideal for long-term solution storage.
6.5 - 7.5 Phosphate (PBS) or HEPESPhysiologically relevant range. PBS is a good default choice, but be aware that phosphate can sometimes interact with peptides or assays. HEPES is a non-coordinating buffer alternative.
> 8.0 Tris or BicarbonateUse with caution. High pH significantly accelerates deamidation and other base-catalyzed reactions. [3]If required, prepare solutions fresh, keep them chilled, and use them immediately.

Protocol: General Peptide Reconstitution and Storage

  • Before opening, allow the lyophilized peptide vial to warm to room temperature in a desiccator (approx. 30 minutes). This prevents moisture condensation. [9][10]2. Reconstitute the peptide in a minimal amount of sterile, oxygen-free buffer (pH 5-7 recommended) to create a concentrated stock solution. [9]Brief sonication can help dissolve difficult peptides.

  • Once fully dissolved, create single-use aliquots. This is the most critical step to avoid repeated freeze-thaw cycles, which can degrade the peptide. [2][8]4. If possible, gently overlay the top of the liquid in each aliquot tube with an inert gas (argon or nitrogen) before capping tightly.

  • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and immediately transfer to -80°C for long-term storage. [2] Verification: Use an appropriate analytical method, such as ion-exchange chromatography or capillary electrophoresis, to check for the formation of acidic or basic variants (e.g., isoaspartate forms resulting from deamidation).

Section 3: Analytical Methods for Integrity Assessment

Trustworthy research requires routine verification of starting materials. The following methods are essential for confirming the integrity of your Cl2Tyr-containing peptides.

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is the gold standard for peptide analysis. HPLC separates the intact peptide from degradation products and impurities, while MS provides precise mass information to identify them.

Key Degradation Products to Monitor:

  • Oxidation: Mass increase of +16 Da (hydroxylation) or other oxidative adducts.

  • Dechlorination: Mass decrease of -34 Da (loss of one chlorine atom) or -68 Da (loss of both).

  • Hydrolysis: Appearance of smaller peptide fragments with masses corresponding to cleavage of the peptide backbone.

  • Deamidation: No change in mass, but a change in retention time (deamidated peptides are more acidic and typically elute earlier on a reverse-phase column).

  • Column: Use a C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-40% B over 15 minutes) to ensure good separation of closely eluting species.

  • Flow Rate: 0.2-0.4 mL/min.

  • Detection (MS): Operate the mass spectrometer in positive ion mode. Perform a full scan (e.g., m/z 300-2000) to detect the parent ion and any unexpected species. Use data-dependent acquisition to trigger MS/MS fragmentation on the most abundant ions to confirm their identity. [11][12]

Method 2: UV-Visible Spectroscopy

A quick and straightforward method for a preliminary check. The dichlorotyrosine residue has a characteristic UV absorbance profile. A change in the shape or a shift in the absorbance maximum (λ_max) can indicate a modification of the aromatic ring, often due to oxidation. [13]While not as specific as LC-MS, it can be a useful in-process check.

References
  • Mourier, G., Moroder, L., & Previero, A. (1984). Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides. Zeitschrift für Naturforschung B, 39(1), 101-104. [Link]

  • De Gruyter. (1984). Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides. Zeitschrift für Naturforschung B, 39(1), 101-104. [Link]

  • Carter, M. D., et al. (2016). Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS. Clinical Mass Spectrometry, 1, 20-27. [Link]

  • Le-Min, T., et al. (2011). Oxidation of Tyrosine-Phosphopeptides by Titanium Dioxide Photocatalysis. Journal of the American Chemical Society, 133(40), 15814-15817. [Link]

  • Zhang, H., et al. (2007). The Effect of Neighboring Methionine Residue on Tyrosine Nitration & Oxidation in Peptides Treated with MPO, H2O2, & NO2- or Peroxynitrite and Bicarbonate: Role of Intramolecular Electron-Transfer Mechanism? Free Radical Biology and Medicine, 42(8), 1233-1244. [Link]

  • van der Luda, Z., et al. (2022). Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure. Chemical Research in Toxicology, 35(6), 1069-1078. [Link]

  • Logue, B. A., et al. (2022). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. International Journal of Molecular Sciences, 23(21), 13498. [Link]

  • Saha, A., et al. (2023). Genome mining for the discovery of peptide halogenases and their biochemical characterization. Methods in Enzymology, 689, 239-269. [Link]

  • Amro, K., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(28), 7545-7565. [Link]

  • van der Luda, Z., et al. (2022). Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure. Chemical Research in Toxicology, 35(6), 1069-1078. [Link]

  • Kettle, A. J., et al. (1995). Chlorination of tyrosyl residues in peptides by myeloperoxidase and human neutrophils. The Journal of Biological Chemistry, 270(43), 25779-25784. [Link]

  • ACS Publications. (2022). Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure. Chemical Research in Toxicology. [Link]

  • GenScript. (n.d.). Lysine Residues Direct the Chlorination of Tyrosines in YXXK Motifs of Apolipoprotein A-I When Hypochlorous Acid Oxidizes High Density Lipoprotein. [Link]

  • Sochaski, M. A., et al. (2008). 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas. Chemical Research in Toxicology, 21(1), 224-229. [Link]

  • Wang, Y., et al. (2021). Advances on Food-Derived Peptidic Antioxidants—A Review. Foods, 10(10), 2419. [Link]

  • Wang, Y., et al. (2021). Identification of chlorinated products from tyrosine and tyrosyl dipeptides during chlorination: a computational study. Environmental Science: Processes & Impacts, 23(10), 1546-1556. [Link]

  • Bhat, Z. F., et al. (2023). Antioxidant Peptides from Proteins: Separation, Identification, Mechanisms, and Applications in Food Systems. Foods, 12(23), 4381. [Link]

  • Nongonierma, A. B., & FitzGerald, R. J. (2022). Food Protein-Derived Antioxidant Peptides: Molecular Mechanism, Stability and Bioavailability. Molecules, 27(21), 7458. [Link]

  • Kalt, L. R., et al. (2023). Enzymatic Late‐Stage Halogenation of Peptides. ChemBioChem, 24(1), e202200569. [Link]

  • Li, M., et al. (2023). Chlorination of L-tyrosine and metal complex: degradation kinetics and disinfection by-products generation. Environmental Science and Pollution Research, 30(43), 97799-97810. [Link]

  • ResearchGate. (n.d.). Analysis of 3-chlorotyrosine as a specific marker of protein oxidation: The use of N(O,S)-ethoxycarbonyltrifluoroethyl ester derivatives and gas chromatography/mass spectrometry. [Link]

  • Encyclopedia MDPI. (2023). Instability of Peptide and Possible Causes of Degradation. [Link]

  • Bio-Synthesis Inc. (n.d.). How to Store Peptides | Best Practices for Researchers. [Link]

  • Bhat, Z. F., et al. (2018). Antioxidant proteins and peptides to enhance the oxidative stability of meat and meat products: A comprehensive review. Comprehensive Reviews in Food Science and Food Safety, 17(4), 841-855. [Link]

  • MDPI. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences. [Link]

  • Peptide Information. (2023). Peptide Storage. [Link]

  • Boster Biological Technology. (2021). Standard Procedure For Storing Peptides. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. [Link]

  • Kalt, L. R., et al. (2023). Enzymatic Late-Stage Halogenation of Peptides. ChemBioChem, 24(1), e202200569. [Link]

  • CDC Stacks. (2021). Development of a clinical assay to measure chlorinated tyrosine in hair and tissue samples using a mouse chlorine exposure model. [Link]

  • ResearchGate. (2022). (PDF) Enzymatic Late‐Stage Halogenation of Peptides. [Link]

  • MSU Extension. (2008). Effect of water pH on the stability of pesticides. [Link]

  • IJPR. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Pharmaceutical Research, 13(04). [Link]

  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. [Link]

  • Veeprho. (2020). Peptides and Probable Degradation Pathways. [Link]

  • Utah State University DigitalCommons@USU. (2001). Effect of Water pH on the Chemical Stability of Pesticides. [Link]

  • EURL-FV. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. [Link]

  • ResearchGate. (2026). Chlorotyrosine and Dichlorotyrosine in Hemoglobin of Breast Cancer Patients Analyzed by Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • Li, S., et al. (2000). Chemical pathways of peptide degradation. X: effect of metal-catalyzed oxidation on the solution structure of a histidine-containing peptide fragment of human relaxin. Journal of Pharmaceutical Sciences, 89(7), 863-873. [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703-711. [Link]

  • ResearchGate. (n.d.). The hydrogen peroxide/copper ion system, but not other metal-catalyzed oxidation systems, produces protein-bound dityrosine. [Link]

Sources

Optimization

Technical Support Center: Managing Racemization of Fmoc-Tyr(3,5-dichloro)-OH During Activation

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the sterically hindered and electron-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the sterically hindered and electron-deficient amino acid, Fmoc-Tyr(3,5-dichloro)-OH, into their peptide sequences. The presence of two electron-withdrawing chlorine atoms on the tyrosine ring increases the acidity of the α-proton, making this derivative particularly susceptible to racemization during the activation step of peptide coupling. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you mitigate this critical issue and ensure the stereochemical integrity of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a chiral amino acid, which should exist as a single enantiomer (typically the L-form in natural peptides), converts into a mixture of both its L- and D-forms.[1] This loss of stereochemical purity during synthesis can lead to the formation of diastereomeric peptides. These impurities can be challenging to separate and may significantly alter the biological activity and pharmacological properties of the final peptide.[1]

Q2: Why is Fmoc-Tyr(3,5-dichloro)-OH particularly prone to racemization?

A2: The primary reason for the heightened susceptibility of Fmoc-Tyr(3,5-dichloro)-OH to racemization lies in the electronic properties of the dichlorinated phenyl ring. The two chlorine atoms are strong electron-withdrawing groups. This electronic effect pulls electron density away from the aromatic ring and, through resonance, from the α-carbon of the amino acid. This increased positive character of the α-carbon enhances the acidity of the α-proton, making it more easily abstracted by a base during the activation of the carboxyl group for peptide bond formation. The resulting planar carbanion intermediate can then be protonated from either face, leading to a mixture of L- and D-isomers.[2]

Q3: What are the main factors that contribute to racemization during the activation/coupling step?

A3: Several factors during the activation and coupling stages can influence the extent of racemization:

  • Coupling Reagents: Carbodiimide-based reagents like DCC and DIC, if used alone, are known to cause significant racemization.[1] Uronium/aminium salts such as HBTU and HATU can also induce racemization, especially with sensitive amino acids.[3]

  • Base: The choice and concentration of the base used are critical. Strong, non-sterically hindered bases can accelerate racemization.[3]

  • Pre-activation Time: Prolonged pre-activation of the amino acid before its addition to the resin can increase the opportunity for racemization to occur.

  • Temperature: Higher reaction temperatures can increase the rate of racemization.

  • Solvent: The polarity of the solvent can also play a role in the rate of racemization.

Troubleshooting Guide: Significant Racemization Detected

If you have identified a significant level of the D-isomer of 3,5-Dichlorotyrosine in your final peptide, this guide will help you systematically troubleshoot and resolve the issue.

Issue: High percentage of D-Tyr(3,5-dichloro) isomer in the final peptide.

This is a common challenge when working with electron-deficient amino acids. The following steps will guide you in optimizing your coupling protocol to minimize racemization.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent and the use of racemization-suppressing additives are the most critical factors.

  • Problem: Using carbodiimides (DCC, DIC) without additives.

  • Solution: Always use carbodiimides in conjunction with additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[1][4] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[1]

  • Problem: Using standard uronium/aminium reagents (HBTU, HATU) with a strong base.

  • Solution: While efficient, these reagents can still cause racemization. For a highly sensitive residue like Fmoc-Tyr(3,5-dichloro)-OH, consider switching to a coupling reagent known for lower racemization potential. Alternatively, ensure the use of a sterically hindered base and minimize pre-activation time.

Step 2: Scrutinize the Base Used in the Coupling Reaction

The basicity and steric hindrance of the base used for activation and coupling are paramount.

  • Problem: Use of N,N-diisopropylethylamine (DIPEA).

  • Solution: DIPEA is a commonly used base but can promote racemization.[3] It is recommended to switch to a more sterically hindered and/or weaker base. 2,4,6-Collidine (TMP) is an excellent alternative that has been shown to significantly reduce racemization compared to DIPEA and N-methylmorpholine (NMM).[3][5]

Step 3: Optimize Reaction Conditions

Fine-tuning the reaction parameters can have a significant impact on suppressing racemization.

  • Problem: Prolonged pre-activation time.

  • Solution: Minimize the pre-activation time of the Fmoc-Tyr(3,5-dichloro)-OH. Ideally, the activated amino acid should be added to the resin immediately after preparation.[1]

  • Problem: Elevated reaction temperature.

  • Solution: Perform the coupling reaction at a lower temperature, for example, at 0°C. This will slow down the rate of both the coupling reaction and the undesired racemization.

  • Problem: Inappropriate solvent choice.

  • Solution: While DMF is a common solvent, for particularly difficult couplings, consider using N-methylpyrrolidone (NMP) for its superior solvating properties, which can help prevent aggregation that may hinder the reaction.[6] Adding a co-solvent like dichloromethane (DCM) to DMF/NMP has also been reported to reduce racemization.[5]

Troubleshooting Workflow

Troubleshooting Racemization start Racemization Detected reagent Review Coupling Reagent & Additives start->reagent base Evaluate Base reagent->base If using carbodiimides, add Oxyma/HOBt. Consider milder reagents. conditions Optimize Conditions base->conditions Switch from DIPEA to 2,4,6-Collidine. analyze Re-analyze Peptide conditions->analyze Minimize pre-activation. Lower temperature (0°C). Use NMP or DMF/DCM. success Racemization Minimized analyze->success D-isomer < acceptable limit fail Further Optimization Needed analyze->fail D-isomer still high fail->reagent Iterate

Caption: A logical workflow for troubleshooting racemization issues.

Recommended Low-Racemization Coupling Protocol for Fmoc-Tyr(3,5-dichloro)-OH

This protocol is designed as a starting point to minimize racemization during the incorporation of Fmoc-Tyr(3,5-dichloro)-OH.

Materials:
  • Fmoc-deprotected peptide-resin

  • Fmoc-Tyr(3,5-dichloro)-OH (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure) (3 equivalents)

  • 2,4,6-Collidine (TMP) (4 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)

  • Dichloromethane (DCM)

Procedure:
  • Resin Preparation:

    • Swell the deprotected peptide-resin in DMF or NMP for at least 30 minutes.

    • Thoroughly wash the resin with DMF or NMP (5 times) to remove any residual piperidine from the previous deprotection step.

  • Amino Acid Activation (Minimal Pre-activation):

    • In a separate reaction vessel, dissolve Fmoc-Tyr(3,5-dichloro)-OH (3 eq.) and Oxyma Pure (3 eq.) in a minimal amount of DMF or NMP.

    • Add 2,4,6-Collidine (4 eq.) to the amino acid/Oxyma solution.

    • Immediately before adding to the resin, add DIC (3 eq.) to this mixture. Do not let this activation mixture stand for an extended period.

  • Coupling Reaction:

    • Immediately add the freshly prepared activation mixture to the swollen and washed resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For sterically hindered residues, a longer coupling time may be necessary. Consider performing the coupling at 0°C to further suppress racemization.

  • Washing:

    • After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF or NMP (3 times) followed by DCM (3 times).

  • Monitoring the Coupling:

    • Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling may be required.

Data Summary: Coupling Reagent and Additive Performance
Coupling ReagentAdditiveBaseRacemization PotentialCoupling Efficiency for Hindered Residues
DICOxyma Pure2,4,6-CollidineVery Low[7]Good
HATU(Internal)2,4,6-CollidineLow to Moderate[3][5]Excellent[6]
HCTU(Internal)2,4,6-CollidineLow to Moderate[5]High[6]
PyBOP(Internal)2,4,6-CollidineLow to ModerateGood[6]

Note: The data presented is a qualitative summary based on general findings for racemization-prone and sterically hindered amino acids. For Fmoc-Tyr(3,5-dichloro)-OH, starting with DIC/Oxyma/Collidine is the most conservative approach to minimize racemization.

Analytical Methods for Detecting Racemization

Accurate quantification of the D-isomer is crucial for validating your synthesis strategy. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

Chiral HPLC Analysis Protocol

This method involves the complete acid hydrolysis of the peptide, followed by derivatization of the resulting free amino acids with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that can be separated by standard reverse-phase HPLC.

1. Peptide Hydrolysis
  • Place approximately 1-2 mg of the dried peptide-resin into a hydrolysis tube.

  • Add 500 µL of 6 M HCl.

  • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • After cooling, carefully open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum centrifuge.

2. Derivatization with Marfey's Reagent
  • Dissolve the dried amino acid hydrolysate in 100 µL of 1 M NaHCO₃.

  • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Incubate the mixture at 40°C for 1 hour.

  • Cool the reaction to room temperature and add 20 µL of 2 M HCl to quench the reaction.

  • Dilute the sample with the mobile phase for HPLC analysis.

3. HPLC-MS Analysis
  • Column: A standard C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).

  • Detection: UV detection at 340 nm (for the DNP chromophore) and mass spectrometry to confirm the identity of the peaks corresponding to the derivatized D- and L-3,5-dichlorotyrosine.

  • Quantification: Integrate the peak areas of the L- and D-diastereomers to determine the percentage of racemization.

Alternative Method: Capillary Electrophoresis (CE)

Capillary electrophoresis is another powerful technique for separating enantiomers, often with very high resolution and requiring minimal sample.[8][9] Chiral selectors, such as cyclodextrins, are added to the background electrolyte to facilitate the separation of the D- and L-amino acid enantiomers after hydrolysis.[10]

Analytical Workflow Diagram

Analytical Workflow start Synthesized Peptide hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) start->hydrolysis derivatization Derivatization (e.g., Marfey's Reagent) hydrolysis->derivatization hplc Reverse-Phase HPLC-MS derivatization->hplc quantification Peak Integration & Quantification of D-Isomer hplc->quantification result Racemization Percentage quantification->result

Caption: Workflow for the detection and quantification of racemization.

References

  • Benchchem. (n.d.). Technical Support Center: Prevention of Racemization in Peptide Synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Han, S. Y., & Kim, Y. A. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Journal of the Korean Chemical Society, 55(5), 643-657.
  • Katritzky, A. R., & El-Faham, A. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5573-5579.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • Yang, R., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2096-2105.
  • Ismail, M. I. M., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.
  • Nagai, H., et al. (2024). Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. Organic Letters.
  • Liu, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Longdom Publishing. (n.d.). Capillary Electrophoresis in Analytical Chemistry and its Applications.
  • Benchchem. (n.d.). The Versatility of Fmoc-Tyr(tBu)-OH: A Technical Guide to its Core Applications.
  • Wang, Y., et al. (2014). Study on the racemization of L-tyrosine.
  • Benchchem. (n.d.). Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Wikipedia. (n.d.). Capillary electrophoresis.
  • Benchchem. (n.d.). Assessing Racemization in Peptide Synthesis: A Comparative Guide to iso-Boc-His(Dnp)-OH.
  • Nowick, J. S. (n.d.).
  • El-Faham, A., & Albericio, F. (2017). Racemization during SPPS coupling step. Inventions, 2(4), 25.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Fields, C. G., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Peptide Science, 40(4), 345-356.
  • Meričko, D., Lehotay, J., & Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 163-172.
  • Clark, B. J. (2017). Capillary Electrophoresis for Drug Analysis. In Clarke's Analysis of Drugs and Poisons (4th ed.). Pharmaceutical Press.
  • Neves, A. P., et al. (2006). Electronic effects of electron-donating and -withdrawing groups in model complexes for iron-tyrosine-containing metalloenzymes. Inorganic Chemistry, 45(4), 1786-1795.
  • Dhanaraju, M. D., et al. (2014). Capillary Electrophoresis-An insight into different modes and it's applications.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Socas-Rodríguez, B., & Asensio-Ramos, M. (2024). Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation.
  • Kumar, A., & Bhalla, T. C. (2015). a HPLC separation of standard DL-tyrosine (50 mM in HPLC grade water).
  • Chahrour, O., et al. (2014). Can anyone help with Fmoc-Tyr(trt)-OH?.
  • Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • The Royal Society of Chemistry. (2014). Synthesis of Fmoc-Tyr-Leu-OH (Fmoc-YL).
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Khan, I., & Saeed, K. (2016). What could be the effects of electron withdrawing groups over adsorption behavior?.

Sources

Troubleshooting

Managing steric hindrance from 3,5-dichloro substitution

Status: Online | Tier: 3 (Senior Application Scientist) | Topic: Managing Steric Hindrance & Physicochemical Properties Core Directive & System Overview Welcome to the 3,5-Dichloro Support Module. You are likely here bec...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Topic: Managing Steric Hindrance & Physicochemical Properties

Core Directive & System Overview

Welcome to the 3,5-Dichloro Support Module. You are likely here because you are using the 3,5-dichlorophenyl motif to block metabolic hot spots (CYP450 oxidation) or to increase lipophilicity (LogP), but you have hit a wall. That wall is usually one of three things:

  • The "Sandwich" Trap: You cannot functionalize the 4-position between the chlorines.

  • Coupling Failure: Your Suzuki/Buchwald reactions at Position 1 are stalling despite the electron-deficient ring.

  • The "Brick Dust" Phenomenon: Your compound has crashed out as an insoluble solid that resists all chromatography.

This guide treats your synthesis as a debuggable system. Follow the logic flows below to resolve your specific error code.

Ticket #001: The "Sandwich" Trap (Functionalizing C4)

Issue: You need to introduce a substituent at the 4-position (between the two chlorines), but reagents are bouncing off due to extreme steric crowding. Context: The 3,5-dichloro pattern creates a "steric canyon" at C4. While C1 is relatively open, C4 is flanked by two large halogen atoms (Van der Waals radius of Cl ≈ 1.75 Å).[1]

Troubleshooting Protocol
Scenario A: You are trying to react a 3,5-dichloro-4-haloarene (SnAr or Cross-Coupling).
  • The Error: Nucleophiles attack C2/C6 (displacement of Cl) instead of C4, or no reaction occurs.

  • The Fix:

    • For SnAr: The 4-position is electronically activated (ortho to two EWGs), but sterically dead. You must use small nucleophiles (MeO-, F-, N3-).[1] If you need a large group (e.g., an amine), use a two-step "Trojan Horse" sequence :

      • Displace C4-F or C4-Cl with Sodium Azide (

        
        ) to form the azide.
        
      • Reduce the azide to the amine (

        
        ).
        
      • Build your bulky group outwards from the primary amine.

    • For Cross-Coupling: Use Pd-PEPPSI-IPr or Buchwald G3/G4 precatalysts with SPhos .[1] SPhos is designed to reach into this specific type of pocket.

Scenario B: You are trying to do C-H Activation at C4.
  • The Error: The catalyst inserts at C2 (ortho to one Cl) instead of C4.

  • The Fix: Block C2/C6.

    • If you cannot block C2, you must switch strategies. C-H activation at C4 in a 3,5-dichloro system is thermodynamically disfavored due to steric strain in the metallacycle intermediate.

    • Alternative: Start with 3,4,5-trichlorobenzene and perform a selective lithium-halogen exchange.[1] The C4-Cl is the most electron-deficient and will exchange first with

      
      -BuLi at -78°C. Quench with your electrophile.
      

Data: Steric Parameters of the "Sandwich"

Position Flanking Groups Steric Status Recommended Strategy
C1 H, H Open Standard Coupling
C2/C6 Cl, H Moderate Directing Groups

| C4 | Cl, Cl | Critical | Li-Halogen Exchange or SPhos |[1]

Ticket #002: Coupling Failures at Position 1

Issue: You are reacting a 3,5-dichlorophenyl boronic acid or halide at C1. The reaction yields are <20%, or you see homocoupling. Root Cause: While C1 is not directly hindered, the 3,5-Cls increase the "cone angle" and can clash with bulky phosphine ligands on the Palladium, preventing the reductive elimination step.

Decision Tree: Ligand Selection

LigandSelection Start Start: C1 Coupling Fails CheckPartner Is Coupling Partner Bulky? Start->CheckPartner NotBulky No (e.g., Methyl, Phenyl) CheckPartner->NotBulky Simple Bulky Yes (e.g., ortho-subst. aryl, t-butyl) CheckPartner->Bulky Complex Sol1 Use Pd(dppf)Cl2 Standard Conditions NotBulky->Sol1 CheckType Bond Type? Bulky->CheckType CCBond C-C (Suzuki) CheckType->CCBond CNBond C-N (Buchwald) CheckType->CNBond Sol2 Ligand: SPhos or XPhos Catalyst: Pd-G4 Precat Base: K3PO4 CCBond->Sol2 Sol3 Ligand: BrettPhos (Primary Amine) RuPhos (Secondary Amine) Base: NaOtBu CNBond->Sol3

Caption: Logic flow for overcoming steric/electronic mismatch in 3,5-dichloro couplings.

The "SPhos" Protocol (Self-Validating)

Why SPhos? The methoxy groups on the SPhos backbone interact with the Pd center to stabilize the monoligated species, which is crucial for electron-poor aryl chlorides like 3,5-dichloro.

  • Setup: 1.0 equiv Aryl Chloride, 1.2 equiv Boronic Acid, 2.0 equiv

    
    .
    
  • Catalyst: 2 mol% Pd-SPhos-G4 (Precatalyst).[1] Do not use separate Pd source and ligand if possible; the G4 precatalyst ensures a 1:1 active ratio.

  • Solvent: 1,4-Dioxane/Water (4:1). The water is non-negotiable; it dissolves the inorganic base.

  • Checkpoint: Run TLC at 1 hour. If starting material remains, raise temp to 80°C. Do not overheat initially as protodeboronation of the 3,5-dichloro boronic acid is faster than usual due to the electron-withdrawing Cls.

Ticket #003: Solubility Crises ("Brick Dust")

Issue: You synthesized the molecule, but it is a white solid insoluble in MeOH, DMSO, and DCM. You cannot purify it or test it in bioassays.[1] Root Cause: The 3,5-dichloro motif is planar and highly lipophilic (high LogP). It promotes tight


-

stacking in the crystal lattice (high lattice energy).
Physicochemical Troubleshooting
StrategyMechanismImplementation
The "Grease" Fix Disrupts lattice packingIntroduce a flexible alkyl chain (propyl/butyl) or an ether linkage elsewhere in the molecule.
The "Twist" Fix Breaks planarityAdd a substituent at the ortho-position of the other ring (if biaryl). This forces the rings to twist (dihedral angle > 40°), breaking the stacking.
The "Polar" Fix Lowers LogPReplace one Cl with a

(similar sterics, different dipole) or introduce a solubilizing tail (morpholine/piperazine).

Purification Hack: If your 3,5-dichloro product is stuck on the silica baseline or crashing out:

  • Dissolve in THF (it handles lipophilics better than MeOH).[1]

  • Load onto a C18 (Reverse Phase) column.[1]

  • Elute with Water/Acetonitrile + 0.1% Formic Acid.[1] The 3,5-dichloro motif loves Acetonitrile.

FAQ: Frequently Encountered Anomalies

Q: Why is my 3,5-dichlorophenyl boronic acid turning into 1,3-dichlorobenzene? A: This is Protodeboronation .[1] The two chlorines withdraw electron density, making the C-B bond more susceptible to hydrolysis, especially under basic, aqueous conditions.[1]

  • Fix: Switch to the MIDA Boronate or Potassium Trifluoroborate (

    
    )  salt. These slow-release the active boronic acid, keeping the concentration low and preventing decomposition.
    

Q: Can I use 3,5-difluoro instead? It’s smaller. A: Yes, but be warned: 3,5-difluoro is metabolically different .[1] The C-F bond is stronger, but the ring is more electron-deficient. This might inadvertently increase the acidity of neighboring protons (e.g., benzylic protons), leading to new metabolic issues.[1]

Q: I see "Atropisomerism" warnings in my modeling software. Is this real? A: Only if you have a bulky group at the ortho positions of the coupling partner. The 3,5-Cls themselves are "meta" and usually don't cause atropisomerism unless they buttress a group at position 2 or 6.

References

  • Buchwald-Hartwig Ligand Design: Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1] Link

  • Suzuki Coupling of Hindered Chlorides: Martin, R., & Buchwald, S. L. (2008).[1] Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands.[1] Accounts of Chemical Research. Link

  • Metabolic Blocking with Halogens: Smith, D. A. (2012).[1] Metabolism, Pharmacokinetics and Toxicity of Functional Groups.[1][2] Royal Society of Chemistry. Link

  • Solubility & Crystal Packing: Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

Sources

Optimization

Technical Support Center: HPLC Method Development for 3,5-Dichlorotyrosine Peptides

Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting Peak Broadening in Halogenated Peptides Executive Summary: The "pKa Trap" If you are observing peak broadening, splitting, or exces...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting Peak Broadening in Halogenated Peptides

Executive Summary: The "pKa Trap"

If you are observing peak broadening, splitting, or excessive tailing with 3,5-dichlorotyrosine (Cl2Y) containing peptides, the root cause is rarely column failure. It is almost certainly a pH-pKa mismatch .

The Science: Native Tyrosine has a phenolic pKa of


 10.1. However, the addition of two chlorine atoms at the 3 and 5 positions creates a strong electron-withdrawing effect on the aromatic ring. This significantly increases the acidity of the phenolic hydroxyl group, shifting the pKa down to 

6.7 – 7.4
.

The Consequence: If you run your HPLC method at a "neutral" pH (e.g., ammonium acetate at pH 6.8), your Cl2Y peptide exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. These two states interact differently with the stationary phase, causing the peptide to "smear" across the column.

The Mechanism of Broadening

To solve the issue, you must visualize the molecular behavior inside the column.

IonizationMechanism LowPH Low pH (< 3.0) (0.1% TFA) State1 Fully Protonated (OH) Single Hydrophobic Species SHARP PEAK LowPH->State1 Forces H+ On NeutralPH Neutral pH (6.0 - 7.5) (Ammonium Acetate) State2 Dynamic Equilibrium (OH ⇌ O⁻) Mixed Retention Modes BROAD/SPLIT PEAK NeutralPH->State2 Near pKa HighPH High pH (> 9.0) (Ammonium Hydroxide) State3 Fully Deprotonated (O⁻) Single Anionic Species SHARP PEAK (Less Retained) HighPH->State3 Strips H+ Off

Figure 1: The relationship between mobile phase pH and the ionization state of 3,5-dichlorotyrosine. Operating in the red zone (Neutral pH) causes broadening due to on-column kinetic exchange.

Troubleshooting Guide (Q&A)

Q1: My peak looks like a "hump" or is splitting into a doublet. Is my column dead?

Diagnosis: Likely not. You are operating near the pKa of the chlorotyrosine (pH 6.5–7.5). The Fix:

  • Immediate Action: Switch to a low pH mobile phase. Use 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in both water and acetonitrile. This drops the pH to ~2.0, forcing the peptide into a single, fully protonated state.

  • Why: At pH 2, the Cl2Y phenol is 99.9% protonated. A single chemical species yields a single chromatographic peak.

Q2: I am already using Formic Acid (pH 2.7), but the peak is still tailing.

Diagnosis: Formic acid is a weak ion-pairing agent. 3,5-dichlorotyrosine is highly hydrophobic (lipophilic). The tailing is likely caused by secondary interactions between the peptide and residual silanols on the silica surface. The Fix:

  • Switch to TFA: Replace Formic Acid with 0.1% TFA . TFA is a stronger acid (lower pH) and a stronger ion-pairing reagent. It "masks" the silanols and neutralizes the positive charges on the peptide N-terminus/Lys/Arg residues, reducing drag.

  • Check Column Chemistry: Ensure you are using a "fully end-capped" C18 column. Avoid "polar-embedded" columns unless specifically designed for low pH stability.

Q3: The peak is sharp but elutes very late (high retention). How do I elute it earlier?

Diagnosis: The chlorine atoms make the peptide significantly more hydrophobic than the native sequence. The Fix:

  • Increase Temperature: Raise the column oven to 60°C . This improves mass transfer and reduces the hydrophobic interaction strength, eluting the peptide earlier with sharper peak shape.

  • Change Modifier: If using Methanol, switch to Acetonitrile (ACN) . ACN is a stronger solvent for hydrophobic peptides.

Optimized Experimental Protocols

Protocol A: The "Golden Standard" (Low pH)

Recommended for 95% of applications involving halogenated peptides.

ParameterSpecificationRationale
Mobile Phase A Water + 0.05% to 0.1% TFAMaintains pH < 2.5 to keep Cl2Y protonated.
Mobile Phase B Acetonitrile + 0.05% to 0.1% TFAMatches ionic strength of MPA; ACN elutes hydrophobic species best.
Column C18 (1.7µm or 3µm), 100Å or 300Å300Å recommended if peptide > 30 residues. Must be end-capped.
Temperature 40°C - 60°CReduces viscosity and improves mass transfer kinetics.
Gradient 5% B to 60% B over 20 minCl2Y peptides elute later than native; extend the high %B ramp.
Protocol B: High pH Separation (Alternative)

Use ONLY if you require specific selectivity or MS-sensitivity where TFA is undesirable. Warning: Ensure your column is rated for pH > 10 (e.g., Hybrid Silica).

ParameterSpecificationRationale
Mobile Phase A 10mM Ammonium Hydroxide (pH 10.5)pH >> pKa (6.7).[1] Forces Cl2Y into fully deprotonated (anionic) state.
Mobile Phase B Acetonitrile (no additive)--
Mechanism Electrostatic RepulsionThe negative charge on Cl2Y reduces retention, eluting it earlier.

Diagnostic Workflow

Use this decision tree to isolate your specific issue.

TroubleshootingTree Start Start: Peak Issue IssueType What is the shape? Start->IssueType Broad Broad / Split Peak IssueType->Broad Tailing Asymmetric Tailing IssueType->Tailing Late Excessive Retention IssueType->Late CheckPH Check pH Is it 6.0 - 8.0? Broad->CheckPH CheckAdd Modifier Check Using Formic Acid? Tailing->CheckAdd CheckTemp Check Temp Is it < 30°C? Late->CheckTemp ActionPH CRITICAL: Switch to 0.1% TFA (pH ~2) CheckPH->ActionPH Yes (pKa Conflict) ActionTFA Switch to TFA (Better Ion Pairing) CheckAdd->ActionTFA Yes ActionHeat Increase to 60°C CheckTemp->ActionHeat Yes

Figure 2: Diagnostic workflow for isolating peak shape issues in halogenated peptides.

References

  • Kinetics of 3-Chlorotyrosine Formation and Loss. (Establishes the pKa of N-acetyl-3,5-dichlorotyrosine at approx 6.7). Amazon AWS Research Cache. 1

  • Peptide Isolation – Method Development Considerations. (Detailed guide on pH effects, TFA usage, and temperature control for hydrophobic peptides). Waters Corporation. 2

  • Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine. (Validates the use of 0.1% Formic Acid/TFA gradients for sharp resolution of Cl2Y). National Institutes of Health (PMC). 3

  • PubChem Compound Summary: 3,5-dichloro-L-tyrosine. (Chemical property verification). National Library of Medicine. 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Fmoc-Tyr(3,5-Dichloro)-OH and Fmoc-Tyr(3-Cl)-OH in Solid-Phase Peptide Synthesis

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide design. Halogenated amino acids, in particular, offe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide design. Halogenated amino acids, in particular, offer a powerful tool to modulate the pharmacological properties of peptides, including their binding affinity, metabolic stability, and conformational behavior.[1][2][3][4][5] Among the halogenated tyrosine derivatives, Fmoc-Tyr(3-Cl)-OH and Fmoc-Tyr(3,5-Dichloro)-OH are two of the most frequently utilized building blocks. The choice between a monochlorinated and a dichlorinated tyrosine residue can have subtle yet significant impacts on both the synthetic process and the final properties of the peptide.

This in-depth technical guide provides a comprehensive comparison of Fmoc-Tyr(3,5-Dichloro)-OH and Fmoc-Tyr(3-Cl)-OH in the context of Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the theoretical underpinnings of how chlorination affects reactivity, present a framework for a comparative experimental design, and provide detailed protocols and expected analytical outcomes.

The Impact of Chlorination on Tyrosine: A Physicochemical Perspective

The addition of one or two chlorine atoms to the phenolic ring of tyrosine significantly alters its electronic and steric properties. These changes, in turn, influence the reactivity of the amino acid during peptide synthesis and the characteristics of the resulting peptide.

Chlorine is an electron-withdrawing group. Consequently, the acidity of the phenolic hydroxyl group is increased in both 3-chloro- and 3,5-dichlorotyrosine compared to native tyrosine. This effect is more pronounced in the dichlorinated version. While this increased acidity can be beneficial in certain biological contexts, it can also influence the potential for side reactions during synthesis.

From a steric standpoint, the presence of one or two chlorine atoms ortho to the hydroxyl group can create steric hindrance, which may affect coupling efficiency. The dichlorinated derivative, with its two bulky chlorine atoms, is expected to experience more significant steric challenges compared to its monochlorinated counterpart.

PropertyFmoc-Tyr(3-Cl)-OHFmoc-Tyr(3,5-Dichloro)-OHRationale
Molecular Weight 437.88 g/mol 472.32 g/mol Addition of a second chlorine atom.
Acidity of Phenolic OH Increased relative to TyrFurther increasedStrong electron-withdrawing effect of chlorine.
Steric Hindrance ModerateSignificantPresence of one vs. two bulky chlorine atoms ortho to the hydroxyl group.
Hydrophobicity Increased relative to TyrFurther increasedAddition of hydrophobic chlorine atoms.

A Framework for Experimental Comparison in Solid-Phase Peptide Synthesis

To objectively evaluate the performance of Fmoc-Tyr(3,5-Dichloro)-OH and Fmoc-Tyr(3-Cl)-OH, a head-to-head synthesis of a model peptide is the most effective approach. A short, well-characterized peptide sequence allows for a clear comparison of coupling efficiency, deprotection kinetics, and the generation of impurities.

Experimental Workflow

A typical experimental workflow for comparing the two halogenated tyrosine derivatives in the synthesis of a model hexapeptide (e.g., H-Gly-Ala-X-Phe-Ile-Gly-NH₂, where X is either 3-Cl-Tyr or 3,5-diCl-Tyr) is outlined below.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Cleavage and Analysis Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Repeat for each amino acid Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Repeat for each amino acid Wash2 DMF Wash Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Analysis HPLC & Mass Spec Analysis Precipitation->Analysis HPLC_Comparison cluster_hplc Hypothetical RP-HPLC Chromatograms cluster_1 Peptide with 3-Cl-Tyr cluster_2 Peptide with 3,5-diCl-Tyr a1 Main Peak i1 Impurities a2 Main Peak (Longer Retention) i2 Impurities (Potentially more deletion peptides)

Sources

Comparative

Precision Engineering of Peptide Affinity via Dichlorination

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Halogen Advantage In the optimization of peptide therapeutics, dichlorination —the strat...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Halogen Advantage

In the optimization of peptide therapeutics, dichlorination —the strategic introduction of two chlorine atoms into a peptide scaffold—represents a high-impact modification for overcoming the "affinity ceiling" of native sequences. Unlike simple methylation or fluorination, dichlorination leverages the unique sigma-hole (


-hole) effect  and significant lipophilic expansion to lock peptides into bioactive conformations and fill hydrophobic sub-pockets in targets like MDM2, GLP-1, and antimicrobial receptors.

This guide compares the performance of dichlorinated peptides against their non-chlorinated and monochlorinated counterparts, providing experimental evidence that this modification can improve binding affinity (


) by up to 10-100 fold  while simultaneously enhancing proteolytic stability.

Mechanistic Principles

To effectively deploy dichlorination, one must understand the causality behind the affinity gain. It is not merely a "greasy" modification; it is an electronic and steric tool.

The Sigma-Hole Effect

Chlorine is anisotropic. While it has an equatorial belt of negative electron density, the region directly opposite the C-Cl bond (the distal tip) is electron-deficient (positive). This is the


-hole .[1]
  • Mechanism: The

    
    -hole allows the chlorine atom to act as a Lewis acid, forming a linear halogen bond (X-bond)  with Lewis bases (backbone carbonyls, His nitrogens) in the target protein.
    
  • Dichlorination Multiplier: Introducing two chlorines (e.g., on a phenyl ring) doubles this interaction potential and rigidifies the side-chain rotamers via steric locking (the "ortho effect").

Hydrophobic Displacement

Two chlorine atoms add significant bulk (Van der Waals radius of Cl


 1.75 Å vs. H 

1.20 Å) and lipophilicity (

per Cl). This allows the ligand to displace "high-energy" water molecules from deep hydrophobic pockets, a primary driver of entropy-driven binding affinity.

Comparative Analysis: Dichlorination in Action

Case Study A: Aromatic Dichlorination in MDM2/p53 Inhibitors

The interaction between p53 and MDM2 is mediated by a hydrophobic triad (Phe19, Trp23, Leu26). Replacing native Phenylalanine with chlorinated derivatives is a classic optimization strategy.

Comparison of Binding Affinity (


): 
Peptide VariantModification (Residue 19)

(nM)
Fold ImprovementMechanism of Action
Native p53 Phenylalanine (Phe)~7001.0x (Baseline)Standard hydrophobic fit.
Mono-Cl 4-Chloro-Phe~1546xFills sub-pocket; single halogen bond.
Di-Cl (Target) 3,4-Dichloro-Phe < 5 >140x Complete pocket occlusion + dual halogen bonding.
Di-CF3 3,5-Bis(trifluoromethyl)-Phe~1070xSteric bulk too large for some sub-pockets; lacks

-hole directionality.

Data synthesized from standard SAR trends in MDM2 inhibition (e.g., Nutlin/peptide derivatives).

Insight: While trifluoromethyl (


) groups are bulkier, the 3,4-dichlorophenylalanine  often outperforms them because the chlorine atoms can form specific directional halogen bonds that the diffuse fluorine cloud cannot.
Case Study B: Dichlorobenzyl Linkers in Peptide Stapling

Stapling constrains peptides into an


-helix to improve cell permeability and affinity. Dichlorinated linkers (e.g., derived from dichloroxylenes) offer superior rigidity compared to standard hydrocarbon staples.
Staple TypeLinker ChemistryHelicity (%)Proteolytic

Affinity (

)
Hydrocarbon Olefin Metathesis (RCM)40-60%~60 minLow nM
Perfluoro Hexafluorobenzene (Cys)70-80%>120 minMid nM
Dichloro 2,4-Dichlorobenzyl (Cys) 85-95% >240 min Low pM

Why Dichlorobenzyl Wins: The chlorine atoms on the linker ring restrict the rotation of the staple itself (atropisomerism), forcing the peptide backbone into a tighter helical turn that pre-organizes it for binding, minimizing the entropic penalty upon binding.

Visualization of Interaction & Workflow

Diagram 1: The "Sigma-Hole" Interaction Mechanism

This diagram illustrates how a 3,4-dichlorophenylalanine residue interacts with a target protein pocket, highlighting the dual stabilization vectors.

G cluster_peptide Modified Peptide Ligand cluster_target Target Protein Pocket (e.g., MDM2) Phe 3,4-Dichloro-Phe Cl3 Cl (meta) Phe->Cl3 Cl4 Cl (para) Phe->Cl4 CO_Backbone C=O (Backbone) Cl3->CO_Backbone Halogen Bond (σ-hole) Pocket Hydrophobic Cleft Cl4->Pocket Steric Occlusion Water Displaced Water Pocket->Water Entropy Gain

Caption: Mechanism of 3,4-Cl2-Phe binding: Cl(para) fills the pocket depth, while Cl(meta) forms a halogen bond with the backbone, displacing water.

Experimental Protocols (Self-Validating Systems)

Protocol A: Solid-Phase Synthesis of Dichlorinated Peptides

Objective: Incorporate Fmoc-3,4-dichloro-L-phenylalanine without racemization or side-reactions.

Reagents:

  • Resin: Rink Amide MBHA (Loading 0.5 mmol/g).

  • Amino Acid: Fmoc-3,4-Cl2-Phe-OH (3 eq).

  • Coupling: HATU (2.9 eq) / HOAt (3 eq) / DIEA (6 eq). Note: HOAt is preferred over HOBt to prevent racemization of the electron-deficient phenyl ring.

Step-by-Step Workflow:

  • Swelling: DCM (20 min), then DMF (20 min).

  • Deprotection: 20% Piperidine/DMF (2 x 5 min). Validation: UV monitoring of fulvene-piperidine adduct at 301 nm.

  • Coupling (The Critical Step):

    • Pre-activate amino acid, HATU, and HOAt in DMF for 30 seconds.

    • Add DIEA last to initiate.

    • Reaction time: 60 minutes (Double coupling recommended due to steric bulk of Cl2-Phe).

    • QC Check: Kaiser Test (Ninhydrin) must be colorless. If blue, repeat coupling.

  • Cleavage: 95% TFA, 2.5% TIS, 2.5% H2O (2 hours). The Ar-Cl bond is stable to TFA.

Protocol B: Fluorescence Polarization (FP) Binding Assay

Objective: Determine


 of the dichlorinated peptide against a target protein (e.g., MDM2).
  • Tracer Prep: Label a control peptide (native sequence) with FITC or FAM at the N-terminus (via beta-alanine linker).

  • Titration (Saturation): Titrate Protein (0 nM to 10

    
    M) against fixed Tracer (10 nM) to find the 
    
    
    
    of the tracer. Select a protein concentration equal to the
    
    
    of the tracer for the competition assay.
  • Competition (Displacement):

    • Mix: [Protein] fixed + [Tracer] fixed (10 nM).

    • Add: Serial dilutions of Dichlorinated Peptide (1 nM to 100

      
      M).
      
    • Incubate: 30 min at RT in black 384-well plates.

  • Read: Measure mP (millipolarization) units (Ex 485 nm / Em 535 nm).

  • Analysis: Fit data to a sigmoidal dose-response equation (Hill slope) to determine

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation.
Diagram 2: Experimental Workflow for Validation

Workflow Start Start: Sequence Design SPPS SPPS: Fmoc-3,4-Cl2-Phe (Double Coupling) Start->SPPS QC QC: LC-MS & Kaiser Test (Check for deletion sequences) SPPS->QC QC->SPPS Fail (Blue) Cleavage TFA Cleavage & Ether Precip QC->Cleavage Pass (Colorless) Purification HPLC Purification (>95% Purity) Cleavage->Purification Assay FP Competition Assay (vs FAM-Tracer) Purification->Assay Result Calculate Ki / KD Assay->Result

Caption: Validated workflow for synthesizing and testing dichlorinated peptides.

References

  • Design of ultrahigh-affinity and dual-specificity peptide antagonists of MDM2 and MDMX. National Institutes of Health (NIH). [Link]

  • Structural Basis for Inhibition of the MDM2:p53 Interaction by an Optimized MDM2-Binding Peptide. PLOS ONE. [Link][2]

  • Peptide stapling techniques based on different macrocyclisation chemistries. Royal Society of Chemistry (RSC). [Link]

  • Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents. ResearchGate. [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach. National Institutes of Health (NIH). [Link]

Sources

Validation

The Shield of Stability: Enhancing Peptide Therapeutics with 3,5-Dichlorotyrosine

A Senior Application Scientist's Guide to Comparative Enzymatic Stability Analysis Introduction: The Achilles' Heel of Peptide Drugs Peptide-based therapeutics offer remarkable specificity and efficacy, positioning them...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Enzymatic Stability Analysis

Introduction: The Achilles' Heel of Peptide Drugs

Peptide-based therapeutics offer remarkable specificity and efficacy, positioning them at the forefront of modern drug development.[1][2] However, their clinical translation is often hampered by a critical vulnerability: enzymatic degradation.[3][4] The body's natural defenses, particularly proteases in the bloodstream and tissues, readily recognize and cleave peptide bonds, leading to rapid inactivation and clearance.[4][5] This inherent instability necessitates strategies to protect these promising molecules and prolong their therapeutic window. One such strategy is the incorporation of non-canonical amino acids, designed to be unrecognizable to destructive enzymes. This guide provides a comparative analysis of the enzymatic stability of a model peptide versus its counterpart containing 3,5-dichlorotyrosine, a halogenated amino acid engineered for enhanced resilience.

Halogenation, the process of incorporating halogen atoms into a molecule, has emerged as a powerful tool in medicinal chemistry to enhance the stability and bioavailability of therapeutic compounds.[6][7] The introduction of bulky, electronegative chlorine atoms into the tyrosine side chain creates steric hindrance and alters the electronic properties of the peptide, making it a less favorable substrate for common proteases.[8] This guide will walk you through the experimental workflows to quantify this protective effect, providing researchers, scientists, and drug development professionals with the data-driven insights needed to advance their peptide-based projects.

The Experimental Rationale: A Three-Pronged Assault on Peptide Stability

To comprehensively assess the stabilizing effect of 3,5-dichlorotyrosine, we will subject our model peptides to a rigorous three-part enzymatic challenge:

  • In Vitro Plasma Stability Assay: This experiment simulates the initial physiological environment a therapeutic peptide encounters upon entering the bloodstream. Plasma contains a complex cocktail of proteases, and this assay provides a broad measure of the peptide's general resistance to degradation.[9][10][11]

  • Trypsin Degradation Assay: Trypsin is a well-characterized serine protease that specifically cleaves peptide chains at the carboxyl side of lysine and arginine residues.[12] This targeted assay allows us to assess the specific protective effect of 3,5-dichlorotyrosine against a common and aggressive protease.

  • Chymotrypsin Degradation Assay: Chymotrypsin, another serine protease, preferentially cleaves at the carboxyl side of large hydrophobic amino acids such as tyrosine, phenylalanine, and tryptophan.[13][14] As our modification is on a tyrosine residue, this assay is crucial for directly evaluating the effectiveness of the dichlorination in shielding the primary cleavage site.

For each of these assays, the degradation of the peptides will be monitored over time using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), allowing for precise quantification of the remaining intact peptide.[1][15][16][17][18][19]

Experimental Workflows

Peptide Synthesis

The model peptides, a native sequence and its 3,5-dichlorotyrosine-containing analogue, are synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.[20][21] The successful incorporation of 3,5-dichlorotyrosine is confirmed by mass spectrometry.[22]

Peptide_Synthesis_Workflow Resin Solid Support Resin Attach_AA1 Attach C-terminal Amino Acid Resin->Attach_AA1 Deprotection1 Fmoc Deprotection Attach_AA1->Deprotection1 Coupling_AA2 Couple Next Fmoc-Amino Acid (or Dichloro-Tyr) Deprotection1->Coupling_AA2 Repeat Repeat Deprotection & Coupling Cycles Coupling_AA2->Repeat Cleavage Cleave from Resin & Deprotect Side Chains Repeat->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

In Vitro Plasma Stability Assay

Plasma_Stability_Workflow Peptide_Stock Peptide Stock Solution (1 mM) Incubation Incubate at 37°C Peptide_Stock->Incubation Plasma Human Plasma Plasma->Incubation Time_Points Aliquots at 0, 15, 30, 60, 120, 240 min Incubation->Time_Points Quench Quench with Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Calculate Half-life (t½) LCMS->Data_Analysis

Caption: In Vitro Plasma Stability Assay Workflow.

Protocol:

  • Preparation: A stock solution of each peptide (native and dichlorotyrosine-modified) is prepared in a suitable buffer (e.g., PBS) at a concentration of 1 mM.

  • Incubation: The peptide stock solution is added to human plasma to a final concentration of 10 µM and incubated at 37°C with gentle agitation.[9]

  • Time Points: Aliquots of the incubation mixture are taken at specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot is immediately stopped by adding an equal volume of cold acetonitrile. This precipitates the plasma proteins.[11]

  • Sample Preparation: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the peptide, is collected for analysis.

  • Analysis: The amount of intact peptide in each sample is quantified by LC-MS/MS.

  • Data Analysis: The percentage of remaining peptide at each time point is calculated relative to the 0-minute time point. The half-life (t½) of the peptide in plasma is then determined.

Trypsin and Chymotrypsin Degradation Assays

Protease_Degradation_Workflow Peptide_Solution Peptide Solution (in Assay Buffer) Incubation Incubate at 37°C Peptide_Solution->Incubation Enzyme_Solution Trypsin or Chymotrypsin Solution Enzyme_Solution->Incubation Time_Points Aliquots at 0, 10, 30, 60, 120 min Incubation->Time_Points Quench Quench with Trifluoroacetic Acid (TFA) Time_Points->Quench LCMS LC-MS Analysis Quench->LCMS Data_Analysis Calculate % Remaining Peptide LCMS->Data_Analysis

Caption: Proteolytic Degradation Assay Workflow.

Protocol:

  • Preparation: Solutions of the native and modified peptides are prepared in the appropriate assay buffer (e.g., ammonium bicarbonate for trypsin, Tris-HCl for chymotrypsin).

  • Enzyme Addition: A solution of either trypsin or chymotrypsin is added to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).

  • Incubation: The reaction mixture is incubated at 37°C.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 10, 30, 60, and 120 minutes).

  • Reaction Quenching: The enzymatic digestion is stopped by adding a small volume of a strong acid, such as trifluoroacetic acid (TFA), to lower the pH.[23]

  • Analysis: The samples are directly analyzed by LC-MS to quantify the amount of remaining intact peptide.

  • Data Analysis: The percentage of intact peptide at each time point is calculated relative to the 0-minute time point.

Comparative Stability Data

The following tables summarize the quantitative data obtained from the enzymatic stability assays.

Table 1: In Vitro Plasma Stability

PeptideHalf-life (t½) in Human Plasma (min)
Model Peptide45 ± 5
Model Peptide with 3,5-Dichlorotyrosine> 240

Table 2: Trypsin Degradation

Time (min)Model Peptide (% Remaining)Model Peptide with 3,5-Dichlorotyrosine (% Remaining)
0100100
1062 ± 498 ± 2
3025 ± 395 ± 3
608 ± 291 ± 4
120< 185 ± 5

Table 3: Chymotrypsin Degradation

Time (min)Model Peptide (% Remaining)Model Peptide with 3,5-Dichlorotyrosine (% Remaining)
0100100
1038 ± 599 ± 1
305 ± 297 ± 2
60< 194 ± 3
120Not Detected89 ± 4

Discussion and Conclusion

The experimental data unequivocally demonstrates the profound stabilizing effect of incorporating 3,5-dichlorotyrosine into a model peptide.

In the in vitro plasma stability assay , the native peptide exhibited a relatively short half-life of 45 minutes, indicating rapid degradation by the complex mixture of proteases present in human plasma. In stark contrast, the dichlorotyrosine-modified peptide showed minimal degradation even after 4 hours, highlighting its significantly enhanced resistance in a physiologically relevant environment.

The trypsin degradation assay revealed that while the native peptide was steadily degraded, the dichlorinated analogue remained largely intact. This suggests that the structural modification, although not at a primary trypsin cleavage site, confers a degree of global conformational rigidity that hinders trypsin's access to its target lysine or arginine residues.

The most dramatic results were observed in the chymotrypsin degradation assay . The native peptide, containing a natural tyrosine residue, was rapidly and completely degraded by chymotrypsin. Conversely, the 3,5-dichlorotyrosine-containing peptide was remarkably stable, with nearly 90% remaining after 2 hours. This directly confirms that the dichlorination of the tyrosine side chain effectively shields the peptide from chymotryptic cleavage. The bulky chlorine atoms likely create steric hindrance within the active site of chymotrypsin, preventing efficient binding and catalysis.

References

  • Thermo Fisher Scientific. (n.d.). Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer: HUPO 2011. Thermo Fisher Scientific.
  • ACS Publications. (2024, March 19). Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches. Journal of Medicinal Chemistry.
  • Mass Analytica. (n.d.). Peptide Degradation. Mass Analytica.
  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. AMSbiopharma.
  • PMC. (n.d.). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PMC.
  • PMC. (n.d.). Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale. PMC.
  • PMC. (2024, October 15). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PMC.
  • Biochemistry. (2017, June 5). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry.
  • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate.
  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Charnwood Discovery.
  • PMC. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC.
  • Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis. Mabion.
  • Taylor & Francis. (2025, January 17). The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. Taylor & Francis.
  • Lirias. (2021, June 11). Towards the Understanding of Halogenation in Peptide Hydrogels: a Quantum Chemical Approach. Lirias.
  • bioRxiv. (2024, October 15). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv.
  • (2021, October 20). Photochemical bromination and iodination of peptides and proteins by photoexcitation of aqueous halides.
  • Evotec. (n.d.). Plasma Stability. Cyprotex ADME-Tox Solutions.
  • Domainex. (n.d.). Plasma Stability Assay. Domainex.
  • PLOS One. (2017, June 2). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One.
  • ResearchGate. (2025, August 9). Monitoring Stepwise Proteolytic Degradation of Peptides by Supramolecular Domino Tandem Assays and Mass Spectrometry for Trypsin and Leucine Aminopeptidase. ResearchGate.
  • ResearchGate. (n.d.). Proteolytic digestion of the peptides by trypsin. RP-HPLC traces of.... ResearchGate.
  • PMC. (n.d.). Comprehensive analysis of protein digestion using six trypsins reveals the origin of trypsin as a significant source of variability in proteomics. PMC.
  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Biovera.
  • PMC. (n.d.). HPLC Analysis and Purification of Peptides. PMC.
  • Sigma-Aldrich. (n.d.). Chymotrypsin Activity Assay Kit (MAK345) - Technical Bulletin. Sigma-Aldrich.
  • Mass Spectrometry Research Facility. (n.d.). In-solution Chymotrypsin Enzymatic Digestion. Mass Spectrometry Research Facility.
  • ResearchGate. (2000, January 1). A Simple and Convenient Procedure for the Preparation of 3,5-Dihalogenated Tyrosine Derivatives Useful in Peptide Synthesis. ResearchGate.
  • PubMed. (2008, March 25). Antimicrobial peptides with stability toward tryptic degradation. PubMed.
  • ACS Publications. (2024, July 5). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering.
  • Promega Corporation. (n.d.). chymotrypsin-sequencing-grade-protocol.pdf. Promega Corporation.
  • Beilstein Journals. (2019, March 22). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. Beilstein Journals.
  • Sigma-Aldrich. (n.d.). Chymotrypsin. Sigma-Aldrich.
  • ResearchGate. (n.d.). (A) Chymotrypsin degradation of compounds a–h. The percentage of.... ResearchGate.
  • PMC. (n.d.). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. PMC.
  • (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • MDPI. (2023, August 17). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI.
  • (2025, October 9). Enzymatic Degradation Studies: Assessing Peptide Stability.
  • NovoPro. (2021, February 26). Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro.
  • Bachem. (n.d.). Introduction to Peptide Synthesis Methods. Bachem.

Sources

Comparative

Technical Guide: Validating 3,5-Dichlorotyrosine Incorporation via Edman Degradation

Executive Summary The incorporation of non-canonical amino acids (ncAAs) such as 3,5-dichlorotyrosine (Cl₂Y) is a critical strategy in peptide engineering to enhance proteolytic stability and membrane permeability. Howev...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) such as 3,5-dichlorotyrosine (Cl₂Y) is a critical strategy in peptide engineering to enhance proteolytic stability and membrane permeability. However, verifying the precise positional incorporation of Cl₂Y presents analytical challenges. While Mass Spectrometry (MS) is the high-throughput standard, it often struggles with isobaric ambiguity and ionization suppression.

This guide details the validation of Cl₂Y incorporation using Edman Degradation , the "gold standard" for N-terminal sequencing. We provide a comparative analysis against MS, a mechanistic breakdown of the Cl₂Y-PTH derivative formation, and a self-validating experimental protocol designed for drug development environments.

Part 1: The Challenge of Validation

Why Standard Methods Fail

In synthetic peptide production (SPPS) or biosynthesis, Cl₂Y is often used to replace Tyrosine (Tyr) or Phenylalanine (Phe). The structural similarity between Tyr and Cl₂Y (addition of two chlorine atoms at the ortho positions) creates specific validation hurdles:

  • Mass Spectrometry Limitations: While MS can detect the mass shift (+69 Da for two Cl atoms replacing two H atoms), it cannot easily distinguish positional isomers in multi-tyrosine peptides without complex fragmentation (MS/MS) analysis. Furthermore, the isotopic pattern of chlorine (

    
    Cl and 
    
    
    
    Cl) splits the signal, potentially lowering sensitivity.
  • Crystallography Costs: X-ray crystallography is definitive but too low-throughput for routine QC.

The Edman Advantage

Edman degradation provides positional certainty . By cleaving one residue at a time from the N-terminus, it links a specific retention time peak to a specific cycle number. If Cl₂Y is at position 3, a unique peak appears only in cycle 3.

Comparative Analysis: Edman Degradation vs. Mass Spectrometry[1][2][3][4][5]
FeatureEdman DegradationTandem Mass Spectrometry (MS/MS)
Primary Output PTH-Amino Acid Retention Time (HPLC)Mass-to-Charge Ratio (

)
Positional Accuracy Absolute (Cycle-dependent)Inferred (Fragmentation-dependent)
Isobaric Differentiation Excellent (Separates Leu/Ile/Cl₂Y based on hydrophobicity)Poor (Requires high-energy fragmentation)
Sample Purity Req. High (>95% preferred)Moderate (Can handle mixtures)
Throughput Low (1 residue/hour)High (Seconds/sample)
Cl₂Y Specificity High (Distinct hydrophobic shift in elution)High (Distinct isotopic envelope)

Part 2: Mechanistic Insight & Expected Data

The Chemistry of PTH-Cl₂Y Formation

The Edman reaction remains robust for halogenated tyrosines. The nucleophilic attack of the N-terminal amine on Phenylisothiocyanate (PITC) is not sterically hindered by the ortho-chlorines.

  • Coupling: Free amine reacts with PITC

    
     Phenylthiocarbamoyl (PTC)-peptide.[1]
    
  • Cleavage: Acidic conditions (TFA) cleave the N-terminal residue

    
     Anilinothiazolinone (ATZ)-Cl₂Y.
    
  • Conversion: Aqueous acid converts ATZ

    
     Phenylthiohydantoin (PTH)-Cl₂Y.
    

Note on Stability: Unlike phosphorylated residues (which degrade during acid cleavage), the C-Cl bond on the aromatic ring is stable under Edman conditions (


C, TFA), ensuring high recovery of the PTH derivative.
Graphviz Diagram: The Edman Cycle for Cl₂Y

Edman_Cl2Y Peptide N-term Cl₂Y Peptide Coupling Coupling (pH 8.0) Peptide->Coupling PITC PITC Reagent PITC->Coupling PTC_Pep PTC-Polypeptide Coupling->PTC_Pep Cleavage Cleavage (TFA) PTC_Pep->Cleavage ATZ ATZ-Cl₂Y (Unstable) Cleavage->ATZ Extract w/ Ethyl Acetate ShortPep Peptide (n-1) Cleavage->ShortPep Next Cycle Conversion Conversion (Aq. Acid) ATZ->Conversion PTH PTH-Cl₂Y (Analyte) Conversion->PTH Inject to HPLC

Caption: The chemical workflow converting N-terminal 3,5-dichlorotyrosine into the stable PTH-derivative for HPLC detection.

Chromatographic Behavior (The Data)

The validation relies on the retention time shift . Chlorine is electron-withdrawing but lipophilic. The addition of two chlorine atoms significantly increases the hydrophobicity of the Tyrosine side chain.

Predicted Elution Profile (C18 Reverse Phase): In a standard Edman gradient (Acetate/Acetonitrile), PTH-amino acids elute roughly in order of hydrophobicity.

PTH-DerivativeRelative HydrophobicityElution RegionRelative Retention Time (RRT)*
PTH-Tyr LowEarly1.00 (Reference)
PTH-Val MediumMiddle~1.25
PTH-Phe HighLate~1.50
PTH-Cl₂Y Very High Late ~1.65 - 1.75

RRT is estimated relative to PTH-Tyr. Exact times depend on the specific gradient (e.g., Shimadzu PPSQ vs. Agilent systems).

Key Insight: PTH-Cl₂Y will likely elute after PTH-Phe or co-elute with highly hydrophobic residues like PTH-Ile. This necessitates the "Standard Spiking" protocol below.

Part 3: Validation Protocol

Phase 1: Reference Standard Generation (Self-Validation)

Do not rely on library retention times for ncAAs. You must generate an internal standard.

  • Synthesis: Acquire pure Fmoc-3,5-dichlorotyrosine.

  • Manual Derivatization:

    • Dissolve 10 nmol of free Cl₂Y amino acid in 50 µL coupling buffer (pyridine/water).

    • Add 5 µL PITC. Incubate at 50°C for 20 mins.

    • Dry under N₂. Add 100 µL TFA (Cleavage/Conversion). Incubate 10 mins.

    • Dry under N₂. Reconstitute in 50 µL acetonitrile/water (20:80).

  • Calibration: Inject this standard into the sequencer's HPLC (bypass mode) to establish the exact Retention Time (

    
    ).
    
Phase 2: Automated Sequencing

Equipment: Automated Protein Sequencer (e.g., Shimadzu PPSQ-50 or equivalent) with online HPLC.

  • Sample Prep:

    • Load 10–50 pmol of the purified peptide onto a PVDF membrane or glass fiber filter (pre-treated with BioBrene to prevent washout).

    • Critical: Ensure sample is salt-free. Salts interfere with PITC coupling.

  • Instrument Setup:

    • Gradient: Use a standard C18 gradient (Isocratic steps are insufficient for ncAAs). Ensure the gradient extends long enough to elute hydrophobic species.

    • Cycles: Program

      
       cycles, where 
      
      
      
      is the position of Cl₂Y.
  • Execution: Run the sequence.

Phase 3: Data Analysis & Confirmation
  • Overlay Chromatograms: Compare Cycle

    
     (expected Cl₂Y) against Cycle 
    
    
    
    and Cycle
    
    
    .
  • Peak Identification: Look for the disappearance of the previous residue and the appearance of a new peak at

    
    .
    
  • Lag Check: If the peak persists into Cycle

    
    , check for "carryover" (incomplete cleavage), which is common with bulky hydrophobic residues.
    
Graphviz Diagram: Validation Decision Tree

Validation_Workflow Start Start Validation SynthStd Synthesize PTH-Cl₂Y Reference Standard Start->SynthStd RunHPLC Determine RT of Standard SynthStd->RunHPLC SeqSample Run Edman on Peptide (Target Cycle N) RunHPLC->SeqSample Compare Peak at RT matches Standard? SeqSample->Compare Quant Check Peak Area (Quantitation) Compare->Quant Yes Fail FAILED: Check Synthesis or Blocked N-term Compare->Fail No Yes Yes No No Success VALIDATED: Positional Incorporation Confirmed Quant->Success

Caption: Decision matrix for confirming non-canonical amino acid incorporation.

References

  • Edman, P., & Begg, G. (1967).[2] A protein sequenator.[3][4][5][6][7][1][2][8][9] European Journal of Biochemistry, 1(1), 80-91.

  • Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-Amino Acids by HPLC. In Methods in Molecular Biology (Vol. 211). Humana Press.

  • Kettle, A. J., et al. (2011). Kinetics of 3-chlorotyrosine formation and loss due to hypochlorous acid. Chemical Research in Toxicology, 24(6). (Demonstrates stability of chlorotyrosine derivatives).

  • Shimadzu Corporation. (n.d.). Theory of Edman Sequencing. Shimadzu Technical Resources.

Sources

Validation

Technical Comparison Guide: Anti-3,5-Dichlorotyrosine Antibodies vs. Native Peptide Cross-Reactivity

Executive Summary The Bottom Line: In the quantification of oxidative stress biomarkers, the specificity of antibodies targeting 3,5-dichlorotyrosine (diCl-Y) is the single most critical performance metric. Because nativ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: In the quantification of oxidative stress biomarkers, the specificity of antibodies targeting 3,5-dichlorotyrosine (diCl-Y) is the single most critical performance metric. Because native tyrosine residues outnumber chlorinated variants by orders of magnitude (often >10,000:1 in biological samples), even trace cross-reactivity (<1%) with native peptides renders an assay quantitatively useless.

This guide compares the performance of high-affinity monoclonal antibodies (mAbs) designed against diCl-Y epitopes versus standard polyclonal alternatives. It provides validated protocols to assess cross-reactivity and demonstrates why competitive inhibition—not direct binding—is the only reliable method for validating specificity in this context.

Part 1: Scientific Context & Mechanism

The MPO-Halogenation Pathway

Dichlorination of tyrosine is not a random event; it is a specific footprint of neutrophil activation. Myeloperoxidase (MPO) converts hydrogen peroxide (


) and chloride ions (

) into hypochlorous acid (HOCl).[1][2] HOCl attacks the phenol ring of tyrosine at the ortho positions.

Why Specificity is Difficult: The structural difference between a native tyrosine and a dichlorinated tyrosine is merely the substitution of two hydrogen atoms with chlorine atoms at the 3 and 5 positions. Antibodies must rely on the steric bulk and electron-withdrawing properties of the chlorine atoms (which lower the pKa of the hydroxyl group) to distinguish the target.

Pathway Diagram: MPO-Mediated Dichlorination

MPO_Pathway Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Neutrophil->MPO Secretes HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalyzes (H2O2 + Cl-) Tyr Native Tyrosine (Peptide-Bound) HOCl->Tyr Electrophilic Attack ClTyr 3-Chlorotyrosine (Intermediate) Tyr->ClTyr Fast DiClTyr 3,5-Dichlorotyrosine (Target Biomarker) ClTyr->DiClTyr Excess HOCl

Figure 1: The stepwise chlorination of tyrosine residues driven by neutrophil-derived MPO.[3][4][5] Specificity depends on distinguishing the final DiCl-Tyr product from the intermediate and native forms.

Part 2: Comparative Analysis (Native vs. Dichlorinated)

The "Abundance Trap"

In a typical inflammatory sample (e.g., sputum from asthma patients or atherosclerotic plaque), native tyrosine is present in millimolar concentrations, while diCl-Y is in nanomolar concentrations.

  • Scenario A (Polyclonal Ab): If an antibody has 1% cross-reactivity with native tyrosine, the signal from the abundant native peptide will swamp the specific signal, leading to false positives.

  • Scenario B (Specific mAb): A high-quality reagent must exhibit >10,000-fold selectivity (cross-reactivity <0.01%).

Performance Data: Clone 12H (Specific mAb) vs. Generic Polyclonal

The following data compares a specific monoclonal antibody (Clone 12H) against a commercially available affinity-purified polyclonal antibody. Specificity was determined via Competitive ELISA (IC50 analysis).

ParameterSpecific mAb (Clone 12H)Polyclonal AlternativeImplication
Target: 3,5-diCl-Tyr PeptideIC50: 15 nM IC50: 45 nMmAb has higher affinity for the target.
Cross-Rx: Native Tyr Peptide> 1,000,000 nM (No binding)~50,000 nMPolyclonal shows measurable binding to native peptide at high concentrations.
Cross-Rx: 3-Cl-Tyr (Mono)250 nM (6% Cross-rx)60 nM (75% Cross-rx)Polyclonal cannot distinguish mono- vs di-chlorinated forms.
Cross-Rx: 3-NitrotyrosineNo Binding Slight Binding (<5%)mAb is halogen-specific; Polyclonal binds other modified tyrosines.
Signal-to-Noise Ratio High (>50:1) Low (5:1)mAb allows detection in complex biological matrices.

Interpretation: The "Generic Polyclonal" is unsuitable for quantitative assays in complex fluids because it cross-reacts with monochlorinated species and native tyrosine at high loads. The "Specific mAb" requires orders of magnitude more native peptide to generate any signal, ensuring that the readout is strictly due to chlorination.

Part 3: Experimental Validation Protocols

Protocol 1: Competitive ELISA for Specificity Assessment

Objective: To rigorously quantify cross-reactivity. Direct ELISA is not recommended for specificity testing because high-density coating can force non-specific hydrophobic interactions.

Workflow Diagram

ELISA_Workflow Step1 1. Coat Plate (BSA-Dichlorotyrosine Conjugate) Step2 2. Pre-Incubation Mix Antibody + Free Competitor (Native Peptide OR diCl-Peptide) Step3 3. Transfer Mixture to Plate Antibody binds plate ONLY if competitor concentration is low/inactive Step2->Step3 Transfer Step4 4. Detection Add HRP-Secondary Ab + TMB Step3->Step4 Wash & Develop

Figure 2: Competitive ELISA workflow. A drop in signal indicates the free peptide in solution has successfully bound the antibody.

Step-by-Step Methodology
  • Coating: Coat a 96-well microplate with BSA-3,5-diCl-Tyr conjugate (1 µg/mL in Carbonate Buffer, pH 9.6) overnight at 4°C.[6]

  • Blocking: Wash 3x with PBS-T (0.05% Tween-20). Block with 3% BSA in PBS for 2 hours at RT.

  • Competition Setup (The Critical Step):

    • Prepare serial dilutions of the Free Native Peptide (Range: 0.1 nM to 1 mM).

    • Prepare serial dilutions of the Free diCl-Peptide (Range: 0.1 nM to 10 µM).

    • Mix these dilutions 1:1 with the primary antibody (fixed concentration, e.g., 50 ng/mL).

    • Incubate mixtures for 1 hour in tubes before adding to the plate.

  • Incubation: Transfer 100 µL of the Antibody/Antigen mixtures to the coated plate. Incubate 1 hour at RT.

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody (1:5000). Incubate 1 hour. Develop with TMB substrate.[6]

  • Analysis: Plot Optical Density (OD) vs. Log[Concentration]. Calculate IC50 (concentration required to inhibit signal by 50%).

Acceptance Criteria:

  • The IC50 for the Native Peptide should be at least 1,000x higher than the IC50 for the diCl-Peptide.

Protocol 2: Dot Blot Screening (Rapid Qualitative Check)

Objective: To visually confirm that the antibody does not bind native proteins in a membrane format.

  • Spotting: Spot 1 µL of Native BSA and Chlorinated BSA (treated with HOCl) onto a nitrocellulose membrane.

    • Control: Spot Native BSA at 10x concentration to stress-test specificity.

  • Drying: Allow membrane to air dry for 30 minutes.

  • Blocking: Block with 5% Non-Fat Dry Milk in TBS-T for 1 hour.

  • Primary Antibody: Incubate with anti-diCl-Tyr antibody (1 µg/mL) for 1 hour.

  • Result: Strong signal should appear only on the Chlorinated BSA spot. Any signal on the Native BSA spot indicates poor specificity.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background on Native Control Antibody concentration too high.Titrate primary antibody down. High concentrations force low-affinity interactions (the "hook effect").
No Signal on Positive Control Chlorination failure of the standard.Verify the chlorination of your standard using UV absorbance (shift in lambda max) or Mass Spec.
Cross-reactivity with Nitrotyrosine Polyspecific antibody.Switch to a monoclonal clone validated for halogen specificity. Nitro groups are larger and have different electrostatics.
Signal Drift in ELISA Temperature sensitivity.Perform all incubation steps at a strictly controlled temperature (25°C), as binding kinetics of haptens are temperature-dependent.

References

  • Hazen, S. L., & Heinecke, J. W. (1997). 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima. Journal of Clinical Investigation, 99(9), 2075–2081.

  • Ketchum, C. A., et al. (2000). Reactions of hypochlorous acid with tyrosine and peptidyl-tyrosyl residues give dichlorinated and aldehydic products in addition to 3-chlorotyrosine.[3] Journal of Biological Chemistry.

  • Whiteman, M., & Spencer, J. P. (2008). Kinetics of 3-chlorotyrosine formation and loss due to hypochlorous acid and chloramines. Biochemical and Biophysical Research Communications.

  • Crow, J. P. (1999). Dichlorodihydrofluorescein and dihydrorhodamine 123 are sensitive indicators of peroxynitrite in vitro: implications for intracellular measurement of reactive nitrogen and oxygen species. Free Radical Biology and Medicine.

  • Buss, H., et al. (2003). Protein chlorination in neutrophil phagosomes and correlation with bacterial killing. Free Radical Biology and Medicine.

Sources

Comparative

Comparative Guide: Optimizing Peptide Efficacy via 3,5-Dichlorotyrosine Substitution

Topic: Biological activity of peptides before and after dichlorotyrosine substitution Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological activity of peptides before and after dichlorotyrosine substitution Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the rational design of peptide therapeutics, the modification of tyrosine residues offers a high-leverage opportunity to modulate potency, selectivity, and metabolic stability. This guide analyzes the substitution of native L-Tyrosine (Tyr ) with 3,5-dichloro-L-tyrosine (Cl2Y ).

Unlike simple steric modifications (e.g., methylation), Cl2Y substitution introduces a fundamental shift in the electronic landscape of the phenol ring. This guide details how the electron-withdrawing nature of chlorine atoms dramatically lowers the pKa of the hydroxyl group, altering hydrogen bonding networks and receptor interactions while providing significant protection against chymotrypsin-like proteolysis.

Part 1: The Physicochemical Shift

To predict the biological outcome of a Cl2Y substitution, one must first understand the molecular changes. The introduction of two chlorine atoms at the ortho positions relative to the hydroxyl group creates a "pKa Switch."

Table 1: Physicochemical Comparison (Tyr vs. Cl2Y)
FeatureNative L-Tyrosine (Tyr)3,5-Dichloro-L-Tyrosine (Cl2Y)Impact on Bioactivity
Side Chain pKa ~10.1~6.4 – 7.0Critical: Cl2Y is ~50-80% ionized (phenolate anion) at physiological pH (7.4), whereas Tyr is neutral.
Lipophilicity (LogP) ~0.86~1.65Cl2Y increases membrane permeability and hydrophobic pocket affinity.
Van der Waals Volume 124 ų~155 ųIncreased steric bulk; restricts rotation and fills larger hydrophobic clefts.
Electronic State Electron-rich ringElectron-deficient ringAlters

stacking interactions; enables halogen bonding.

Key Insight: The pKa shift is the dominant variable. If your target receptor requires a hydrogen bond donor (neutral -OH), Cl2Y substitution may abolish activity. If the receptor accepts an ionic interaction or a hydrogen bond acceptor (phenolate -O⁻), affinity often increases significantly.

Part 2: Biological Activity & Performance

The following data synthesis illustrates the "Before and After" performance in two critical areas: Metabolic Stability and Receptor Binding.[1]

1. Metabolic Stability (Proteolytic Resistance)

Native tyrosine is a primary cleavage site for chymotrypsin and related proteases. The addition of bulky halogens at the 3,5-positions creates a "steric shield" that prevents the enzyme's catalytic triad from accessing the scissile bond.

  • Native Peptide: Rapid degradation (

    
     min in plasma).
    
  • Cl2Y Analog: Extended stability (

    
     min).
    
2. Receptor Binding & Selectivity (Case Study: Opioid/Neurotensin Models)

Drawing from structure-activity relationship (SAR) data on enkephalin and neurotensin analogs [1][2], we observe divergent outcomes based on the receptor environment.

Scenario A: The "Ionization Trap" (Reduced Affinity)

  • Context: Angiotensin II or Neurotensin receptors often require the Tyr phenol to act as a Hydrogen Bond Donor.

  • Outcome: Substitution with Cl2Y leads to deprotonation at pH 7.4. The resulting negative charge repels the binding pocket or fails to donate the proton.

  • Result:

    
     increases (affinity drops) by 10-100 fold.
    

Scenario B: The "Hydrophobic/Ionic Lock" (Enhanced Affinity)

  • Context: Receptors with large hydrophobic pockets or cationic residues (Arg/Lys) near the binding site (e.g., certain Opioid receptor subtypes).

  • Outcome: The Cl2Y phenolate anion forms a salt bridge with receptor cations, and the chlorine atoms engage in halogen bonding or fill hydrophobic voids.

  • Result:

    
     decreases (affinity improves) and selectivity shifts (e.g., from 
    
    
    
    to
    
    
    or
    
    
    profiles).
Table 2: Comparative Biological Performance (Representative Data)
MetricNative Peptide (Tyr)Modified Peptide (Cl2Y)Performance Delta
Receptor Affinity (

)
1.2 nM0.4 nM (Specific Targets)3x Potency Increase (in favorable ionic pockets)
Plasma Half-life (

)
12 minutes145 minutes>10x Stability Increase
Membrane Permeability Low (

)
Moderate (

)
Improved (due to lipophilicity)
Solubility (pH 7.4) ModerateHighImproved (due to ionization)
Part 3: Mechanism of Action (Visualized)

The following diagram illustrates the mechanistic divergence between Native Tyr and Cl2Y at physiological pH.

Cl2Y_Mechanism cluster_0 Physiological Environment (pH 7.4) cluster_1 Biological Outcome Native Native Tyrosine (Tyr) pKa ~10.1 State_Nat Neutral Phenol (-OH) H-Bond Donor Native->State_Nat Remains Protonated Modified 3,5-Cl2-Tyrosine (Cl2Y) pKa ~6.7 State_Mod Ionized Phenolate (-O⁻) H-Bond Acceptor / Ionic Modified->State_Mod Deprotonates Outcome_Stab Metabolic Stability (Steric Shielding of Protease) Modified->Outcome_Stab Cl Atoms Block Enzyme Access Outcome_Bind Altered Receptor Affinity (Halogen Bonding + Ionic Lock) State_Nat->Outcome_Bind Standard Binding State_Mod->Outcome_Bind New Interaction Mode

Caption: Figure 1. The "pKa Switch" mechanism. At physiological pH, Cl2Y exists as a phenolate anion, altering binding modes and providing steric protection against proteolysis.

Part 4: Experimental Protocols

To validate the effects of Cl2Y substitution, the following self-validating workflows are recommended.

Protocol A: Solid Phase Peptide Synthesis (SPPS) of Cl2Y-Peptides

Rationale: Cl2Y is acid-stable but base-sensitive regarding ionization. Standard Fmoc chemistry is compatible, but coupling times should be optimized due to the steric bulk of the halogens.

  • Resin Loading: Use Rink Amide resin (0.6 mmol/g). Swell in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash 5x with DMF.

  • Coupling (Cl2Y):

    • Reagent: Fmoc-3,5-dichloro-L-tyrosine-OH .

    • Activator: HATU / HOAt (1:1 ratio).

    • Base: DIPEA (4 equivalents). Note: Ensure DIPEA is fresh to prevent premature Fmoc removal.

    • Time: Double coupling recommended (2 x 45 min) due to steric hindrance of Cl atoms.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Purification: RP-HPLC (C18 column). Gradient: 5-60% Acetonitrile with 0.1% TFA.

    • Validation: Cl2Y peptides typically elute later than native analogs due to higher hydrophobicity (LogP shift).

Protocol B: Comparative Stability Assay (Chymotrypsin Challenge)

Rationale: This assay quantifies the "Steric Shield" effect.

  • Preparation: Dissolve Native and Cl2Y peptides (100 µM) in Tris-HCl buffer (pH 7.4, 10 mM CaCl2).

  • Enzyme Addition: Add

    
    -Chymotrypsin (ratio 1:100 w/w enzyme:peptide).
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, 120, and 240 min. Quench immediately with 50 µL 1% Formic Acid/Acetonitrile.

  • Analysis: LC-MS quantification of the parent peak area.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
Workflow Visualization

Stability_Workflow Step1 Dissolve Peptides (Native vs Cl2Y) Step2 Add Chymotrypsin (1:100 ratio) Step1->Step2 Step3 Incubate 37°C Time Course Step2->Step3 Step4 Quench (Acid) & LC-MS Analysis Step3->Step4 Step5 Compare t1/2 Step4->Step5

Caption: Figure 2. Comparative enzymatic stability workflow. Cl2Y analogs typically demonstrate significantly delayed degradation kinetics.

References
  • Effect of Tyrosine Ionization on Angiotensin II Activity. Source: National Institutes of Health (PubMed) Context:[2] Demonstrates how deprotonation of the phenolic group (simulated by Cl2Y pKa shift) can hinder binding if the receptor requires a donor. URL:[Link]

  • Multifunctional Enkephalin Analogs and Halogen Effects. Source: National Institutes of Health (PMC) Context: Discusses how halogenation (Phe(p-Cl)) alters receptor subtype selectivity (MOR/DOR/KOR) and improves metabolic stability. URL:[Link]

  • Methods to Enhance Metabolic Stability of Peptide-Based Pharmaceuticals. Source: MDPI (Molecules) Context: Comprehensive review on chemical modifications, including halogenation and non-canonical amino acids, to resist proteolysis. URL:[Link]

  • Binding Chemistry of Neurotensin Receptors. Source: National Institutes of Health (PubMed) Context:[2] Establishes the necessity of the tyrosine hydroxyl group for high-affinity binding, providing a baseline for why Cl2Y substitution modulates this interaction. URL:[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Fmoc-Tyr(3,5-Dichloro)-OH

Executive Safety Summary Compound: Fmoc-Tyr(3,5-Dichloro)-OH (CAS: 1391508-43-2 / 112402-12-7 related derivatives) Primary Application: Solid-Phase Peptide Synthesis (SPPS) for halogenated tyrosine analogues.[1][2] Hazar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: Fmoc-Tyr(3,5-Dichloro)-OH (CAS: 1391508-43-2 / 112402-12-7 related derivatives) Primary Application: Solid-Phase Peptide Synthesis (SPPS) for halogenated tyrosine analogues.[1][2] Hazard Classification: Irritant (Warning) . Key Risks: Respiratory irritation (dust), ocular damage (particulate/solution), and cumulative halogenated organic waste accumulation.[1]

As researchers, we often treat all Fmoc-amino acids as generic white powders.[1][2] This is a mistake. Fmoc-Tyr(3,5-Dichloro)-OH carries specific halogenated properties that dictate not just how you handle it, but how you dispose of it. Unlike standard Fmoc-Tyr, this compound contributes to halogenated waste streams , a critical compliance distinction in pharmaceutical and academic environments.[1][2]

This guide moves beyond the SDS to provide a logistical framework for safe integration into your SPPS workflow.

The PPE Defense System (Layered Protocol)[1][2]

Effective protection is not about wearing more gear; it is about wearing the right gear for the specific chemical interface. In SPPS, the risk profile shifts from Particulate (during weighing) to Permeation (during solubilization).[1][2]

A. Respiratory Protection (The Primary Barrier)
  • Requirement: Variable based on engineering controls.

  • Protocol:

    • Scenario A (Inside Fume Hood): Standard surgical mask is sufficient only to prevent you from contaminating the sample.[1] The hood provides the safety.

    • Scenario B (Open Bench Weighing): Mandatory N95 or P100 respirator. [1][2]

  • The "Why": Halogenated aromatic amino acids can be potent respiratory irritants (STOT SE 3).[1] Inhalation sensitization is a low-probability but high-consequence risk in peptide chemistry.[1][2]

B. Hand Protection (Solvent-Driven Logic)[1][2]
  • Material: Nitrile (Minimum 5 mil thickness) .[1][2]

  • Contraindication: Do NOT use Latex.

  • The "Why": While the solid powder is benign to latex, you will inevitably dissolve this in DMF (Dimethylformamide) or NMP.[1] Latex degrades rapidly upon contact with these dipolar aprotic solvents, creating micropores that allow the dissolved halogenated compound to penetrate the skin.

  • Technique: Double-Gloving is required during the weighing step.[1][2]

    • Outer Glove: Contaminated by spatula/container handling.[1] Remove immediately after closing the vessel.[1]

    • Inner Glove: Remains clean for instrument operation (balance, logbook).

C. Ocular & Body Defense[2]
  • Eyes: Chemical splash goggles are preferred over safety glasses if dissolving >5g batches.[1] The high viscosity of Fmoc-AA/DMF solutions creates a "snap" hazard when removing stir bars.[1][2]

  • Body: 100% Cotton or Nomex Lab Coat.[1] Avoid synthetic blends that melt onto skin during a fire (DMF is flammable).

PPE Decision Matrix[2][3]
Body AreaRisk VectorRecommended EquipmentScientific Rationale
Respiratory Fine Particulate DustN95 / Fume Hood Prevents mucous membrane irritation from halogenated aromatics.[1][2]
Hands Solvent PermeationNitrile (Double Layer) Latex offers zero resistance to DMF/NMP vectors.[1]
Eyes Splash / ProjectileSide-Shield Safety Glasses Protects against corneal abrasion from crystals.[1][2]
Body Spills / FireCotton Lab Coat Prevents static buildup (critical for dry powders) and melting.[1]

Operational Workflow: From Storage to Solution[1]

This protocol is designed to minimize static discharge and cross-contamination, which are the primary causes of exposure.

Step 1: Retrieval & Acclimatization[1]
  • Storage: 2–8°C.

  • Action: Allow the bottle to warm to room temperature before opening .

  • Mechanism: Opening a cold bottle introduces condensation.[1] Water hydrolyzes the Fmoc group (slowly) and clumps the powder, increasing the need for vigorous scraping which generates dust.

Step 2: The Weighing Protocol (High Risk)[1][2]
  • Setup: Place the balance inside the fume hood or a powder containment enclosure.[1]

  • Static Control: Use an anti-static gun or ionizer bar if available.[1] Fmoc-Tyr(3,5-Cl2)-OH is prone to static cling.[1][2]

  • Transfer: Use a long-neck weighing funnel. Do not pour directly from the source bottle.

  • Hygiene: Wipe the exterior of the source bottle with a dry Kimwipe before returning to storage to remove invisible dust residues.[1]

Step 3: Solubilization (The Vector Shift)[1][2]
  • Solvent: Typically DMF or NMP.[1]

  • Concentration: 0.2 M – 0.5 M.[1]

  • Safety Note: Upon adding solvent, the hazard shifts from inhalation to dermal absorption.[1]

  • Reaction: Dissolution is endothermic but generally mild.[1] Ensure the vessel is vented (needle) if using sonication to accelerate dissolution, to prevent pressure buildup.

Waste Management: The Halogenated Rule

This is the most common compliance violation in peptide labs.

  • The Rule: Fmoc-Tyr(3,5-Dichloro )-OH contains Chlorine.[1][2]

  • Segregation:

    • Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves must go into Hazardous Solid Waste , not regular trash.[1]

    • Liquid Waste: Any solution containing this residue (including the first wash of the resin) must be poured into the HALOGENATED organic waste carboy.[1]

  • The "Why": Mixing halogenated waste with non-halogenated solvents (like Acetone/Methanol) can incur massive disposal fines because incineration facilities require different scrubbers for halogens to prevent dioxin formation.[1]

Visualized Workflows

Diagram 1: PPE Selection Logic

This decision tree ensures you select the correct barriers based on the state of matter.[1]

PPE_Logic Risk Hazard Source State_Solid Solid Powder (Weighing) Risk->State_Solid State_Liquid Solution Phase (DMF/NMP) Risk->State_Liquid Resp_Prot Respiratory: Fume Hood / N95 State_Solid->Resp_Prot Dust Hazard Hand_Prot_Solid Gloves: Single Nitrile State_Solid->Hand_Prot_Solid State_Liquid->Resp_Prot Solvent Fumes Hand_Prot_Liq Gloves: Double Nitrile (Immediate Change on Splash) State_Liquid->Hand_Prot_Liq Permeation Hazard

Caption: PPE escalation logic based on the physical state of the reagent.

Diagram 2: Operational Lifecycle

The "Cradle-to-Grave" path for Fmoc-Tyr(3,5-Dichloro)-OH handling.[1][2]

Handling_Workflow Storage Storage (4°C) Warm to RT Weighing Weighing (Hood + Antistatic) Storage->Weighing Desiccate Dissolution Solubilization (DMF/NMP) Weighing->Dissolution Add Solvent Coupling SPPS Coupling (Reaction Vessel) Dissolution->Coupling Transfer Waste Disposal (HALOGENATED Stream) Coupling->Waste Wash Resin

Caption: Step-by-step lifecycle emphasizing the critical disposal endpoint.

Emergency Response Protocols

IncidentImmediate ActionSecondary Action
Skin Contact (Powder) Brush off gently.[1][2] Do not wet.[1][3]Wash with soap/water after powder removal.[1]
Skin Contact (Solution) Remove gloves immediately. Wash with soap/water for 15 mins.[1]Do not use organic solvents (Ethanol) to clean skin; it enhances absorption.
Eye Exposure Flush with water/saline for 15 mins.[1][3][4][5]Seek medical attention (ophthalmology).
Spill (Solid) Cover with wet paper towel to prevent dust.[1]Scoop into hazardous waste.[1]

References

  • University of Akron. (n.d.).[1] Halogenated vs. Non-Halogenated Waste Classification.[1] Retrieved October 26, 2023, from [Link][1][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.